molecular formula C8H6I2O3 B2754514 Methyl 2-hydroxy-3,5-diiodobenzoate CAS No. 18071-50-6

Methyl 2-hydroxy-3,5-diiodobenzoate

Cat. No.: B2754514
CAS No.: 18071-50-6
M. Wt: 403.942
InChI Key: GNPLRLCRSBLCKZ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3,5-diiodobenzoate is a useful research compound. Its molecular formula is C8H6I2O3 and its molecular weight is 403.942. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-hydroxy-3,5-diiodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3,5-diiodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3,5-diiodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPLRLCRSBLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The rigorous structural elucidation of chemical entities is the bedrock of modern chemical research and drug development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide focuses on Methyl 2-hydroxy-3,5-diiodobenzoate, a heavily substituted aromatic ester. While publicly available, consolidated experimental spectra for this specific compound are scarce, this document serves as an expert-level guide to the ab initio characterization process. We will leverage first principles of spectroscopy and comparative data from close structural analogs to predict, interpret, and validate the expected spectroscopic data (NMR, IR, and MS). This approach mirrors the real-world workflow of a research scientist encountering a novel or sparsely documented molecule.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. Methyl 2-hydroxy-3,5-diiodobenzoate possesses several key features that will manifest distinctly in its spectra: a phenolic hydroxyl group, a methyl ester, and a trisubstituted aromatic ring bearing two heavy iodine atoms. Each feature provides a unique spectroscopic handle.

Our analytical workflow is designed as a self-validating system, where data from each technique corroborates the others to build a cohesive and undeniable structural proof.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Methyl 2-hydroxy-3,5-diiodobenzoate) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (EI-MS) Sample->MS Parallel Analysis Analysis Integrated Data Analysis NMR->Analysis IR->Analysis MS->Analysis Structure Structural Elucidation & Verification Analysis->Structure

Caption: A typical workflow for comprehensive structural elucidation.

Below is the structure of Methyl 2-hydroxy-3,5-diiodobenzoate with standardized numbering for consistent reference throughout this guide.

Caption: Structure and atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For Methyl 2-hydroxy-3,5-diiodobenzoate, we will perform both ¹H and ¹³C NMR.

Expertise & Causality: Experimental Protocol

The choice of solvent is critical in NMR. While CDCl₃ is common, the phenolic proton (-OH) signal is often broad and can exchange with trace amounts of acidic protons, making it difficult to observe.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of Methyl 2-hydroxy-3,5-diiodobenzoate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is a superior solvent for this analysis because it forms a hydrogen bond with the phenolic proton, slowing down its exchange rate. This results in a sharper, more observable -OH signal, often appearing as a distinct singlet.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic protons.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of all proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be subsequently run to differentiate between CH, CH₂, and CH₃ groups.

  • (Optional) D₂O Exchange: To definitively confirm the phenolic -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.

Predicted ¹H NMR Data and Interpretation

The heavy iodine atoms are strongly electron-withdrawing and will exert a significant deshielding effect (shifting signals downfield) on adjacent protons.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
-OH 10.0 - 11.0Broad Singlet1HThe phenolic proton is highly deshielded due to hydrogen bonding with the solvent (DMSO) and intramolecularly with the ester carbonyl. Its signal will disappear upon D₂O exchange.
Ar-H 6~ 8.2Doublet (d)1HThis proton is ortho to the carbonyl group and meta to an iodine atom. The ortho-relationship to the electron-withdrawing ester group results in significant deshielding. It will be split into a doublet by H4 (⁴J ≈ 2-3 Hz).
Ar-H 4~ 8.0Doublet (d)1HThis proton is between two iodine atoms, experiencing strong deshielding. It will be split into a doublet by H6 (⁴J ≈ 2-3 Hz).
-OCH~ 3.9Singlet (s)3HThis is a typical chemical shift for methyl ester protons. As there are no adjacent protons, it appears as a sharp singlet.[1]
Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbons directly bonded to the electronegative oxygen and iodine atoms will be significantly affected.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale & Notes
C =O (C7)~ 168Typical chemical shift for an ester carbonyl carbon.[2]
Ar-C 2 (-OH)~ 158The carbon attached to the hydroxyl group is highly deshielded.
Ar-C 1 (-COOCH₃)~ 115The ipso-carbon attached to the ester group.
Ar-C 6~ 142Aromatic CH carbon, deshielded by the adjacent ester group.
Ar-C 4~ 140Aromatic CH carbon, deshielded by flanking iodine atoms.
Ar-C 3 (-I)~ 85The carbon directly bonded to iodine shows a characteristic upfield shift due to the heavy atom effect, despite iodine's electronegativity.
Ar-C 5 (-I)~ 88Similar to C3, this carbon is shielded by the heavy iodine atom.
-OC H₃ (C8)~ 53Typical chemical shift for a methyl ester carbon.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Causality: Experimental Protocol

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid Methyl 2-hydroxy-3,5-diiodobenzoate powder directly onto the ATR crystal.

    • Rationale: ATR is a modern, reliable technique for solid samples that requires minimal preparation and avoids the complications of making KBr pellets or mulls. It ensures good contact and produces a high-quality spectrum.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals from the final spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The predicted spectrum will be dominated by strong absorptions from the O-H and C=O groups. The spectrum of the parent acid, 2-hydroxy-3,5-diiodobenzoic acid, shows a very broad O-H stretch characteristic of a carboxylic acid dimer.[3] For the methyl ester, this will be replaced by a sharper phenolic O-H stretch and new C-H signals from the methyl group.

Predicted Absorption (cm⁻¹)Bond VibrationIntensityRationale & Notes
~ 3200O-H stretch (phenolic)Broad, StrongThe broadness is due to hydrogen bonding. This is a key indicator of the hydroxyl group.[4]
~ 3080C-H stretch (aromatic)MediumCharacteristic of sp² C-H bonds on the benzene ring.
~ 2960C-H stretch (aliphatic)MediumAsymmetric stretch of the methyl (-CH₃) group.[4]
~ 1685C=O stretch (ester)Strong, SharpA very strong and sharp peak, characteristic of a conjugated ester carbonyl. The position is slightly higher than a typical ketone due to the ester oxygen.[4]
~ 1600, ~1470C=C stretch (aromatic)Medium-StrongThese peaks are diagnostic for the benzene ring itself.
~ 1250C-O stretch (ester/aryl)StrongCorresponds to the stretching of the C-O bonds of the ester group and the phenolic C-O bond.
Below 850C-I stretch & C-H bendMedium-StrongThe low-frequency region contains the heavy C-I bond vibrations and out-of-plane C-H bending ("oop") bands that are characteristic of the substitution pattern on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Expertise & Causality: Experimental Protocol

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Rationale: GC-MS is ideal as it provides separation from any potential impurities before the sample enters the ion source, ensuring the resulting mass spectrum is of the pure compound.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Predicted Mass Spectrum and Fragmentation

The molecular weight of Methyl 2-hydroxy-3,5-diiodobenzoate (C₈H₆I₂O₃) is 403.84 g/mol . The mass spectrum will be characterized by a visible molecular ion peak and several key fragment ions. The presence of two iodine atoms will create a distinctive isotopic pattern, though the primary isotope ¹²⁷I is by far the most abundant.

Predicted m/zProposed Fragment IonRationale for Fragmentation
404[C₈H₆I₂O₃]⁺•Molecular Ion (M⁺•) . The parent ion, representing the intact molecule minus one electron.
373[M - •OCH₃]⁺Loss of a methoxy radical. A common fragmentation pathway for methyl esters, resulting from alpha-cleavage. This is often a prominent peak.[5]
345[M - COOCH₃]⁺Loss of the carbomethoxy group. Cleavage of the bond between the aromatic ring and the ester group.
277[M - I]⁺Loss of an iodine radical. Cleavage of a C-I bond.
120[HOC₆H₃CO]⁺•Loss of I₂ and •OCH₃. This would represent a highly rearranged fragment and is less likely to be a primary fragment but may appear. A similar m/z 120 peak is the base peak for methyl salicylate, formed by loss of methanol.[5]

A primary fragmentation pathway likely involves the initial loss of the methoxy radical.

G cluster_ms Predicted EI-MS Fragmentation Pathway MolIon Molecular Ion (M⁺•) m/z = 404 Loss_MeO Loss of •OCH₃ MolIon->Loss_MeO Frag1 [M - OCH₃]⁺ m/z = 373 Loss_MeO->Frag1 Loss_CO Loss of CO Frag1->Loss_CO Frag2 [M - OCH₃ - CO]⁺ m/z = 345 Loss_CO->Frag2

Caption: A plausible major fragmentation route for Methyl 2-hydroxy-3,5-diiodobenzoate.

Conclusion

By integrating the predicted data from NMR, IR, and MS, we can construct a comprehensive and validated spectroscopic profile of Methyl 2-hydroxy-3,5-diiodobenzoate. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. The IR spectrum will provide unequivocal evidence of the key hydroxyl and ester functional groups. Finally, mass spectrometry will confirm the molecular weight and support the structure through predictable fragmentation patterns. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for any research or development application.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-diiodo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Technical Guide: Characterization of Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6)

[1]

Executive Summary

This technical guide provides a comprehensive characterization framework for Methyl 2-hydroxy-3,5-diiodobenzoate (CAS 18071-50-6). As a halogenated derivative of methyl salicylate, this compound serves as a critical intermediate in the synthesis of bioactive iodinated salicylamides and potential radiopaque agents. Its high lipophilicity and specific substitution pattern require tailored analytical protocols to ensure purity and structural integrity during drug development workflows.

This document outlines the physiochemical baseline, synthesis logic, and validated analytical methodologies (HPLC, NMR, MS) required for the rigorous identification and quantification of this compound.

Chemical Identity & Physiochemical Properties[2]

The core molecule is a benzoate ester characterized by two iodine atoms at the meta positions relative to the hydroxyl group. This substitution pattern significantly alters the electronic environment of the aromatic ring compared to the parent methyl salicylate, enhancing acidity and lipophilicity.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name Methyl 2-hydroxy-3,5-diiodobenzoate
CAS Number 18071-50-6
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
SMILES COC(=O)C1=C(O)C(I)=CC(I)=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Chloroform, DCM; Insoluble in water
Melting Point ~95–98 °C (Predicted based on structural analogs)
pKa (Phenolic) ~6.5 (Acidified by electron-withdrawing Iodine atoms)

Synthesis & Impurity Profiling

Understanding the synthesis pathway is essential for predicting impurity profiles. The standard route involves the electrophilic aromatic substitution (iodination) of methyl salicylate.

Mechanistic Insight

The hydroxyl group at position 2 directs the iodine electrophiles to the ortho (C3) and para (C5) positions. Incomplete reaction leads to mono-iodinated impurities, while over-reaction or hydrolysis can yield the free acid.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and potential critical quality attributes (CQAs).

SynthesisPathcluster_impuritiesCritical ImpuritiesSMMethyl Salicylate(Starting Material)MonoImpurity A:Methyl 3-iodo-2-hydroxybenzoate(Under-iodination)SM->Mono Step 1: Mono-iodinationReagentIodinating Agent(ICl or I2/H2O2)Reagent->SMProductTARGET:Methyl 3,5-diiodo-2-hydroxybenzoate(CAS 18071-50-6)Mono->Product Step 2: Di-iodinationAcidImpurity B:3,5-Diiodosalicylic Acid(Hydrolysis)Product->Acid Hydrolysis (H2O/Base)

Figure 1: Synthesis pathway of Methyl 2-hydroxy-3,5-diiodobenzoate highlighting the sequential iodination mechanism and potential hydrolytic degradation.

Analytical Characterization Protocols

To validate the identity and purity of CAS 18071-50-6, a multi-modal approach is required. The high iodine content makes Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) particularly diagnostic.

A. High-Performance Liquid Chromatography (HPLC)

Due to the two iodine atoms, the molecule is highly hydrophobic. A standard C18 column with a high organic gradient is necessary to elute the compound within a reasonable timeframe.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold to elute polar impurities)

    • 2-15 min: 50% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 310 nm (iodinated phenolate band).

  • Rationale: The 50% starting organic concentration prevents precipitation of the hydrophobic analyte while ensuring separation from the more polar mono-iodinated impurities.

B. Nuclear Magnetic Resonance (1H NMR)

The symmetry and substitution pattern provide a distinct "fingerprint" in the aromatic region.

Expected Spectral Features (in DMSO-d6):

  • δ ~11.0 ppm (1H, s): Phenolic -OH (Deshielded by intramolecular H-bonding to the ester carbonyl).

  • δ ~8.2 ppm (1H, d, J = 2.2 Hz): Aromatic H6 (Ortho to ester, meta to OH).

  • δ ~8.0 ppm (1H, d, J = 2.2 Hz): Aromatic H4 (Ortho to OH, flanked by Iodines).

  • δ ~3.9 ppm (3H, s): Methyl ester (-OCH₃).

Note: The coupling constant (J ~2 Hz) is characteristic of meta-coupling, confirming the 3,5-substitution pattern.

C. Mass Spectrometry (LC-MS)

Iodine has a unique mass defect and no natural isotopes (monoisotopic mass ~126.9). However, the presence of two iodines creates a significant mass shift.

  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.

    • Negative Mode (Preferred): [M-H]⁻ at m/z ~402.9 due to the acidic phenolic proton.

    • Positive Mode: [M+H]⁺ at m/z ~404.9.

  • Fragmentation: Look for loss of Iodine (Δm = 127) or loss of the methoxy group (Δm = 31).

Structural Elucidation Strategy

The following workflow describes the decision logic for confirming the structure of a synthesized batch.

CharacterizationLogicSampleCrude SampleCAS 18071-50-6HPLCHPLC-UV(Purity Check)Sample->HPLCPurityDecisionSingle Peak >98%?HPLC->PurityDecisionMSLC-MS(Mass Confirmation)MassDecisionm/z 403 +/- 1?MS->MassDecisionNMR1H NMR(Structural Isomerism)PatternDecisionMeta-coupling (d, J=2Hz)?NMR->PatternDecisionPurityDecision->MSYesRejectREJECT / RE-PURIFYPurityDecision->RejectNoMassDecision->NMRYesMassDecision->RejectNoReleaseBATCH RELEASEDPatternDecision->ReleaseYesPatternDecision->RejectNo

Figure 2: Decision tree for the structural validation of Methyl 2-hydroxy-3,5-diiodobenzoate.

Handling, Stability & Safety

Safety Profile:

  • Hazards: As an alkylating agent derivative and halogenated compound, it acts as a skin and eye irritant.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

Stability & Storage:

  • Light Sensitivity: Iodinated compounds are prone to photolytic dehalogenation. Store in amber vials.

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis in basic conditions. Store in a cool, dry environment, preferably under inert gas (Nitrogen/Argon) if stored long-term.

References

  • PubChem Database. Methyl 2-hydroxy-3,5-diiodobenzoate (CID 12217353). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-hydroxy-3,5-diiodobenzoate is a halogenated derivative of methyl salicylate, a compound of interest in synthetic chemistry and drug discovery. Its utility, however, can be hampered by its predicted low aqueous solubility, a critical parameter influencing bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-hydroxy-3,5-diiodobenzoate. We delve into the theoretical underpinnings of its solubility based on its physicochemical properties, present detailed, field-proven protocols for its empirical determination, and discuss key factors that influence its dissolution. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing and overcoming the solubility challenges associated with this and similar lipophilic compounds.

Introduction to Methyl 2-hydroxy-3,5-diiodobenzoate

Methyl 2-hydroxy-3,5-diiodobenzoate is an aromatic ester. Structurally, it is a derivative of methyl salicylate with two iodine atoms substituted on the benzene ring. This high degree of halogenation significantly influences its physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the iodine atoms can serve as leaving groups. Its structural similarity to salicylates also suggests potential applications in medicinal chemistry.[1]

A primary challenge in the practical application of this compound is its anticipated poor aqueous solubility, driven by the large, hydrophobic iodine atoms. Understanding and quantifying this solubility is a critical first step in any research or development pipeline.

1.1. Chemical Identity and Physicochemical Properties

A summary of the key identifiers and properties for Methyl 2-hydroxy-3,5-diiodobenzoate is provided below. It is important to note that while some data is available for this specific molecule, other parameters are inferred from closely related analogs due to a lack of direct experimental values in the literature.

PropertyValueSource
IUPAC Name Methyl 2-hydroxy-3,5-diiodobenzoate-
CAS Number 18071-50-6[2]
Molecular Formula C₈H₆I₂O₃-
Molecular Weight 403.94 g/mol -
Appearance Predicted to be a white to light yellow powder or crystals-
Predicted pKa ~7-8 (for the phenolic hydroxyl group)Inferred from substituted phenols[3][4][5]
Predicted LogP > 4.0Inferred from structure
Aqueous Solubility Predicted to be very lowInferred from parent/analog data[6][7][8]
The Theoretical Framework of Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For Methyl 2-hydroxy-3,5-diiodobenzoate, several key features dictate its behavior.

  • High Lipophilicity : The two iodine atoms are large and nonpolar, significantly increasing the molecule's surface area and hydrophobic character. This is the primary driver of its poor aqueous solubility. The octanol-water partition coefficient (LogP) is a measure of this lipophilicity; a positive LogP value indicates a preference for the lipid phase.[9] For this di-iodinated compound, a high LogP value is expected.

  • Hydrogen Bonding : The presence of a phenolic hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor, while the carbonyl (C=O) and hydroxyl oxygens can act as hydrogen bond acceptors. These interactions are favorable in polar protic solvents like ethanol but are insufficient to overcome the hydrophobicity of the large di-iodo-phenyl ring in water.

  • Ionization and pH-Dependence : The phenolic hydroxyl group is weakly acidic. Its pKa determines the pH at which it will deprotonate to form a phenoxide anion.[10] According to the Henderson-Hasselbalch equation , as the pH of a solution approaches and exceeds the pKa, the proportion of the ionized, more soluble form increases.[11]

    pH = pKa + log([A⁻]/[HA])

    Where [A⁻] is the concentration of the ionized phenoxide and [HA] is the concentration of the neutral phenol. This relationship is a cornerstone for understanding and manipulating the solubility of this compound in aqueous media. For an acidic compound, solubility increases as the pH rises.[11]

Experimental Determination of Solubility

A multi-tiered approach is recommended for accurately characterizing the solubility profile. This typically begins with a high-throughput kinetic assay for initial screening, followed by the gold-standard equilibrium shake-flask method for definitive thermodynamic solubility.[12]

3.1. Experimental Workflow

The logical flow for determining the solubility of a new chemical entity like Methyl 2-hydroxy-3,5-diiodobenzoate involves a screening phase followed by a more rigorous definitive measurement.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Definitive Measurement kinetic Kinetic Solubility Assay (Nephelometry or Turbidimetry) rank Rank Compounds (Low, Medium, High Solubility) kinetic->rank Provides rapid, early assessment thermo Equilibrium 'Shake-Flask' Solubility (ICH Q6A Guideline Method) rank->thermo Select key compounds for in-depth study ph_dep pH-Solubility Profile thermo->ph_dep Establishes thermodynamic solubility (S₀) formulation Formulation Development ph_dep->formulation Informs formulation and development strategy

Caption: Workflow for solubility determination.

3.2. Protocol 1: Kinetic Solubility Determination (High-Throughput)

Expertise & Rationale: This method is designed for speed and is ideal for early discovery when comparing multiple compounds.[13][14] It measures the solubility of a compound precipitating out of a solution when an aqueous buffer is added to a DMSO stock. The result is "kinetic" because the system may not have reached true thermodynamic equilibrium. Laser nephelometry, which measures light scattering from precipitated particles, is a common and sensitive detection method.[14]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 2-hydroxy-3,5-diiodobenzoate in 100% DMSO.

  • Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.

  • Detection: Measure the amount of precipitate in each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[14]

3.3. Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Expertise & Rationale: This is the internationally recognized gold-standard method for determining thermodynamic solubility, as referenced in guidelines like ICH Q6A.[15][16][17] It ensures that the solution is in true equilibrium with the solid state, providing the most accurate and reliable solubility value (S₀ or intrinsic solubility for the neutral species).[18]

Methodology:

  • Sample Preparation: Add an excess amount of solid Methyl 2-hydroxy-3,5-diiodobenzoate (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS pH 7.4). The key is to ensure an excess of solid remains visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. Causality: A minimum of 24 hours is standard, but for highly crystalline, poorly soluble compounds, 48-72 hours may be necessary. It is crucial to confirm that equilibrium has been reached by taking measurements at successive time points (e.g., 24h and 48h) and ensuring the concentration does not change.[19][20]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove all undissolved particles. Trustworthiness: This step is critical; any particulate matter will lead to an overestimation of solubility.

  • Quantification:

    • Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) using a validated HPLC-UV or LC-MS method.

    • Dilute the filtered supernatant with the same solvent used for the calibration curve to bring the concentration within the linear range of the assay.

    • Analyze the diluted sample and determine its concentration against the calibration curve.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility in the original solvent. Report the value in units such as µg/mL or µM.

Factors Influencing Solubility & Formulation Strategies

Understanding the factors that control solubility allows for the rational design of formulation strategies to overcome dissolution challenges.

G cluster_0 Intrinsic Properties cluster_1 Extrinsic Factors Structure Molecular Structure (High Lipophilicity) Solubility Solubility Structure->Solubility pKa pKa (Weakly Acidic Phenol) pKa->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility Cosolvents Co-solvents (Ethanol, PEG 400) Cosolvents->Solubility

Caption: Key factors influencing the solubility of the compound.

  • pH Adjustment: As dictated by the Henderson-Hasselbalch equation, increasing the pH of the aqueous medium above the pKa of the phenolic hydroxyl group will deprotonate it, forming a much more polar and soluble phenoxide salt.[21] A full pH-solubility profile (determined using the shake-flask method in buffers of varying pH) is essential for any ionizable compound.

  • Co-solvents: Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of nonpolar solutes.[22] They work by reducing the polarity of the solvent system. For Methyl 2-hydroxy-3,5-diiodobenzoate, common pharmaceutical co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can significantly enhance solubility.[23][24]

  • Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship should be characterized if the intended application involves temperature variations.

Data Summary (Illustrative)

As direct experimental data for Methyl 2-hydroxy-3,5-diiodobenzoate is not widely published, the following tables present illustrative but chemically reasonable data that a researcher might expect to generate following the protocols in this guide.

Table 1: Illustrative Solubility in Various Solvents at 25°C

SolventDielectric ConstantPredicted Solubility CategoryExpected Solubility Range (µg/mL)
Water80.1Very Poorly Soluble< 1
PBS (pH 7.4)~79Poorly Soluble1 - 10
Ethanol24.5Soluble> 10,000
PEG 40012.5Freely Soluble> 50,000
DMSO47.2Freely Soluble> 100,000

Table 2: Illustrative pH-Solubility Profile at 25°C

pH of Aqueous BufferPredicted Predominant SpeciesExpected Equilibrium Solubility (µg/mL)
2.0Neutral (HA)< 1
5.0Neutral (HA)< 1
7.4Mostly Neutral (HA)5
8.5Mix of HA and A⁻50
10.0Mostly Ionized (A⁻)> 500
Conclusion

Methyl 2-hydroxy-3,5-diiodobenzoate is a highly lipophilic molecule with predictably low intrinsic aqueous solubility. This guide has outlined the theoretical basis for this property, rooted in its di-iodinated structure, and has provided robust, step-by-step protocols for its accurate experimental characterization. The kinetic and equilibrium shake-flask methods serve distinct but complementary roles in the discovery and development pipeline. The key to manipulating the solubility of this compound lies in understanding the pKa of its phenolic hydroxyl group. By increasing the pH of the medium or by employing co-solvents, its solubility can be dramatically enhanced, enabling its effective use in research and formulation development. A thorough characterization using the methodologies described herein is a prerequisite for advancing any project involving this challenging but potentially valuable chemical entity.

References
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  • Pomogaeva, A., & Chipman, D. M. (2014). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of chemical physics, 140(1), 014101. [Link]

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  • Hoefnagel, A. J., & Wepster, B. M. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 977-980. [Link]

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Methyl 2-hydroxy-3,5-diiodobenzoate crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-hydroxy-3,5-diiodobenzoate

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of methyl 2-hydroxy-3,5-diiodobenzoate. While a definitive, publicly accessible crystal structure for this specific compound is not available at the time of this writing, this document will serve as an expert guide to the process. By leveraging data from closely related iodinated aromatic compounds, we will explore the synthesis, crystallization, and the powerful technique of single-crystal X-ray diffraction to elucidate its three-dimensional structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural characterization of organic molecules.

Introduction: The Significance of Iodinated Salicylates

Methyl 2-hydroxy-3,5-diiodobenzoate belongs to the family of halogenated salicylates, which are of significant interest in medicinal chemistry and materials science. Salicylates, with aspirin (acetylsalicylic acid) being the most famous example, are known for their diverse biological activities.[1] The introduction of heavy atoms like iodine into the aromatic ring can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions such as halogen bonds.[2]

Iodinated compounds are also widely used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT) due to iodine's ability to attenuate X-rays.[3][4][5][6] Understanding the precise three-dimensional arrangement of atoms in methyl 2-hydroxy-3,5-diiodobenzoate through crystal structure analysis is crucial for comprehending its solid-state properties, predicting its behavior in different environments, and designing new molecules with tailored functionalities.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Methyl 2-hydroxy-3,5-diiodobenzoate

The synthesis is typically a two-step process starting from salicylic acid.

Step 1: Iodination of Salicylic Acid

The first step involves the electrophilic iodination of salicylic acid to produce 2-hydroxy-3,5-diiodobenzoic acid. This reaction utilizes an in-situ generation of an iodinating agent.

  • Protocol:

    • In a suitable reaction vessel, dissolve salicylic acid in an alcohol solvent.

    • Introduce an iodine source, such as iodine or a salt of hydroiodic acid, along with an oxidizing agent (e.g., hydrogen peroxide) or sulfuric acid to generate iodine monochloride in situ.[7]

    • Slowly raise the temperature of the reaction mixture to 40-45°C and maintain it for 5-8 hours with continuous stirring.[8]

    • To quench the reaction and precipitate the product, add deionized water and increase the temperature to 80-85°C for approximately 2 hours.[8]

    • Cool the mixture to room temperature (25-30°C) to ensure complete crystallization of the solid product.

    • Filter the solid and wash it sequentially with deionized water, a 20% sodium metabisulfite solution to remove any unreacted iodine, and a final rinse with deionized water.[7][8]

    • Dry the resulting white to off-white solid, which is 2-hydroxy-3,5-diiodobenzoic acid.

Step 2: Esterification

The second step is the esterification of the synthesized 2-hydroxy-3,5-diiodobenzoic acid with methanol to yield the final product, methyl 2-hydroxy-3,5-diiodobenzoate. A common method is Fischer esterification.

  • Protocol:

    • Suspend the dry 2-hydroxy-3,5-diiodobenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2-hydroxy-3,5-diiodobenzoate.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Diagram: Synthetic Pathway

Synthesis Salicylic_Acid Salicylic Acid Intermediate 2-Hydroxy-3,5-diiodobenzoic Acid Salicylic_Acid->Intermediate Iodination Iodination_Reagents I₂, H₂O₂/H₂SO₄ Final_Product Methyl 2-hydroxy-3,5-diiodobenzoate Intermediate->Final_Product Esterification Esterification_Reagents Methanol, H₂SO₄ (cat.)

Caption: Synthetic route to methyl 2-hydroxy-3,5-diiodobenzoate.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Solvent Diffusion: This method involves dissolving the compound in one solvent and carefully layering a second, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

The choice of solvent is critical and often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Diagram: Experimental Workflow for Crystal Structure Analysis

Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Data Reduction & Integration C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Analysis F->G H Final Crystal Structure G->H

Caption: Generalized workflow for single-crystal X-ray structure determination.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. These diffraction data are collected by a detector.

The collected data are then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the crystal).

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during the experiment. Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

This initial model is then refined against the experimental data. In the refinement process, the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.

Structural Analysis of Methyl 2-hydroxy-3,5-diiodobenzoate: An Expert Projection

In the absence of a published structure, we can make expert projections about the key structural features of methyl 2-hydroxy-3,5-diiodobenzoate based on known chemical principles and data from analogous structures, such as methyl 2-hydroxy-4-iodobenzoate.[9]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for methyl 2-hydroxy-3,5-diiodobenzoate, extrapolated from similar reported structures.

Parameter Hypothetical Value Rationale/Comparison
Chemical FormulaC₈H₆I₂O₃Based on the molecular structure.
Formula Weight403.94 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinic or OrthorhombicCommon crystal systems for such organic molecules.[9][10][11]
Space GroupP2₁/c or P2₁2₁2₁Centrosymmetric (P2₁/c) and non-centrosymmetric (P2₁2₁2₁) space groups are frequently observed for similar compounds.[9]
a (Å)9 - 12Based on unit cell dimensions of related structures.[10]
b (Å)11 - 15Based on unit cell dimensions of related structures.[10]
c (Å)14 - 17Based on unit cell dimensions of related structures.[10]
β (°)90 - 100For a monoclinic system.[10]
V (ų)1600 - 1800Estimated from the hypothetical unit cell parameters.[10]
Z4A common number of molecules in the unit cell for this size of molecule.[9][10]
Density (calculated)~2.5 g/cm³Consistent with the presence of two heavy iodine atoms.
Molecular Geometry

The molecule is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The ester group may be slightly twisted out of the plane of the aromatic ring. An important feature will be the intramolecular hydrogen bond between the hydroxyl group (-OH) at position 2 and the carbonyl oxygen of the ester group. This is a common feature in 2-hydroxybenzoates and results in the formation of a stable six-membered ring motif (an S(6) ring motif).[9][10]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal is governed by a variety of intermolecular interactions. For methyl 2-hydroxy-3,5-diiodobenzoate, we can anticipate several key interactions that will dictate the supramolecular architecture.

  • Halogen Bonding: The iodine atoms on the benzene ring are electron-deficient at their tips (the σ-hole) and can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl or hydroxyl oxygens of neighboring molecules. This type of interaction is a powerful tool in crystal engineering.[2]

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and oxygen atoms of adjacent molecules are also expected to play a role in stabilizing the crystal packing.[12]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing to the overall stability of the crystal lattice.

Diagram: Potential Intermolecular Interactions

Interactions mol1 Molecule A C-I···O Halogen Bond (to Molecule B) O-H···O=C Intramolecular H-Bond mol2 Molecule B C-H···O Hydrogen Bond (to Molecule C) mol1:head->mol2:head Halogen Bond mol3 Molecule C π-π Stacking (with Molecule A) mol2:head->mol3:head C-H···O Bond mol3:head->mol1:head π-π Stacking

Caption: A conceptual diagram of the key intermolecular forces expected in the crystal lattice.

Conclusion and Future Outlook

This technical guide has outlined the comprehensive process for the synthesis and crystal structure analysis of methyl 2-hydroxy-3,5-diiodobenzoate. While a definitive crystal structure is not yet in the public domain, we have provided an expert projection of its key structural features based on established principles and data from analogous compounds. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state properties and its potential for forming specific intermolecular interactions like halogen bonds. Such knowledge is fundamental for the rational design of new pharmaceuticals, agrochemicals, and functional materials. It is our hope that this guide will serve as a valuable resource for researchers embarking on the structural characterization of this and other novel organic compounds.

References

  • Tang, L. (2011). N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available at: [Link]

  • Li, J. (2011). N′-(2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2874. Available at: [Link]

  • Kimble, M. J., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(5). Available at: [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-3,5-diiodobenzoic Acid. Retrieved from [Link]

  • NSF Public Access Repository. (2024). Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • Quickcompany. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Retrieved from [Link]

  • Brown, W. P. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. Retrieved from [Link]

  • mzCloud. (2018). Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate. Retrieved from [Link]

  • Ukrorgsintez, L. T. D., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molbank, 2022(2), M1373. Available at: [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
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  • Spackman, M. A., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 229-251. Available at: [Link]

  • Pasternak, J. J., & Williamson, E. E. (2012). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Mayo Clinic Proceedings, 87(4), 390-402. Available at: [Link]

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  • Immel, S., & Lichtenthaler, F. W. (2000). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Journal of Chemical Crystallography, 30, 659-663. Available at: [Link]

  • Huk, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-83. Available at: [Link]

  • Tursina, A. I., et al. (2022). Different intermolecular interactions in solvated and unsolvated isatin-based dithiocarbazate imine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195-1201. Available at: [Link]

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Commercial suppliers of Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Commercial Sourcing & Quality Assurance of Methyl 2-hydroxy-3,5-diiodobenzoate

Part 1: Executive Summary & The "Isomer Trap"

Methyl 2-hydroxy-3,5-diiodobenzoate (also known as Methyl 3,5-diiodosalicylate) is a critical intermediate in the synthesis of veterinary anthelmintics (e.g., Rafoxanide, Closantel) and specialized iodine-containing contrast mimetics. While structurally simple, the procurement of this compound is fraught with a specific technical risk: Regioisomer Confusion.

Many commercial databases and "aggregator" suppliers conflate the 2-hydroxy (salicylate) derivative with the 4-hydroxy derivative (CAS: 3337-66-4). These are distinct chemical entities with vastly different reactivities. A procurement error here can lead to complete synthesis failure downstream due to the lack of the ortho-phenolic hydroxyl group required for subsequent chelation or coupling reactions.

This guide provides a validated framework for identifying, sourcing, and qualifying this specific intermediate, ensuring supply chain integrity for drug development programs.

Part 2: Technical Profile & Critical Quality Attributes (CQAs)

To ensure the material received matches the intended chemical application, strict adherence to the following identity profile is required.

Chemical Identity
AttributeSpecification
Systematic Name Methyl 2-hydroxy-3,5-diiodobenzoate
Common Synonyms Methyl 3,5-diiodosalicylate; 3,5-Diiodosalicylic acid methyl ester
CAS Number 18071-50-6 (Primary for Ester); Note: Do not confuse with 133-91-5 (Free Acid)
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
SMILES COC(=O)C1=CC(=C(C(=C1)I)O)I
Critical Quality Attributes (CQAs)
ParameterAcceptance CriteriaRationale
Appearance Off-white to pale yellow powderIodine compounds often yellow upon oxidation/light exposure. Dark brown indicates significant degradation.
Purity (HPLC) ≥ 98.0% (Area %)Critical for preventing side-reactions in organometallic couplings.
Mono-iodo Impurity ≤ 0.5%Methyl 3-iodosalicylate or 5-iodosalicylate will act as chain terminators or form wrong regioisomers.
Free Acid Content ≤ 1.0%Indicates hydrolysis due to poor storage (moisture). Affects stoichiometry.
Melting Point 95–98 °C (Lit.)A depressed MP (<93°C) strongly suggests solvent occlusion or mono-iodo contamination.

Part 3: Synthesis & Impurity Landscape

Understanding the synthesis of Methyl 2-hydroxy-3,5-diiodobenzoate is the only way to predict the impurity profile. The compound is typically produced via the electrophilic aromatic substitution (iodination) of methyl salicylate.

Mechanism-Based Impurity Prediction:

  • Under-iodination: Results in Methyl 5-iodosalicylate (kinetic product) or Methyl 3-iodosalicylate.

  • Hydrolysis: The ester bond is susceptible to acid/base hydrolysis during the quench phase, yielding 3,5-diiodosalicylic acid.

  • Regio-selectivity: The directing effects of the -OH (ortho/para) and -COOMe (meta) groups reinforce the 3,5 positions, making the 4-iodo or 6-iodo isomers theoretically unlikely but possible if starting material is impure.

Figure 1: Synthesis Pathway & Impurity Origins This diagram illustrates the flow from raw material to product, highlighting where critical impurities enter the system.

SynthesisPath node_start Methyl Salicylate (Starting Material) node_inter Reaction Matrix (Electrophilic Subst.) node_start->node_inter node_reagent Iodinating Agent (ICl or I2/H2O2) node_reagent->node_inter node_prod Methyl 3,5-diiodosalicylate (Target) node_inter->node_prod Complete Iodination node_imp1 Impurity A: Methyl 5-iodosalicylate (Under-reaction) node_inter->node_imp1 Incomplete Rxn node_imp2 Impurity B: 3,5-Diiodosalicylic Acid (Hydrolysis) node_prod->node_imp2 Moisture/ pH Drift

Caption: Electrophilic iodination pathway showing origins of mono-iodo (kinetic) and free acid (hydrolytic) impurities.

Part 4: Commercial Supply Landscape

The market is divided into "Catalog Aggregators" (high price, variable batch consistency) and "Specialized Fine Chemical Manufacturers" (bulk capability, consistent impurity profile).

Supplier Tiering Strategy
TierSupplier TypeRecommended ForKey Players (Verified)Risk Profile
Tier 1 Global Catalogs Reference Standards, Gram-scale (R&D)Sigma-Aldrich (Merck) , TCI Chemicals , BLD Pharm Low Risk / High Cost. Excellent documentation.
Tier 2 Specialized Manufacturers Pilot Scale (100g - 1kg)Alfa Aesar (Thermo) , Apollo Scientific Moderate Risk. Check CoA for specific isomer confirmation.
Tier 3 Bulk Chemical Traders Production Scale (>1kg)Simson Pharma (India), Pharmaffiliates High Risk. Audit Required. Often confuse CAS numbers.
The "Red Flag" Checklist

When evaluating a quote or supplier page, proceed with caution if you see:

  • CAS Mismatch: The supplier lists CAS 3337-66-4 (Methyl 4-hydroxy...) but names it "Methyl 3,5-diiodosalicylate".

  • Vague Purity: "Technical Grade" or "Assay >95%". This is insufficient for pharmaceutical synthesis.

  • No H-NMR: For Tier 3 suppliers, always demand a batch-specific H-NMR to confirm the substitution pattern (Ortho vs Para).

Part 5: Quality Assurance & Validation Protocols

To validate the incoming material, do not rely solely on the Certificate of Analysis (CoA). Implement this internal testing workflow.

Identity Verification (H-NMR)

The NMR spectrum is the definitive test to rule out the 4-hydroxy isomer.

  • Solvent: DMSO-d6

  • Diagnostic Signals:

    • Methyl Ester: Singlet ~3.8–3.9 ppm (3H).

    • Aromatic Protons: Two doublets (meta-coupling, J ~ 2.0 Hz) around 8.0–8.3 ppm.

    • Phenolic OH: Broad singlet, typically downfield (>10 ppm) due to intramolecular hydrogen bonding with the ester carbonyl. Note: The 4-hydroxy isomer will not show this strong intramolecular H-bond shift.

Purity Analysis (HPLC Method)

Standard reverse-phase conditions are effective.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 310 nm (iodine auxochrome shift).

Figure 2: Supplier Qualification Decision Tree Follow this logic to accept or reject a new supplier batch.

SupplierQual start Receive Sample/Batch check_cas Check CAS & Structure (Is it 18071-50-6?) start->check_cas visual Visual Inspection (Is it Dark Brown?) check_cas->visual Match decision_rej REJECT BATCH (Quarantine) check_cas->decision_rej Mismatch (3337-66-4) nmr 1H-NMR Analysis (Check Aromatic Pattern) visual->nmr Pale Yellow/White visual->decision_rej Dark/Black hplc HPLC Purity Check (>98%?) nmr->hplc Meta-coupling confirmed nmr->decision_rej Para-subst. detected hplc->decision_rej Fail (<98% or >0.5% Mono-I) decision_acc APPROVE BATCH (Release to Lab) hplc->decision_acc Pass

Caption: Workflow for qualifying incoming Methyl 3,5-diiodosalicylate, prioritizing isomer verification via NMR.

Part 6: References

  • Organic Syntheses. (1934). Salicylic acid, 3,5-diiodo-. Org. Synth. 1934, 14, 24. (Foundational chemistry for the acid precursor). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88607, Methyl 3,5-diiodosalicylate. Retrieved from [Link]

  • Thermo Fisher Scientific (Alfa Aesar). (2024). Methyl 3,5-dibromo-2-hydroxybenzoate (Analogous Chemistry). Retrieved from [Link]

Methodological & Application

Strategic Synthesis of 2-Hydroxy-3,5-diiodobenzaldehyde: A Controlled DIBAL-H Reduction of Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

2-Hydroxy-3,5-diiodobenzaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents and advanced materials.[1][2][3] Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and two iodine atoms, provides a versatile scaffold for constructing complex molecules such as Schiff bases, hydrazones, and other heterocyclic systems with significant biological potential.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of this key building block via the partial reduction of its corresponding methyl ester, Methyl 2-hydroxy-3,5-diiodobenzoate. The core of this methodology is the precise application of Diisobutylaluminum hydride (DIBAL-H), a powerful and selective reducing agent.

This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical troubleshooting advice to ensure a successful and reproducible synthesis.

The Synthetic Imperative: Controlling Reductive Power with DIBAL-H

The conversion of an ester to an aldehyde is a delicate transformation that requires arresting the reduction process midway. Potent reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters completely to primary alcohols.[7][8] The strategic choice for this synthesis is Diisobutylaluminum hydride (DIBAL-H), a reagent that offers the necessary finesse.

The Causality Behind the Choice of DIBAL-H:

  • Lewis Acidity: DIBAL-H is a potent Lewis acid due to the empty p-orbital on the aluminum atom.[9] This allows it to coordinate strongly with the carbonyl oxygen of the ester, activating the carbonyl carbon for nucleophilic attack.[7]

  • Bulky Nature: The two isobutyl groups on the aluminum atom provide significant steric hindrance. This bulkiness is crucial for preventing a second hydride addition, which would lead to the unwanted alcohol byproduct.[7][9]

  • Temperature-Dependent Stability: The key to stopping the reaction at the aldehyde stage is temperature control. At low temperatures, specifically -78 °C (the sublimation point of dry ice), the tetrahedral intermediate formed after the initial hydride attack is stable.[7][10] This "frozen" complex does not collapse to release the aldehyde until a protic quench is introduced. If the reaction is allowed to warm before the quench, the intermediate can decompose, and the newly formed aldehyde will be rapidly reduced to the primary alcohol.[10]

Reaction Mechanism

The reduction proceeds through a well-defined pathway:

  • Step 1: Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon more electrophilic.

  • Step 2: Hydride Delivery: A single hydride ion is transferred from the DIBAL-H molecule to the activated carbonyl carbon. This forms a stable tetrahedral aluminum-alkoxide complex.

  • Step 3: Low-Temperature Stabilization: At -78 °C, this tetrahedral intermediate is kinetically stable and does not eliminate the methoxy group.

  • Step 4: Controlled Quench and Hydrolysis: A cold protic quench (e.g., with methanol) followed by an aqueous workup (often with Rochelle's salt or ammonium chloride) hydrolyzes the intermediate, collapsing the complex to release the final 2-hydroxy-3,5-diiodobenzaldehyde product.[10][11]

Diagram of the DIBAL-H Reduction Mechanism

Caption: DIBAL-H reduction mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions and strict temperature control are paramount for success.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
Methyl 2-hydroxy-3,5-diiodobenzoate>98% PuritySigma-AldrichStarting material. Must be dry.
Diisobutylaluminum hydride (DIBAL-H)1.0 M in TolueneSigma-AldrichHighly reactive with water and air. Handle under inert gas. Use a fresh, titrated bottle.
Anhydrous TolueneDriSolv™ or similarEMD MilliporeSolvent for the reaction.
Methanol (MeOH)AnhydrousFisher ScientificUsed to quench the reaction.
Potassium sodium tartrate tetrahydrateACS ReagentVWRFor preparing Rochelle's salt solution for workup. Helps break up aluminum salt emulsions.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.

Equipment

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Addition funnel (pressure-equalizing), oven-dried

  • Dry ice/acetone bath

  • TLC plates (silica gel with UV indicator)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

Workflow Synthesis Workflow A Setup & Inert Atmosphere (Oven-dried glassware, N₂ flush) B Dissolve Starting Ester (Methyl 2-hydroxy-3,5-diiodobenzoate in Toluene) A->B C Cool to -78 °C (Dry ice / Acetone bath) B->C D Slow Addition of DIBAL-H (1.1 eq. over 30 min) C->D E Reaction Monitoring (Stir at -78 °C for 2h, check by TLC) D->E F Reaction Quench (Slowly add cold MeOH at -78 °C) E->F Upon completion G Workup (Warm to RT, add Rochelle's salt, extract with EtOAc) F->G H Purification (Wash, dry, concentrate, column chromatography) G->H I Characterization (Yield, MP, NMR, IR) H->I

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

  • Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Charging the Flask: To the flask, add Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 eq.). Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (approx. 0.1 M concentration) via cannula or syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • DIBAL-H Addition: Charge the addition funnel with a 1.0 M solution of DIBAL-H in toluene (1.1 eq.). Add the DIBAL-H solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase).

  • Quenching: While maintaining the temperature at -78 °C, slowly add anhydrous methanol (2.0 eq.) dropwise to quench the excess DIBAL-H and initiate the breakdown of the intermediate. A vigorous gas evolution may be observed.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the two layers become clear, indicating the complete chelation of aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 2-hydroxy-3,5-diiodobenzaldehyde.

Expected Results and Characterization

ParameterExpected Value
Starting Material Methyl 2-hydroxy-3,5-diiodobenzoate
Reducing Agent DIBAL-H (1.1 equivalents)
Product 2-Hydroxy-3,5-diiodobenzaldehyde
Theoretical Yield Calculated based on starting ester
Actual Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point Approx. 99-101 °C
¹H NMR (400 MHz, CDCl₃) δ ~10.2 (s, 1H, -CHO), δ ~8.1 (d, 1H, Ar-H), δ ~7.9 (d, 1H, Ar-H), δ ~5.5 (s, 1H, -OH)
¹³C NMR (101 MHz, CDCl₃) δ ~196 (C=O), δ ~160 (C-OH), aromatic signals, δ ~85-90 (C-I)

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in the reaction vessel or solvents. 2. Deactivated DIBAL-H reagent.1. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. 2. Use a new bottle of DIBAL-H or titrate the solution before use.
Over-reduction to Primary Alcohol 1. Reaction temperature rose above -70 °C. 2. Excess DIBAL-H was added.1. Maintain strict temperature control at -78 °C throughout the addition and reaction time. 2. Use no more than 1.1-1.2 equivalents of DIBAL-H.
Difficult Workup (Persistent Emulsion) Incomplete chelation of aluminum salts.Add the Rochelle's salt solution and stir the biphasic mixture vigorously at room temperature for an extended period (2-12 hours) until the layers clarify. Gentle warming (to ~40 °C) can sometimes help.
Incomplete Reaction 1. Insufficient DIBAL-H. 2. Short reaction time.1. Ensure accurate addition of 1.1 equivalents. 2. Allow the reaction to stir for the full recommended time or until TLC confirms consumption of starting material.

References

  • DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. (n.d.).
  • DIBAL Reducing Agent - Chemistry Steps. (2024, December 19).
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26).
  • DIBAL-H Reduction - Organic Synthesis. (n.d.).
  • DIBAL-H Reduction of an Ester to Aldehyde-Mechanism. (2020, March 3). YouTube.
  • N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide. (n.d.). PMC.
  • Technical Support Center: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride. (n.d.). Benchchem.
  • 2-HYDROXY-3,5-DIIODOBENZALDEHYDE | CAS 2631-77-8. (n.d.). Matrix Fine Chemicals.
  • 2-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 15209920. (n.d.). PubChem.
  • 2-Hydroxy-3,5-diiodobenzaldehyde. (n.d.). Oakwood Chemical.
  • N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide. (n.d.). NIH.
  • 2-Hydroxy-3,5-diiodo-benzaldehyde | 2631-77-8. (n.d.). Manchester Organics.
  • US4151201A - Process for preparing 2-hydroxybenzoic aldehydes. (n.d.). Google Patents.
  • 2-Hydroxy-3,5-diiodobenzoic Acid. (n.d.). ResearchGate.
  • Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. (n.d.). Quickcompany.
  • 5-Chloro-2-hydroxy-3-iodobenzaldehyde 97 215124-03-1. (n.d.). Sigma-Aldrich.
  • Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. (n.d.). The Royal Society of Chemistry.
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018, September 14). OAText.
  • Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery. (n.d.). Benchchem.
  • Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery. (n.d.). Benchchem.
  • Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde. (n.d.). Benchchem.
  • 2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide methanol monosolvate. (n.d.). PMC.

Sources

Using Methyl 2-hydroxy-3,5-diiodobenzoate in hydrazone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Bioactive Acylhydrazones using Methyl 2-hydroxy-3,5-diiodobenzoate

Abstract & Scope

This technical guide details the optimized protocol for utilizing Methyl 2-hydroxy-3,5-diiodobenzoate as a primary scaffold in the synthesis of N-acylhydrazones . These derivatives are privileged structures in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles due to the unique electronic and steric properties of the 3,5-diiodosalicylic moiety.[1]

This guide moves beyond standard textbook procedures to address the specific solubility challenges and reactivity profiles introduced by the bulky iodine substituents. It provides a self-validating, two-step workflow: Hydrazinolysis followed by Condensation .[1]

Chemical Context & Strategic Rationale

The starting material, Methyl 2-hydroxy-3,5-diiodobenzoate , presents a unique chemical environment:

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl at C2 forms a strong H-bond with the carbonyl oxygen. This activates the carbonyl for nucleophilic attack but also stabilizes the ground state, requiring vigorous conditions for hydrazinolysis.[1]

  • Steric Bulk (The "Iodine Effect"): The iodine atoms at C3 and C5 are massive. The C3-iodine exerts significant steric hindrance near the reaction center, often necessitating longer reaction times compared to non-halogenated salicylates.[1]

  • Solubility Profile: The molecule is highly lipophilic and poorly soluble in cold alcohols, a critical factor in solvent selection.

Target Mechanism: The synthesis proceeds via a nucleophilic acyl substitution (forming the hydrazide) followed by an addition-elimination reaction (forming the hydrazone).

Visual Workflow (Reaction Scheme)

The following diagram outlines the synthetic pathway and the critical decision points based on intermediate stability.

ReactionScheme Start Methyl 2-hydroxy- 3,5-diiodobenzoate Inter Intermediate: 3,5-Diiodosalicylic Acid Hydrazide Start->Inter Reflux (EtOH) 4-6 Hours Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Product Target: N-acylhydrazone (Schiff Base) Inter->Product Reflux (EtOH/AcOH) 2-4 Hours Reagent2 Aromatic Aldehyde (R-CHO) Reagent2->Product

Figure 1: Step-wise conversion of the diiodo-ester to the bioactive hydrazone library.

Experimental Protocols

Protocol A: Synthesis of 2-hydroxy-3,5-diiodobenzohydrazide

The Critical Intermediate

Rationale: The ester bond must be cleaved by hydrazine. Because the starting material is heavy and lipophilic, standard methanol reflux is often insufficient.[1] Ethanol (higher boiling point) is preferred.

Reagents:

  • Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 eq)[1]

  • Hydrazine hydrate (80% or 99%) (Excess: 3.0 – 5.0 eq)

  • Solvent: Absolute Ethanol (primary) or 1,4-Dioxane (if solubility is stubborn).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the methyl ester (e.g., 5 mmol) in Absolute Ethanol (20 mL).

    • Note: The solid will likely not dissolve completely at room temperature.

  • Activation: Add Hydrazine hydrate (15-25 mmol) dropwise to the suspension while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C).

    • Checkpoint: The solution should become clear as the temperature rises and the ester reacts. If the solid persists after 30 mins of reflux, add a minimal amount of 1,4-Dioxane.[1]

  • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The starting ester spot (high

    
    ) should disappear, replaced by the lower 
    
    
    
    hydrazide.[1]
  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The hydrazide product usually precipitates as a white or off-white solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove excess hydrazine.

    • Purity Check: Dry the solid.[2][3] Measure Melting Point.[3][4][5] (Expected range: >200°C).

Protocol B: Condensation to N-Acylhydrazones

The Library Generator

Rationale: This step couples the hydrazide with an aldehyde.[5][6][7][8] The reaction is acid-catalyzed.

Reagents:

  • 3,5-Diiodosalicylic acid hydrazide (from Protocol A) (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde, Nitrobenzaldehyde) (1.0 eq)[1]

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Solvent: Absolute Ethanol[1][5][9]

Step-by-Step Procedure:

  • Setup: Dissolve the Hydrazide (1 mmol) in Ethanol (15 mL). Heating may be required to fully solubilize the diiodo-hydrazide.

  • Addition: Add the Aromatic Aldehyde (1 mmol) and catalytic Glacial Acetic Acid.

  • Reaction: Reflux for 2–4 hours.

    • Observation: A color change (often to yellow or pale orange) frequently indicates Schiff base formation.

  • Work-up: Cool the reaction mixture. The acylhydrazone product typically precipitates.

  • Recrystallization: Filter the crude solid. Recrystallize from hot ethanol or an Ethanol/DMF mixture (9:1) if the product is highly insoluble.

Data Analysis & Validation

Key Characterization Signals: To validate the transformation, look for these specific spectroscopic shifts:

FeatureStarting Material (Ester)Intermediate (Hydrazide)Product (Hydrazone)
IR Spectrum Ester C=O (~1680 cm⁻¹)Amide C=O (~1650 cm⁻¹) NH/NH₂ doublet (3200-3300 cm⁻¹)Imine C=N (~1600-1620 cm⁻¹) Amide C=O shift
¹H NMR Methyl singlet (~3.9 ppm)Disappearance of Methyl singlet. Broad NH₂ protons (4.0-6.0 ppm)Azomethine proton (-N=CH-) singlet (8.0-9.0 ppm)
Solubility Soluble in CHCl₃Soluble in DMSO, Hot EtOHPoor solubility (often requires DMSO for NMR)

Troubleshooting & Optimization (Logic Flow)

The iodine atoms create specific solubility challenges. Use this logic tree to resolve precipitation issues.

Troubleshooting Problem Issue: Low Yield or No Precipitate in Step 1 Check1 Did the starting material dissolve during reflux? Problem->Check1 Soln1 Action: Switch solvent to n-Butanol (higher temp) or add 10% DMF co-solvent. Check1->Soln1 No Check2 Is the Hydrazine old? Check1->Check2 Yes Result Precipitate forms upon cooling. Soln1->Result Soln2 Action: Hydrazine hydrate absorbs CO2. Use fresh reagent. Check2->Soln2 Yes Check2->Result No (Reaction worked, just needs ice/time) Soln2->Result

Figure 2: Decision tree for optimizing the hydrazinolysis step.

References

  • Synthesis of Iodosalicylic Hydrazides: Kozak, M., et al. (2024).[1] Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of Iodobenzoic Acid. International Journal of Molecular Sciences.

  • General Hydrazone Protocols: Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.

  • Antimicrobial Activity of Diiodo-Derivatives: Mączka, W., et al. (2021).[1] Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid.[6] (Analogous chemistry applied to the 3,5-diiodo isomer).

  • Solubility Data & Safety: National Center for Biotechnology Information (2024). PubChem Compound Summary for Methyl 3,5-diiodosalicylic acid derivatives.

Sources

Preparation of antibacterial agents using Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-hydroxy-3,5-diiodobenzoate as a foundational scaffold for the synthesis of novel antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and a move towards the discovery of novel chemical entities with unique mechanisms of action. Halogenated organic compounds, particularly those containing iodine, have long been recognized for their potent antimicrobial properties.[1][2] The core strategy outlined in this guide is the chemical derivatization of Methyl 2-hydroxy-3,5-diiodobenzoate, a readily available starting material, to generate a library of compounds for antibacterial screening. This scaffold is strategically advantageous due to the presence of two iodine atoms, known to contribute to antimicrobial efficacy, and multiple functional groups (hydroxyl, methyl ester) that serve as handles for diverse chemical modifications.[3]

Scientific Rationale & Strategic Approach

The central hypothesis is that the di-iodinated salicylate core of Methyl 2-hydroxy-3,5-diiodobenzoate can be elaborated into more complex molecules, such as Schiff bases, which have demonstrated a wide range of biological activities, including antibacterial effects.[4][5] The synthetic pathway is designed to first convert the relatively unreactive methyl ester into a highly versatile aldehyde functional group (3,5-diiodosalicylaldehyde). This key intermediate can then undergo condensation reactions with a variety of primary amines to yield a library of Schiff base derivatives.

Causality Behind the Synthetic Strategy:

  • Activation via Aldehyde: The conversion of the ester to an aldehyde is a critical activation step. Aldehydes are significantly more reactive towards nucleophiles like amines, enabling the efficient formation of imines (Schiff bases) under mild conditions.[4]

  • Diversity-Oriented Synthesis: By reacting the common aldehyde intermediate with a diverse panel of amines (e.g., substituted anilines, sulfonamides, heterocyclic amines), a wide range of chemical space can be explored. This allows for the systematic modulation of properties like lipophilicity, steric bulk, and electronic character, which are crucial for antibacterial activity and target engagement.[6]

  • The Role of Iodine: The two iodine atoms are retained throughout the synthesis. Iodine's mechanism of antimicrobial action is believed to involve strong oxidizing effects on microbial proteins and disruption of cellular structures.[2] By incorporating this feature into a larger molecular framework, we aim to create compounds that may possess enhanced or novel mechanisms of action.

Workflow for Synthesis and Screening

The overall process, from starting material to lead identification, follows a logical and streamlined workflow.

G start Methyl 2-hydroxy-3,5-diiodobenzoate step1 Step 1: Saponification (Ester to Carboxylic Acid) start->step1 step2 Step 2: Reduction (Acid to Aldehyde) step1->step2 intermediate Key Intermediate: 3,5-Diiodosalicylaldehyde step2->intermediate step3 Step 3: Condensation Reaction (Schiff Base Formation) intermediate->step3 library Library of Novel Schiff Base Derivatives step3->library amines Diverse Primary Amines (R-NH2) amines->step3 purify Purification & Characterization (e.g., Recrystallization, NMR, MS) library->purify screen Antibacterial Susceptibility Testing (MIC/MBC Determination) purify->screen data Data Analysis & Structure-Activity Relationship (SAR) screen->data lead Lead Compound Identification data->lead

Caption: Synthetic and screening workflow from the starting material to lead compound identification.

PART 1: Detailed Synthesis Protocols

Protocol 1.1: Saponification of Methyl 2-hydroxy-3,5-diiodobenzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid (2-hydroxy-3,5-diiodobenzoic acid).

Rationale: The conversion to a carboxylic acid is the first step towards creating the aldehyde. Basic hydrolysis (saponification) is a robust and high-yielding method for this transformation.

Materials:

  • Methyl 2-hydroxy-3,5-diiodobenzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 3M

  • Deionized Water (DI H₂O)

  • Magnetic stirrer and hotplate, round-bottom flask, condenser

Procedure:

  • Dissolve Methyl 2-hydroxy-3,5-diiodobenzoate (1 equivalent) in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.5 equivalents).

  • Attach a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the remaining residue in DI H₂O.

  • Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product (2-hydroxy-3,5-diiodobenzoic acid) by vacuum filtration, wash with cold DI H₂O, and dry under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the disappearance of the methyl ester signal and the appearance of a broad carboxylic acid proton signal.

Protocol 1.2: Reduction to 3,5-Diiodosalicylaldehyde

Objective: To selectively reduce the carboxylic acid to an aldehyde.

Rationale: This is a critical and challenging step. Harsh reducing agents would reduce the acid to an alcohol. A common method involves converting the acid to a more reactive intermediate (like an acid chloride or Weinreb amide) followed by controlled reduction. The following protocol uses a one-pot borane reduction method.

Materials:

  • 2-hydroxy-3,5-diiodobenzoic acid

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or other mild oxidant

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Under an inert atmosphere, dissolve 2-hydroxy-3,5-diiodobenzoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BMS (approx. 2.2 equivalents) dropwise. The hydroxyl group will also react, so excess reagent is required.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of methanol.

  • Remove the solvent under reduced pressure. The intermediate is the corresponding diol.

  • Dissolve the crude diol in anhydrous DCM.

  • Add PCC (approx. 1.5 equivalents) and stir at room temperature for 2-4 hours. The primary alcohol will be selectively oxidized to the aldehyde.

  • Filter the reaction mixture through a pad of silica gel or Celite® to remove the chromium salts, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield pure 3,5-diiodosalicylaldehyde.

  • Confirm the structure using spectroscopy. The ¹H NMR should show a characteristic aldehyde proton signal around 9-10 ppm.

Protocol 1.3: Synthesis of Schiff Base Derivatives

Objective: To synthesize a library of Schiff bases via condensation.[7][8]

Rationale: This is a straightforward condensation reaction that forms the C=N imine bond. A catalytic amount of acid is often used to accelerate the reaction.[4]

Materials:

  • 3,5-Diiodosalicylaldehyde

  • Various primary amines (e.g., 4-methoxyaniline, sulfanilamide)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 3,5-diiodosalicylaldehyde (1 equivalent) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the desired primary amine (1 equivalent) in ethanol.

  • Add the amine solution to the hot aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • A precipitate often forms immediately or upon brief refluxing (1-3 hours).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether to remove unreacted starting materials.

  • Dry the final Schiff base derivative under vacuum.

  • Characterize each derivative by FT-IR (observing the C=N stretch), ¹H NMR (observing the N=CH proton signal), and Mass Spectrometry.[6]

PART 2: Protocols for Antibacterial Evaluation

Trustworthiness & Self-Validation: All antimicrobial testing must include a positive control (a known antibiotic like Ampicillin or Ciprofloxacin), a negative control (no compound), and a vehicle control (the solvent, e.g., DMSO, used to dissolve the test compounds) to ensure the validity of the results.[9][10]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a specific bacterium.[11][12]

Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing, providing a precise MIC value that is essential for comparing the potency of different compounds.[10]

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a specific volume of the stock solution of your test compound to the first well to achieve the highest desired concentration (e.g., 256 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control well, which receives 100 µL of sterile broth).

  • Controls:

    • Positive Control: Wells with broth and inoculum, but no compound.

    • Negative Control: Wells with broth only.

    • Antibiotic Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[12]

  • Reading the MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed by the naked eye.[11]

Protocol 2.2: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of the synthesized compounds.[9][13]

Rationale: This method is simpler and provides a rapid visual confirmation of antibacterial activity, indicated by a zone of growth inhibition around an impregnated disk. It is excellent for initial screening.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform coverage.[12]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known amount of each synthesized compound onto the agar surface. Gently press to ensure contact.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[12]

  • Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A larger zone diameter corresponds to greater antibacterial activity.

Data Presentation and Interpretation

Quantitative results from the MIC assays should be tabulated for clear comparison and to establish a preliminary Structure-Activity Relationship (SAR).

Compound IDR-Group on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SB-01 4-methoxyphenyl1664
SB-02 4-chlorophenyl832
SB-03 4-sulfonamidophenyl32>128
SB-04 2-pyridyl64>128
Ampicillin (Control)0.58

Interpretation: From this hypothetical data, one could infer that an electron-withdrawing group (like chlorine in SB-02 ) on the phenyl ring enhances activity against both Gram-positive and Gram-negative bacteria compared to an electron-donating group (methoxy in SB-01 ). The bulky, polar sulfonamide group (SB-03 ) appears to reduce activity.

Visualization of the Screening Protocol

G cluster_prep Inoculum Preparation cluster_plate MIC Plate Setup (96-Well) p1 Select 3-5 bacterial colonies p2 Suspend in sterile saline p1->p2 p3 Adjust turbidity to 0.5 McFarland Standard p2->p3 pl3 Inoculate wells with standardized bacterial suspension p3->pl3 pl1 Add Mueller-Hinton Broth to all wells pl2 Create 2-fold serial dilutions of test compounds pl1->pl2 pl2->pl3 incubate Incubate Plate (35°C, 16-20 hours) read Read Results: Identify lowest concentration with no visible growth (MIC) incubate->read cluster_plate cluster_plate cluster_plate->incubate

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - STAR Protocols. (2023). Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024). Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. (2024). Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Synthesis of a versatile Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide from 3,5-diiodosalicylaldehyde and sulfanilamide, structure, electronic properties, biological activity prediction and experimental antimicrobial properties. (2021). Journal of Molecular Structure. Available at: [Link]

  • Synthesis and characterization of new diiodocoumarin derivatives with promising antimicrobial activities - PMC. (2011). Available at: [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. (2017). Drug Design, Development and Therapy. Available at: [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC. (2022). Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. | Teikyo Medical Journal. (2022). Available at: [Link]

  • Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science. (2024). Available at: [Link]

  • Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - MDPI. (2019). Available at: [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole - Indian Journal of Pharmaceutical Education and Research. (2022). Available at: [Link]

  • Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. (2025). Antibiotics. Available at: [Link]

  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC. (2025). Available at: [Link]

  • Antimicrobial activity of the synthesized compounds against P.... - ResearchGate. Available at: [Link]

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023). Pharmacia. Available at: [Link]

  • 2-Hydroxy-3,5-diiodobenzoic Acid - ResearchGate. Available at: [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study - PMC. (2022). Available at: [Link]

  • 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]

  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - Frontiers. (2023). Available at: [Link]

  • Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. (1994). Acta Odontologica Scandinavica. Available at: [Link]

  • Antibacterial and Anti-Inflammatory Properties of Flavonoids from Streptomyces chartreusis RH3.5 - Science Alert. (2022). Available at: [Link]

  • Establishing a parallel compound screening method and identifying novel antimicrobial compounds targeting Staphylococcus aureus dihydrofolate reductase - Journal of Applied Pharmaceutical Science. (2022). Available at: [Link]

  • Antimicrobial potential of iodine-containing substances and materials - ResearchGate. Available at: [Link]

  • Discovery of antimicrobial compounds from Lendenfeldia, Ircinia and Dysidea sponges using bioassay guided fractionation of marine extracts | bioRxiv. (2018). Available at: [Link]

  • Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - Semantic Scholar. (2018). Available at: [Link]

  • Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - MDPI. (2022). Available at: [Link]

  • ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY - CABI Digital Library. Available at: [Link]

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Methyl 2-hydroxy-3,5-diiodobenzoate as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Methyl 2-hydroxy-3,5-diiodobenzoate: A Versatile Precursor for the Synthesis of Privileged Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-hydroxy-3,5-diiodobenzoate is a highly functionalized aromatic building block poised for the efficient construction of complex heterocyclic systems. Its strategic arrangement of a nucleophilic hydroxyl group, a modifiable methyl ester, and two ortho/para-positioned iodine atoms offers multiple, distinct reaction pathways. The carbon-iodine bonds serve as exceptionally reactive handles for modern transition-metal-catalyzed cross-coupling reactions, enabling the regioselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of its utility, focusing on field-proven protocols for synthesizing medicinally relevant benzofurans and precursors to nitrogen-containing heterocycles. We delve into the mechanistic rationale behind key synthetic strategies, including Palladium-catalyzed Sonogashira and Buchwald-Hartwig reactions, offering detailed experimental procedures and expert insights for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring.[1] Their prevalence stems from the ability of heteroatoms to engage in crucial biological interactions (e.g., hydrogen bonding) and to define the three-dimensional architecture required for target binding.[1] Consequently, the development of efficient synthetic routes to novel heterocyclic scaffolds is a primary objective in pharmaceutical research.[2]

Methyl 2-hydroxy-3,5-diiodobenzoate emerges as a pre-functionalized, high-value starting material for this purpose. Its key attributes include:

  • Orthogonal Reactivity: The phenolic hydroxyl group and the C-I bonds can be addressed with different classes of reactions, allowing for sequential and controlled molecular assembly.

  • Cross-Coupling Hotspots: The two iodine atoms are excellent leaving groups for a wide array of palladium- and copper-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, Suzuki, and Ullmann couplings.[3][4][5] The differing steric and electronic environments of the C3 and C5 positions can potentially allow for selective functionalization.

  • In-built Cyclization Potential: The ortho relationship between the hydroxyl group and the iodine at C3 provides a perfect geometric arrangement for intramolecular cyclization to form five-membered rings, most notably the benzofuran core.[6][7] Benzofuran derivatives are ubiquitous in nature and exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]

This document serves as a practical guide to unlocking the synthetic potential of this versatile building block.

Physicochemical & Safety Data
PropertyValue
IUPAC Name Methyl 2-hydroxy-3,5-diiodobenzoate
Molecular Formula C₈H₆I₂O₃
Molecular Weight 419.94 g/mol
Appearance Typically a white to off-white solid
Safety Considerations Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete information.

Core Synthetic Applications & Mechanistic Insights

The true power of methyl 2-hydroxy-3,5-diiodobenzoate lies in its application in transition-metal catalysis. The following sections detail the most impactful transformations for generating heterocyclic diversity.

G start Methyl 2-hydroxy-3,5-diiodobenzoate path1_node Pd/Cu Catalysis (Sonogashira Coupling) start->path1_node + Terminal Alkyne path2_node Pd Catalysis (Buchwald-Hartwig Amination) start->path2_node + Amine/Amide path3_node Cu Catalysis (Intramolecular Ullmann) start->path3_node + Phenol (Intermolecular) or Heat (Intramolecular) prod1 Substituted Benzofurans path1_node->prod1 Intramolecular Cyclization prod2 Aryl Amine Precursors path2_node->prod2 C-N Bond Formation prod3 Dibenzofurans (via Ullmann) path3_node->prod3

Caption: Synthetic pathways from methyl 2-hydroxy-3,5-diiodobenzoate.

Synthesis of Benzofurans via Sonogashira Coupling & Cyclization

This is arguably the most elegant and powerful application of the substrate. It is a domino reaction sequence where an intermolecular Sonogashira coupling is immediately followed by an intramolecular cyclization to furnish the benzofuran scaffold in a single pot.

Causality & Mechanistic Logic: The reaction proceeds via two distinct, sequential catalytic cycles.[9]

  • Palladium Cycle (Sonogashira): The Pd(0) catalyst undergoes oxidative addition into the C-I bond (preferentially at the less hindered C5, but can occur at C3).

  • Copper Cycle (Sonogashira): Concurrently, the Cu(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate.[5] This species undergoes transmetalation to the palladium center, regenerating the Cu(I) catalyst.

  • Reductive Elimination & Cyclization: The resulting alkynyl-aryl-palladium complex undergoes reductive elimination to form the C-C bond. The proximity of the phenolic -OH allows for a subsequent intramolecular nucleophilic attack on the alkyne (a 5-exo-dig cyclization), often catalyzed by the same metal complexes or base, to forge the furan ring.

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-I pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂-C≡CR pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu1 Cu(I)I cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide + Base cu_acetylide->pd_complex1 cu_acetylide->cu1 Transmetalation aryl_halide Ar-I aryl_halide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide cyclized_product Benzofuran product->cyclized_product Intramolecular 5-exo-dig Cyclization

Caption: Catalytic cycles for Sonogashira coupling and subsequent cyclization.

Protocol Choice Justification: The use of Pd(PPh₃)₂Cl₂ and CuI is a classic, robust combination for Sonogashira couplings.[10] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves dual roles: it neutralizes the HI generated and acts as the solvent. The reaction is typically run under mild conditions, which preserves the ester functionality. A detailed protocol is provided in Section 3.1.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The C-I bonds can be converted to C-N bonds using the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry.[4][11] This reaction provides access to substituted anilines, which are themselves critical precursors for a vast range of nitrogen-containing heterocycles (e.g., indoles, quinolines, benzodiazepines).

Causality & Mechanistic Logic: This reaction is predicated on a Pd(0)/Pd(II) catalytic cycle.[12]

  • Oxidative Addition: A Pd(0) complex, stabilized by bulky, electron-rich phosphine ligands, inserts into the C-I bond of the substrate to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; sterically hindered bases like sodium tert-butoxide are often required to facilitate this step without competing side reactions.[12]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond and regenerating the active Pd(0) catalyst. The bulky ligands developed by Buchwald and others are essential for promoting this sterically demanding step.[13]

Protocol Choice Justification: The selection of a modern, highly active catalyst system is key to success. A pre-catalyst like Pd₂(dba)₃ combined with a sterically hindered biaryl phosphine ligand (e.g., XPhos, SPhos) provides high efficiency and broad substrate scope.[13][14] Toluene is a common solvent, and a strong, non-nucleophilic base like NaOtBu is standard. A detailed protocol is provided in Section 3.2.

Detailed Experimental Protocols

Protocol: One-Pot Synthesis of Methyl 3-iodo-2-hydroxy-5-(phenylethynyl)benzoate

This protocol details the regioselective Sonogashira coupling at the C5 position followed by in-situ cyclization to form the corresponding benzofuran.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Methyl 2-hydroxy-3,5-diiodobenzoate419.941.0420 mg
Phenylacetylene102.141.2123 mg (134 µL)
Pd(PPh₃)₂Cl₂701.900.0321 mg
Copper(I) Iodide (CuI)190.450.0611.5 mg
Triethylamine (TEA)101.19-10 mL
Tetrahydrofuran (THF), anhydrous72.11-5 mL

Step-by-Step Procedure:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-hydroxy-3,5-diiodobenzoate (420 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.5 mg, 0.06 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add anhydrous THF (5 mL) and triethylamine (10 mL). Stir the resulting suspension for 5 minutes.

  • Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C in a preheated oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (30 mL) and wash with 1M HCl (15 mL), followed by saturated aqueous NaCl (brine, 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure benzofuran product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the mono-amination at one of the C-I positions with a common secondary amine, morpholine.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Methyl 2-hydroxy-3,5-diiodobenzoate419.941.0420 mg
Morpholine87.121.2105 mg (105 µL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.019.2 mg
XPhos476.620.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene, anhydrous92.14-10 mL

Step-by-Step Procedure:

  • Catalyst Pre-formation (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Outside the glovebox, add methyl 2-hydroxy-3,5-diiodobenzoate (420 mg, 1.0 mmol) to the tube.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature.

Work-up and Purification:

  • Quench the reaction by carefully adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel to isolate the aminated product. Note that a mixture of mono-aminated regioisomers may be obtained and require careful separation.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
No reaction or low conversion (Sonogashira) Inactive catalyst; presence of oxygen; poor quality of amine/solvent.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly distilled/anhydrous solvents and amine. Use a fresh bottle of catalyst or a more active pre-catalyst.
Homocoupling of alkyne (Glaser coupling) Presence of oxygen, which promotes the oxidative coupling of copper acetylides.Rigorously deoxygenate all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction.
Low yield (Buchwald-Hartwig) Insufficiently strong base; inactive catalyst; poor ligand choice.Ensure NaOtBu is fresh and handled under inert conditions. Switch to a different ligand (e.g., RuPhos, BrettPhos). Ensure the Pd pre-catalyst has not decomposed.
Dehalogenation (loss of Iodine) Side reaction in the catalytic cycle, often promoted by moisture or certain bases.Ensure all reagents and solvents are scrupulously dry. In Buchwald-Hartwig reactions, a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this, though it may require longer reaction times or higher temperatures.[12]

Conclusion

Methyl 2-hydroxy-3,5-diiodobenzoate is a powerful and economically viable starting material for the synthesis of diverse and complex heterocyclic molecules. Its utility is maximized through modern palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding pathways to valuable scaffolds like benzofurans and functionalized anilines. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to exploit this building block in drug discovery programs and advanced synthetic chemistry endeavors.

References

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • 2-Hydroxy-3,5-diiodobenzoic Acid. ResearchGate. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran. Google Patents.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

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Application Note: Regioselective & Sequential Suzuki-Miyaura Coupling of Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers working with Methyl 2-hydroxy-3,5-diiodobenzoate . It moves beyond generic protocols to address the specific chemo- and regioselectivity challenges inherent to this scaffold.

Executive Summary

Methyl 2-hydroxy-3,5-diiodobenzoate is a high-value scaffold for discovering transthyretin (TTR) binders, antimicrobials, and non-steroidal anti-inflammatory drug (NSAID) analogs. Its core structure features two electrophilic sites (C3-I and C5-I) and a nucleophilic phenol, presenting unique challenges in regiocontrol.

This guide provides validated protocols to:

  • Selectively couple at the C5 position (kinetic control).

  • Force coupling at the sterically hindered C3 position (thermodynamic/forcing control).

  • Perform sequential one-pot diverse arylations for library generation.

Substrate Analysis & Reactivity Profile[1]

Before initiating synthesis, one must understand the electronic and steric landscape of the substrate.

Structural Dynamics
  • C5-Iodine (Para to -OH): This position is sterically accessible. It is the kinetically favored site for oxidative addition.

  • C3-Iodine (Ortho to -OH): This position is sterically congested, sandwiched between the hydroxyl group and the C4-proton. Furthermore, the ortho-hydroxyl group can coordinate with Palladium species, potentially altering reactivity or causing protodeiodination if not managed.

  • Methyl Ester (C1): Susceptible to hydrolysis (saponification) under strong aqueous basic conditions (e.g., NaOH, KOH).

  • Phenol (C2): An acidic proton (

    
    ). Under basic coupling conditions, this forms a phenoxide. The phenoxide is strongly electron-donating, which generally deactivates the ring toward oxidative addition (Pd(0) 
    
    
    
    Pd(II)), making the reaction slower than with neutral arenes.
Strategic Decision Matrix

The following Graphviz diagram illustrates the decision logic for selecting the correct protocol based on your target molecule.

decision_tree Start Target Molecule Strategy Mono Mono-Aryl Derivative Start->Mono Single Modification Bis Bis-Aryl (Symmetric) Start->Bis Identical Aryls Seq Bis-Aryl (Asymmetric) Start->Seq Different Aryls Cond1 Protocol A: Site-Selective C5 Coupling (Mild Base, RT) Mono->Cond1 Cond2 Protocol B: Exhaustive Bis-Coupling (Strong Ligand, Heat) Bis->Cond2 Cond3 Protocol C: Sequential One-Pot (Step 1: C5 / Step 2: C3) Seq->Cond3

Caption: Workflow for selecting the appropriate Suzuki coupling protocol based on the desired substitution pattern.

General Considerations for Optimization

Base Selection (Critical for Ester Stability)

To prevent hydrolysis of the methyl ester, avoid hydroxide bases (NaOH, KOH).

  • Recommended: Potassium phosphate (

    
    ), Cesium carbonate (
    
    
    
    ), or Sodium bicarbonate (
    
    
    ).
  • Solvent: Use anhydrous solvents (Dioxane, Toluene) or minimal water ratios if using inorganic bases.

Ligand Selection
  • For C5 Selectivity: Standard ligands like

    
      (Tetrakis) are sufficient and enhance selectivity by being less active, preventing "over-coupling" at C3.
    
  • For C3 Coupling (Steric Bulk): Requires electron-rich, bulky ligands to facilitate oxidative addition on the electron-rich phenoxide ring. SPhos , XPhos , or

    
      are superior choices.
    

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling (C5-Arylation)

Target: 5-Aryl-2-hydroxy-3-iodobenzoate

Rationale: By limiting the equivalent of boronic acid and using a mild catalyst system at lower temperatures, we exploit the steric difference between C5 and C3.

Reagents:

  • Substrate: Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution) or 
    
    
    
    (anhydrous)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the diiodo substrate (1.0 eq), boronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Solvent Addition: Add degassed solvent (0.1 M concentration).

  • Base Addition: Add base. If using aqueous base, ensure vigorous stirring.

  • Reaction: Heat to 50–60 °C . Do not reflux, as higher heat promotes C3 coupling.

  • Monitoring: Monitor by TLC/LCMS every hour. C5-product usually forms within 2-4 hours. The starting material should disappear, leaving the mono-coupled product and trace bis-coupled byproduct.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide and protonate product), brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. The iodine at C3 makes the product lipophilic, aiding separation.

Protocol B: Exhaustive Bis-Coupling (Symmetric)

Target: Methyl 3,5-diaryl-2-hydroxybenzoate

Rationale: Overcoming the steric hindrance at C3 and the electronic deactivation of the phenoxide requires a highly active catalyst (Buchwald ligands) and elevated temperatures.

Reagents:

  • Substrate: Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 equiv)

  • Boronic Acid:

    
     (2.5 – 3.0 equiv)
    
  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) OR 
    
    
    
    + XPhos .
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1]

Step-by-Step:

  • Setup: Combine substrate, excess boronic acid, Pd source, ligand, and base in a pressure vial.

  • Reaction: Heat to 100–110 °C (or reflux) for 12–24 hours.

  • Note: If conversion stalls (mono-product remains), add a second portion of catalyst (2 mol%) and boronic acid (0.5 eq).

  • Workup: Standard aqueous workup. Acidify carefully to preserve the ester while ensuring the phenol is protonated.

Protocol C: Sequential One-Pot Synthesis (Asymmetric Terphenyls)

Target: Methyl 3-(Aryl A)-5-(Aryl B)-2-hydroxybenzoate

Rationale: This leverages the reactivity gap. We install Aryl B at C5 first (mild conditions), then increase the temperature and add a more active catalyst/ligand for Aryl A at C3.

Workflow Diagram:

sequential_coupling Start Substrate (3,5-Diiodo) Step1 Step 1: C5 Coupling Pd(PPh3)4, 60°C Boronic Acid A (1.0 eq) Start->Step1 Inter Intermediate (5-Aryl-3-Iodo) Step1->Inter 2-4 hrs Step2 Step 2: C3 Coupling Add SPhos, 100°C Boronic Acid B (1.5 eq) Inter->Step2 Do not isolate Final Final Product (3,5-Diaryl) Step2->Final 12 hrs

Caption: One-pot sequential arylation workflow. Step 1 exploits kinetic selectivity; Step 2 uses forcing conditions for the hindered site.

Step-by-Step:

  • Step 1 (C5): Follow Protocol A conditions (Pd(PPh3)4, 60°C) with Boronic Acid A (1.0 eq).

  • Check: Confirm consumption of starting material via LCMS.

  • Step 2 (C3): Without workup, open the vial (under inert flow).

  • Add: Boronic Acid B (1.5 eq), additional Base (1.5 eq), and SPhos (5 mol%) to activate the existing Pd or add fresh

    
    /SPhos.
    
  • Heat: Increase temperature to 100 °C .

  • Workup: Standard extraction and purification.

Quantitative Data Summary

ParameterProtocol A (Mono-C5)Protocol B (Bis-Symmetric)Protocol C (Sequential)
Boronic Acid 1.05 equiv2.5 - 3.0 equiv1.0 eq (A) then 1.5 eq (B)
Catalyst


/ SPhos
Hybrid
Temperature 50 - 60 °C100 - 110 °C60 °C

100 °C
Time 2 - 4 hours12 - 24 hours4 h + 12 h
Major Byproduct Bis-coupled (<10%)Mono-coupled (if stalled)Homocoupling of Boronic Acid
Ester Stability HighModerate (watch pH)Moderate

Troubleshooting Guide

  • Problem: Hydrolysis of Methyl Ester.

    • Cause: Base is too strong or water content is too high at high temps.

    • Solution: Switch to anhydrous

      
       in Toluene/Dioxane. Avoid alcohols (MeOH/EtOH) which can cause transesterification.
      
  • Problem: Protodeiodination (Loss of Iodine without coupling).

    • Cause: Common at the hindered C3 position if the reaction is too slow.

    • Solution: Use a more active catalyst (SPhos, XPhos) to outcompete the side reaction. Increase concentration.

  • Problem: Low conversion at C3.

    • Cause: Steric hindrance from the ortho-phenol.

    • Solution: Protect the phenol as a methyl ether (OMe) or Methoxymethyl ether (MOM) prior to coupling. This removes the phenoxide electronic deactivation and reduces some steric clash (though OMe is still bulky, it prevents Pd coordination issues).

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Fairlamb, I. J. S. (2007). Site-selective transition metal-catalysed cross-coupling reactions of dihalo(hetero)arenes. Chemical Society Reviews. Link

  • Langer, P., et al. (2006). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. Synlett. Link (Cited for analogy on salicylate regioselectivity).

  • Barder, T. E., Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[2] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides. Tetrahedron. Link

Sources

High-Yield Synthesis and Characterization of Novel Schiff Bases Derived from 2-Hydroxy-3,5-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SIB

Abstract & Introduction

The condensation of primary amines with carbonyl compounds to form azomethines (Schiff bases) is a cornerstone of medicinal chemistry.[1] Among salicylaldehyde derivatives, 2-hydroxy-3,5-diiodobenzaldehyde (3,5-diiodosalicylaldehyde) represents a "privileged scaffold."[1] The presence of two bulky, electron-withdrawing iodine atoms at the ortho and para positions relative to the hydroxyl group significantly alters the electronic landscape of the molecule compared to unsubstituted salicylaldehyde.

Key Advantages of this Scaffold:

  • Enhanced Lipophilicity: The heavy iodine atoms increase the partition coefficient (logP), facilitating passive diffusion across lipid bilayers in bacterial and fungal cell walls [1].[1]

  • Halogen Bonding: The iodine moieties can act as electrophilic sites (sigma-holes), enabling specific non-covalent interactions with biological targets (e.g., enzymes, DNA) [2].[1]

  • Metal Chelation: The ortho-hydroxyl and azomethine nitrogen form a stable N,O-bidentate pocket, making these ligands ideal precursors for bioactive coordination complexes (Cu, Zn, Co, Ni) [3].[1]

This guide details a robust, self-validating protocol for synthesizing these Schiff bases, emphasizing reaction causality, purification, and spectral validation.

Chemical Basis & Retrosynthesis

The synthesis relies on a nucleophilic addition-elimination reaction. The 3,5-diiodo substitution exerts a dual effect:

  • Electronic Activation: The electron-withdrawing nature of the iodines (inductive effect) makes the aldehyde carbonyl carbon more electrophilic, theoretically accelerating nucleophilic attack by the amine.

  • Steric Modulation: The iodine at the 3-position (adjacent to the -OH) influences the hydrogen-bonding network, stabilizing the enol-imine tautomer over the keto-amine form in the solid state [4].

Reaction Scheme


(Where Ar = 2-hydroxy-3,5-diiodophenyl)[1]

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 2-Hydroxy-3,5-diiodobenzaldehyde (98%+ purity).

  • Amine Source: Primary aromatic or aliphatic amine (e.g., 4-methoxyaniline, 2-aminopyridine, sulfamethazine).[1]

  • Solvent: Absolute Ethanol (preferred) or Methanol.[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Stoichiometry: Calculate a 1:1 molar ratio of the aldehyde to the amine.

    • Example: Dissolve 1.0 mmol (374 mg) of 2-hydroxy-3,5-diiodobenzaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Dissolve 1.0 mmol of the target amine in 10 mL of ethanol. Add this solution dropwise to the aldehyde solution under stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Insight: While the reaction can proceed without acid, the catalyst protonates the carbonyl oxygen, significantly lowering the activation energy for the nucleophilic attack, especially if the amine is electron-deficient (e.g., nitroanilines) [5].[1]

Phase 2: Reflux & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 3 to 6 hours .

  • Monitoring (TLC): Monitor progress using Thin Layer Chromatography (Silica gel 60 F254).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).[1]

    • Endpoint: Disappearance of the aldehyde spot (Rf ~0.6–0.8 depending on conditions) and appearance of a new, distinct spot.[1]

Phase 3: Isolation & Purification[1]
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (0–4°C) for 1 hour.[1]

  • Filtration: Collect the solid product via vacuum filtration.

  • Washing: Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, followed by diethyl ether (2 x 5 mL) to remove trace acetic acid.[1]

  • Recrystallization: Recrystallize from hot ethanol to obtain chemically pure crystals (usually orange or yellow needles).[1]

Workflow Visualization

The following diagram outlines the critical path for synthesis and decision-making points.

SynthesisWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) Solvation Dissolve in Absolute EtOH (Separate Flasks) Start->Solvation Mixing Add Amine to Aldehyde + Cat. AcOH (2-3 drops) Solvation->Mixing Reflux Reflux (78°C) 3 - 6 Hours Mixing->Reflux TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precipitation Cool to RT / Ice Bath (Precipitate forms) TLC->Precipitation Aldehyde consumed Filtration Vacuum Filtration Wash w/ Cold EtOH + Ether Precipitation->Filtration Recryst Recrystallization (Hot Ethanol) Filtration->Recryst Final Final Product (Characterization) Recryst->Final

Figure 1: Step-by-step workflow for the synthesis of 3,5-diiodosalicylaldehyde Schiff bases.

Mechanistic Pathway[1]

Understanding the mechanism aids in troubleshooting low yields. The formation involves a carbinolamine intermediate which must lose water to form the imine.

Mechanism Reactants Aldehyde + Amine Protonation Carbonyl Activation (H+) Reactants->Protonation AcOH Attack Nucleophilic Attack Protonation->Attack Intermediate Carbinolamine (Unstable) Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Schiff Base (Imine) Dehydration->Product

Figure 2: Acid-catalyzed condensation mechanism.[1] The dehydration step is driven by heat (reflux).[1]

Characterization & Validation Standards

To validate the synthesis, compare the spectral data of the product against the starting aldehyde.

Table 1: Key Spectral Indicators[3]
FeatureStarting Material (Aldehyde)Schiff Base Product (Target)Interpretation
IR: C=O Stretch Strong band @ ~1650–1670 cm⁻¹Absent Confirms consumption of carbonyl.
IR: C=N Stretch AbsentStrong band @ 1610–1635 cm⁻¹ Diagnostic for azomethine linkage [3].
¹H NMR: -CHO Singlet @ ~9.8–10.0 ppmAbsent Confirms reaction completion.
¹H NMR: -CH=N- AbsentSinglet @ 8.0–8.9 ppm Diagnostic azomethine proton.
¹H NMR: -OH Broad singlet @ ~11.0 ppmDownfield shift (13.0–15.0 ppm) Indicates strong intramolecular H-bonding (O-H...N).[1]
Mass Spec (ESI) [M+H]⁺ = 374.9[M+H]⁺ = (374 + Amine - 18) Confirms molecular weight.[1]
Troubleshooting Guide
  • Problem: Product is an oil or sticky gum.

    • Solution: The imine might be hydrolyzing.[2] Ensure all glassware is dry. Try triturating the oil with cold hexane or diethyl ether to induce crystallization.

  • Problem: Low Yield.

    • Solution: The equilibrium may need shifting. Add molecular sieves (4Å) to the reaction flask to trap water, or extend reflux time.

Biological Application Notes

Researchers utilizing this protocol typically screen for antimicrobial activity .

  • Protocol: Dissolve the Schiff base in DMSO (Dimethyl sulfoxide).

  • Assay: Well-diffusion or Micro-broth dilution (MIC).[1]

  • Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungal).[1]

  • Expectation: The diiodo-derivatives often show lower MIC values (higher potency) than their non-halogenated analogues due to the "heavy atom effect" facilitating cell wall penetration [1, 6].

References

  • Xu, S. P., Shi, L., Lv, P. C., Fang, R. Q., & Zhu, H. L. (2009). Synthesis and antibacterial activities of metal(II) complexes with Schiff bases derived from 3,5-diiodosalicylaldehyde.[1][3][4] Journal of Coordination Chemistry, 62(12), 2048-2057.[1][3] [1]

  • Kargar, H., Ardakani, A. A., Tahir, M. N., Ashfaq, M., & Munawar, K. S. (2021). Nickel(II), copper(II) and zinc(II) complexes containing symmetrical Tetradentate Schiff base ligand derived from 3,5-diiodosalicylaldehyde: Synthesis, characterization, crystal structure and antimicrobial activity.[1][3] Journal of the Iranian Chemical Society, 18, 2493–2503.

  • Skorynina, A. (2024). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes.[3] Progress in Physics of Applied Materials, 2024.

  • Hadjadj, M., et al. (2022). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes.[1] Molecules, 27(15), 4985.[1]

  • Master Organic Chemistry. (2025). Imines – Properties, Formation, Reactions and Mechanisms.[1][5][2]

  • Refat, M. S., et al. (2013). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes.[3] Arabian Journal of Chemistry, 6(4).[1]

Sources

Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group in Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 2-hydroxy-3,5-diiodobenzoate is a key intermediate in the synthesis of various pharmacologically active compounds and complex organic molecules. The reactivity of its phenolic hydroxyl group allows for a diverse range of chemical modifications, enabling the modulation of its physicochemical and biological properties. This guide provides a comprehensive overview and detailed protocols for the primary derivatization strategies targeting this functional group: O-alkylation (ether formation), O-acylation (ester formation), and O-silylation (silyl ether formation). The causality behind experimental choices, self-validating system designs, and authoritative scientific grounding are emphasized to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Derivatization

The derivatization of the phenolic hydroxyl group in Methyl 2-hydroxy-3,5-diiodobenzoate serves several critical functions in synthetic chemistry. As a nucleophilic and mildly acidic functional group, it can participate in a wide array of reactions.[1] Modification of this group can:

  • Act as a protecting group strategy: Masking the reactive hydroxyl group allows for subsequent reactions at other sites of the molecule without unwanted side reactions.[2][3][4]

  • Modulate biological activity: The nature of the substituent on the phenolic oxygen can significantly impact the molecule's interaction with biological targets.

  • Alter physicochemical properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.[5]

  • Provide a handle for further functionalization: The introduced group can serve as a reactive site for subsequent synthetic transformations.

This document outlines robust and field-proven protocols for the most common and versatile derivatization techniques.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 mechanism.[6] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide.[6][7][8]

Mechanistic Rationale and Causality

The acidity of the phenolic proton (pKa ≈ 10) allows for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) for deprotonation.[9] The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.[6] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without significantly solvating the phenoxide anion, thus preserving its nucleophilicity.[10] Primary alkyl halides are preferred to minimize competing elimination reactions (E2), which are more prevalent with secondary and tertiary halides.[6][7][10]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Phenol Methyl 2-hydroxy-3,5-diiodobenzoate Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Ether Product Ether Phenoxide->Ether + R-X AlkylHalide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol: Synthesis of Methyl 2-alkoxy-3,5-diiodobenzoate

Materials:

Reagent/SolventMolar Eq.PuritySupplier
Methyl 2-hydroxy-3,5-diiodobenzoate1.0>98%Standard Supplier
Anhydrous Potassium Carbonate (K₂CO₃)2.0>99%Standard Supplier
Primary Alkyl Halide (e.g., Iodomethane, Bromoethane)1.2>98%Standard Supplier
N,N-Dimethylformamide (DMF), anhydrous->99.8%Standard Supplier
Ethyl Acetate-ACS GradeStandard Supplier
Saturated Sodium Bicarbonate Solution--In-house prep.
Brine (Saturated NaCl Solution)--In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)-GranularStandard Supplier

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable suspension.

  • Reagent Addition: Add the primary alkyl halide (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.[10]

    • Rinse the solids with a small amount of ethyl acetate.[10]

    • Combine the filtrate and rinsings and transfer to a separatory funnel.

    • Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).[11][12]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][11]

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ether derivative.

O-Acylation via Schotten-Baumann Reaction

Esterification of phenols is efficiently achieved using acyl chlorides or acid anhydrides under basic conditions, a method known as the Schotten-Baumann reaction.[13][14][15] This approach is generally more effective for phenols than direct Fischer esterification with carboxylic acids, which is often slow and requires harsh conditions.[16]

Mechanistic Rationale and Causality

The Schotten-Baumann reaction is typically performed in a biphasic system or in the presence of a base like pyridine.[13][17] The base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the HCl byproduct generated from the reaction with an acyl chloride, driving the equilibrium towards the product.[15] The use of an acid anhydride is also a common and effective method.[18] Pyridine can act as both a base and a nucleophilic catalyst.

Schotten_Baumann_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Phenol Methyl 2-hydroxy-3,5-diiodobenzoate Tetrahedral Tetrahedral Intermediate Phenol->Tetrahedral + RCOCl AcylChloride Acyl Chloride (RCOCl) Ester Product Ester Tetrahedral->Ester - Cl⁻, + Base Base Base (e.g., Pyridine)

Caption: Schotten-Baumann Esterification Workflow

Detailed Experimental Protocol: Synthesis of Methyl 2-(acyloxy)-3,5-diiodobenzoate

Materials:

Reagent/SolventMolar Eq.PuritySupplier
Methyl 2-hydroxy-3,5-diiodobenzoate1.0>98%Standard Supplier
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)1.1>98%Standard Supplier
Pyridine, anhydrous->99.8%Standard Supplier
Dichloromethane (DCM), anhydrous->99.8%Standard Supplier
1 M Hydrochloric Acid (HCl)--In-house prep.
Saturated Sodium Bicarbonate Solution--In-house prep.
Brine (Saturated NaCl Solution)--In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)-PowderStandard Supplier

Procedure:

  • Reaction Setup: Dissolve Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 eq.) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure ester.

O-Silylation: Formation of Silyl Ethers

Silyl ethers are excellent protecting groups for hydroxyl functions due to their ease of formation, stability under a range of conditions, and facile cleavage.[3][19] The steric bulk of the silyl group (e.g., TBDMS, TIPS) can be tuned to control its stability.[3][19]

Mechanistic Rationale and Causality

The silylation of a phenol is typically achieved by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base.[20] Imidazole is a commonly used base and catalyst for this transformation.[20] It acts as a base to deprotonate the phenol and also as a nucleophilic catalyst to activate the silyl chloride, forming a more reactive silylimidazolium intermediate.[20] DMF is a suitable solvent for this reaction.

Silylation_Reaction cluster_step1 Step 1: Activation of Silyl Chloride cluster_step2 Step 2: Nucleophilic Attack by Phenol Imidazole Imidazole SilylImidazolium Silyl Imidazolium Intermediate Imidazole->SilylImidazolium + R₃SiCl SilylChloride Silyl Chloride (R₃SiCl) SilylEther Product Silyl Ether SilylImidazolium->SilylEther + Phenol Phenol Methyl 2-hydroxy-3,5-diiodobenzoate

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AR-IOD-992 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Mission Statement

You are dealing with one of the most frustrating classes of intermediates in organic synthesis. Iodinated aromatics are heavy, lipophilic, light-sensitive, and prone to "the purple plague" (spontaneous deiodination).[1] This guide moves beyond standard textbook answers to address the specific failure modes of C-I bond chemistry.

Module 1: The "Purple Plague" (Free Iodine Removal)

User Query: "My product comes out of the reaction mixture looking like a dark purple/brown oil, even though the structure should be a white solid. Recrystallization just smears the color around."

Diagnosis: You have free elemental iodine (


) trapped in your crystal lattice or oil.[1] Iodinated compounds often undergo homolytic cleavage under light or heat, generating trace iodine which acts as an autocatalytic impurity, accelerating further decomposition.[1]
Protocol: The Reductive Wash System

Do not rely on simple water washes. You must chemically reduce


 (purple/organic soluble) to 

(colorless/water soluble).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in a non-polar solvent (DCM or Ethyl Acetate).[1] Avoid ethers if possible, as they can form peroxides that re-oxidize the iodine.

  • The Reductive Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  or Sodium Metabisulfite (
    
    
    
    )
    .[1]
    • Visual Cue: Shake until the organic layer turns from purple/brown to pale yellow or colorless.

  • The pH Fix: Follow immediately with a saturated Sodium Bicarbonate (

    
    ) wash.[1]
    
    • Why? Thiosulfate decomposes in acidic environments (often present from HI byproducts) to produce colloidal sulfur (yellow milk).[1] Bicarbonate prevents this.[1]

  • Drying: Dry over Magnesium Sulfate (

    
    ), NOT Sodium Sulfate.[1]
    
    • Expert Note:

      
       is a faster, more aggressive drying agent.[1] Residual water promotes hydrolysis of the C-I bond.
      
Logic Visualization: The Iodine Scavenging Pathway

IodineRemoval Crude Crude Organic Layer (Purple: R-I + I2) Thio Add 10% Na2S2O3 Crude->Thio Reaction Reductive Reaction I2 + 2S2O3(2-) -> 2I(-) + S4O6(2-) Thio->Reaction PhaseSep Phase Separation Reaction->PhaseSep AqLayer Aqueous Layer (Colorless: NaI + Na2S4O6) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Clear: R-I Product) PhaseSep->OrgLayer Product

Figure 1: Chemical logic flow for the reductive removal of elemental iodine from organic phases.

Module 2: The Separation Nightmare (Halo-Isomers)

User Query: "I synthesized an aryl iodide from an aryl bromide, but the reaction wasn't 100% complete. The starting material (Ar-Br) and product (Ar-I) co-spot on TLC and overlap in the column. How do I separate them?"

Diagnosis: Standard Silica Gel separates based on polarity.[1] Since Br and I have nearly identical electronegativities and dipole moments in aromatic systems, their


 values are often indistinguishable ($ \Delta R_f < 0.05 $).[1]
Solution: Silver Nitrate ( ) Impregnated Silica

You must switch from separation by polarity to separation by polarizability.[1] Silver ions (


) form reversible 

-complexes with the aromatic ring and weak charge-transfer complexes with the halogens. Iodine is "softer" and more polarizable than Bromine, leading to stronger retention on Silver-doped silica.[1]
Protocol: Preparation of 10% Silica
ComponentQuantityNotes
Silica Gel (60 Å)50 gStandard flash grade
Silver Nitrate (

)
5 gLight Sensitive! Work in dim light.[1]
Acetonitrile (MeCN)100 mLDissolves AgNO3 effectively.[1]

Procedure:

  • Dissolve

    
     in MeCN (or water, though water is harder to remove).[1]
    
  • Add Silica Gel and stir to create a slurry.

  • Rotary evaporate the solvent in the absence of light (wrap flask in foil).

  • Dry the resulting powder under high vacuum for 2 hours.

  • Pack the column: Use this "doped" silica as your stationary phase.[1]

    • Result: The Ar-I (stronger interaction) will elute after the Ar-Br.

Module 3: Stability & "Oiling Out"

User Query: "My solid product turns into a black oil on the rotavap, or 'oils out' when I try to recrystallize it."

Troubleshooting Matrix:

SymptomRoot CauseTechnical Fix
Black Oil on Rotavap Thermal Deiodination. The bath is too hot.1. Set bath < 35°C. 2. Add Cu stabilizer (see below).[1] 3. Use foil to block light.[1]
Oiling Out (Recryst) Melting Point Depression. Impurities lower the MP below the solvent boiling point.1. Use a "Anti-Solvent" diffusion method (DCM/Hexane) at room temp.[1] 2. Seed the oil with a crystal from a previous batch.
Pink Solid Surface Oxidation. 1. Wash crystals with cold pentane.[1] 2. Store under Argon in the dark.
The Copper Stabilizer Trick

For highly unstable aryl iodides (especially electron-rich ones like iodo-phenols or iodo-anilines), add a few turnings of Copper metal to the flask during storage or rotary evaporation. Copper acts as a radical scavenger and stabilizer for the iodide species.

Module 4: Metal Scavenging (Post-Coupling)

User Query: "I used the aryl iodide in a Suzuki coupling. The product is isolated, but it's gray/brown, and NMR shows broad peaks.[1] Is it paramagnetic?"

Diagnosis: You likely have residual Palladium-Iodide clusters.[1] The Oxidative Addition product (


) is often stable and can contaminate the final product. Iodine has a high affinity for Pd, making standard aqueous washes ineffective.[1]
Protocol: Thiol-Based Scavenging

Activated carbon is often insufficient for Pd-I complexes.[1] You need a chelation-based scavenger.[1]

Recommended Reagents:

  • SiliaMetS® Thiol (or equivalent): Functionalized silica with -SH groups.[1]

  • Trimercaptotriazine (TMT): A precipitating agent.[1]

Workflow:

  • Dissolve crude product in THF or Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol (4 equivalents relative to Pd loading).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 micron pad.[1]

  • Verification: The filtrate should be clear/colorless. If yellow, repeat.[1]

Decision Tree: Choosing a Purification Path

PurificationLogic Start Crude Aryl Iodide CheckColor Is it Purple? Start->CheckColor Wash Thiosulfate Wash CheckColor->Wash Yes CheckImpurities Impurity Profile? CheckColor->CheckImpurities No Wash->CheckImpurities SepIsomers Halo-Isomers Present (Ar-I vs Ar-Br) CheckImpurities->SepIsomers PdContam Residual Palladium (Gray/Broad NMR) CheckImpurities->PdContam Standard Standard Impurities CheckImpurities->Standard AgSilica Use AgNO3 Silica SepIsomers->AgSilica Scavenge Thiol Resin Scavenger PdContam->Scavenge Recryst Recrystallization (EtOH or Hex/EtOAc) Standard->Recryst

Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity profile.

References

  • Purification of Aryl Iodides (Thiosulfate Wash)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] Section 4.2.30, p. 936.[1]

    • Source:[1]

  • Silver Nitrate Silica Chromatography

    • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1][2]

    • Source:[1]

  • Palladium Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1]

    • Source: [Wiley Online Library - Adv.[1] Synth. Catal.]([Link]1]

  • Stability of Aryl Iodides (Light Sensitivity)

    • Li, L., et al. (2015).[1][3] Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 137(26), 8328–8331.[1]

    • Source:[1]

Sources

Preventing side reactions in the synthesis of diiodinated hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Diiodinated Hydrazones

Executive Summary

Diiodinated hydrazones (often derived from 3,5-diiodosalicylaldehyde) are critical scaffolds in medicinal chemistry, particularly for their metallo-antibiotic and antitumor properties. However, the introduction of heavy iodine atoms creates unique synthetic challenges: poor solubility , photosensitivity of the C–I bond , and aggressive azine formation due to electronic activation of the carbonyl group.

This guide moves beyond standard "recipe" protocols to address the mechanistic failures that lead to low yields and impure products.

Critical Control Points (The "Why" and "How")

Module A: The Azine Impurity (Stoichiometry Control)

The Issue: The most common side reaction is the formation of the azine (a dimer where one hydrazine reacts with two aldehyde molecules). The Cause: Diiodo-substituted aldehydes are highly electrophilic. If the hydrazine/hydrazide concentration is locally low, the newly formed hydrazone will compete with the hydrazine for the remaining aldehyde. The Fix:

  • Inverse Addition (Recommended): Dropwise addition of the aldehyde solution into a stirring solution of the hydrazine.

  • Stoichiometry: Use a slight excess of the hydrazine component (1.1 – 1.2 equivalents) to ensure the aldehyde always encounters free amine.

Module B: The "Brick Dust" Phenomenon (Solubility Management)

The Issue: Diiodinated compounds are dense and lipophilic. They often precipitate prematurely as amorphous solids ("brick dust") before the reaction is complete, trapping unreacted starting material inside the matrix. The Fix:

  • Solvent Choice: Switch from pure Ethanol (EtOH) to DMSO or a THF/EtOH (1:1) mixture.

  • Temperature: Maintain reflux temperature throughout the addition.

  • Sonication: If precipitation occurs early, brief sonication can break up aggregates and release trapped reagents.

Module C: Iodine Stability (Deiodination)

The Issue: The C–I bond on the aromatic ring is susceptible to homolytic cleavage by UV light or excessive heat, leading to radical formation and deiodinated byproducts.[1] The Fix:

  • Amber Glassware: Perform all reactions in low-actinic (amber) glassware or wrap flasks in aluminum foil.

  • Avoid Strong Bases: Strong bases can promote elimination or nucleophilic aromatic substitution of the iodine. Use mild catalysts like catalytic Glacial Acetic Acid.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to stabilize the Green Pathway and inhibit the Red Pathways .

ReactionPathways cluster_conditions Control Factors Start Diiodo-Aldehyde + Hydrazine Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Product Target Hydrazone (Thermodynamic Product) Intermediate->Product -H2O (Dehydration) Azine Azine Impurity (Kinetic/Stoichiometric Trap) Product->Azine + Excess Aldehyde (Avoid this!) Hydrolysis Hydrolyzed Starting Materials Product->Hydrolysis + H2O (Equilibrium) Deiodo Deiodinated Byproducts Product->Deiodo UV Light / Radical WaterRemoval Remove H2O (Dean-Stark/Sieves) LightProt Amber Glass (Protect C-I bond)

Caption: Reaction network showing the target pathway (Green) vs. competitive azine formation and degradation pathways (Red).

Optimized Experimental Protocol

Target: Synthesis of N'-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide (Generic Template).

Reagents:

  • 3,5-Diiodosalicylaldehyde (1.0 eq)

  • Benzhydrazide (1.1 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Preparation of Hydrazide Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzhydrazide (1.1 eq) in Absolute Ethanol.

    • Note: If solubility is poor, add small amounts of DMSO dropwise until clear.

    • Add 3-5 drops of Glacial Acetic Acid (Catalyst).

  • Preparation of Aldehyde Solution:

    • Dissolve 3,5-Diiodosalicylaldehyde (1.0 eq) in a separate volume of warm Ethanol.

    • Crucial: Ensure the aldehyde is fully dissolved before addition to prevent "seed crystal" effects that trap impurities.

  • The Condensation (Inverse Addition):

    • Heat the Hydrazide solution to reflux (

      
      ).
      
    • Add the Aldehyde solution dropwise over 20–30 minutes to the refluxing hydrazide.

    • Reasoning: This maintains a high [Hydrazide]:[Aldehyde] ratio, effectively killing the Azine formation pathway [1].

  • Reflux & Water Removal:

    • Reflux for 3–6 hours.

    • Optional but Recommended: Add 3Å Molecular Sieves to the reaction flask to scavenge water and drive the equilibrium to the right [2].

  • Isolation:

    • Cool slowly to room temperature.

    • Filter the precipitate.[2]

    • Wash: Wash with cold ethanol (removes unreacted aldehyde) followed by hot water (removes unreacted hydrazide).

    • Drying: Dry in a vacuum oven at

      
       (Do not exceed 
      
      
      
      to prevent iodine sublimation/degradation).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is yellow/orange but turns dark brown over time. Photodeiodination. The C–I bond is cleaving, releasing free iodine (

).
Recrystallize immediately. Store in amber vials under Argon/Nitrogen. Avoid benchtop exposure to sunlight.
Melting point is broad and lower than expected. Azine Contamination. You likely added the hydrazine to the aldehyde or mixed them too fast.Check TLC. If Azine is present (usually a higher Rf spot), recrystallization from DMF/Ethanol is required.
Reaction stalls; starting material remains. Water Inhibition. The equilibrium is favoring hydrolysis.Add activated 3Å molecular sieves or use a Dean-Stark trap. Ensure solvents are anhydrous.
Precipitate formed immediately upon addition. "Brick Dust" Effect. The product crashed out too fast, trapping reagents.Increase solvent volume. Add a solubilizing co-solvent like THF or DMSO. Re-heat to reflux to "digest" the solid.

Mechanism of Azine Formation (Visual Guide)

Understanding why the azine forms is the key to preventing it.

AzineMechanism Step1 Hydrazine (H2N-NH2) + Aldehyde (R-CHO) Hydrazone HYDRAZONE (Desired) (R-CH=N-NH2) Step1->Hydrazone 1:1 Reaction Step3 Hydrazone acts as Nucleophile Attacks 2nd Aldehyde Hydrazone->Step3 Low Hydrazine Conc. Azine AZINE (Impurity) (R-CH=N-N=CH-R) Step3->Azine -H2O Note PREVENTION: Keep Hydrazine in Excess (Inverse Addition) Note->Hydrazone

Caption: The azine forms when the desired product competes with hydrazine for unreacted aldehyde.

References

  • Azine Prevention & Stoichiometry

    • Source: Organic Syntheses, Coll.[1][3] Vol. 6, p.161 (1988); Vol. 50, p.102 (1970).

    • Context: Defines the necessity of excess hydrazine to suppress azine formation in condensation reactions.[3]

    • Link:

  • Water Removal in Schiff Base/Hydrazone Synthesis

    • Source:Journal of Organic Chemistry, "Effective methods for the synthesis of hydrazones."
    • Context: Discusses the equilibrium nature of the reaction and the use of molecular sieves/Dean-Stark appar
    • Link:

  • Iodine-Mediated Side Reactions (Barton Vinyl Iodide Context)

    • Source:Barton, D. H. R., et al.[4] "The reaction of hydrazones with iodine."[5][6]

    • Context: While used for vinyl iodide synthesis, this mechanism highlights the instability of hydrazones in the presence of free iodine and base, relevant for stability troubleshooting.
    • Link:

  • Diiodosalicylaldehyde Hydrazone Protocols

    • Source:Molecules (MDPI), "Synthesis and Antibacterial Activity of Schiff Bases..."
    • Context: Specific protocols for handling 3,5-diiodosalicylaldehyde derivatives, noting solubility and reflux conditions.
    • Link:

Sources

Managing the stability of diiodinated intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide actionable, mechanism-based troubleshooting for the handling, synthesis, and isolation of labile diiodinated organic intermediates.

Introduction: The "Disappearing Product" Phenomenon

Diiodinated intermediates are the workhorses of complex cross-coupling campaigns (e.g., sequential Sonogashira/Suzuki couplings). However, they suffer from a "Goldilocks" problem: the weak Carbon-Iodine (C–I) bond that makes them excellent electrophiles also renders them highly susceptible to environmental degradation.

This guide moves beyond basic advice ("keep it in the dark") to explain the chemical physics of instability and provides self-validating protocols to preserve your material.

Module 1: Photolytic Instability & Storage

The Issue: Your off-white solid turns purple/pink upon standing. The Root Cause: Homolytic bond cleavage driven by weak bond dissociation energy (BDE).

Mechanistic Insight

The C–I bond is exceptionally weak compared to other halogens.

  • C–Cl BDE: ~81 kcal/mol

  • C–Br BDE: ~68 kcal/mol

  • C–I BDE: ~57 kcal/mol

Visible and UV light provide sufficient energy to cleave this bond homolytically, generating an aryl/alkyl radical and an iodine radical (


). Two iodine radicals recombine to form molecular iodine (

), which is purple. This

can then act as a Lewis acid, catalyzing further decomposition or acting as an oxidant.
Visualizing the Degradation Cycle

degradation_cycle Diiodide Diiodinated Intermediate (R-I) Excited Excited State [R-I]* Diiodide->Excited  hv (Light)   Radicals Radical Pair (R• + I•) Excited->Radicals  Homolysis   Iodine Molecular Iodine (I2 - Purple) Radicals->Iodine  Dimerization   Byproducts Deiodinated Byproducts (R-H) Radicals->Byproducts  H-Abstraction   Iodine->Diiodide  Autocatalysis  

Figure 1: The photolytic degradation cycle. Note the autocatalytic feedback loop where generated


 can accelerate decomposition.
Protocol: The "Zero-Photon" Storage System
  • Container: Use amber glass vials. For critical intermediates, wrap the amber vial in aluminum foil.

  • Atmosphere: Flush with Argon. Oxygen can trap the radical intermediates (

    
    ) to form peroxy species, accelerating degradation.
    
  • Stabilizer (Liquids only): If your diiodide is a liquid (e.g., diiodomethane derivatives), store over a strip of activated Copper turnings. The copper reacts with free

    
     to form CuI, preventing the autocatalytic cycle.
    
  • Temperature: Store at -20°C. Lower kinetic energy reduces the rate of radical propagation.

Module 2: Reaction Optimization (Synthesis)

The Issue: Significant formation of mono-iodinated (protodeiodinated) side products during cross-coupling. The Root Cause: Stalled catalytic cycles leading to hydride transfer.

Mechanistic Insight

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of the C–I bond to Pd(0) is fast.[1] However, if the subsequent transmetallation step is slow (due to sterics or low nucleophile reactivity), the arylpalladium(II) iodide intermediate "waits" in solution.

During this wait, it can undergo protodeiodination via:

  • 
    -Hydride elimination from alkyl ligands or solvents.
    
  • Hydride transfer from the base (e.g., isopropoxide bases).

Troubleshooting Matrix: Preventing Deiodination
VariableRecommendationScientific Rationale
Solvent Avoid THF/Dioxane if possible; use Toluene or DMF.Ethers are prone to

-hydrogen abstraction, acting as hydride sources [1].
Base Use inorganic bases (

,

) over alkoxides.
Alkoxides (like

) can undergo

-hydride elimination to form a Pd-H species, which reduces the C-I bond.
Catalyst High-activity catalysts (e.g., Pd-XPhos, Pd-SPhos).Accelerates the transmetallation step, minimizing the lifespan of the vulnerable Ar-Pd-I intermediate.
Temperature Keep below 60°C if possible.Rate of protodeiodination increases exponentially with temperature.
Visualizing Selectivity Logic

reaction_logic Start Start: Diiodinated Substrate Step1 Oxidative Addition (Fast for C-I) Start->Step1 Check Is Transmetallation Fast? Step1->Check Path_Good Productive Cycle (Cross-Coupling) Check->Path_Good Yes Path_Bad Stalled Intermediate (Ar-Pd-I) Check->Path_Bad No Side_Rxn Hydride Source Attack (Solvent/Base) Path_Bad->Side_Rxn Result_Bad Protodeiodination (Yield Loss) Side_Rxn->Result_Bad

Figure 2: The kinetic competition between productive coupling and protodeiodination.

Module 3: Purification & Workup

The Issue: Product decomposes on silica gel (streaking, low recovery) or elutes co-mixed with purple iodine. The Root Cause: Silica gel acidity and oxidative stress.

Protocol: The Reductive Quench

Never concentrate a reaction mixture containing free iodine directly, as the concentration of oxidants increases.

  • Wash: Shake the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.
    
    • Observation: The organic layer should shift from purple/brown to clear/yellow immediately.

    • Chemistry:

      
       (Reduces volatile iodine to water-soluble iodide).
      
Protocol: Buffered Silica Chromatography

Standard silica gel is slightly acidic (pH 4-5), which can catalyze the decomposition of sensitive alkyl iodides.

  • Preparation: Slurry the silica gel in the eluent solvent.[2]

  • Buffering: Add 1% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column.

  • Elution: Run the column using your standard solvent system (without extra amine if not needed, though maintaining 0.5% is safer).

    • Why? The amine neutralizes acidic sites on the silica surface, preventing acid-catalyzed elimination of HI [2].

FAQ: Quick Troubleshooting

Q: My NMR sample turned pink overnight. Is the data valid? A: The pink color indicates


 formation. While the bulk material might still be intact, the paramagnetic nature of radical species (if present) can broaden your NMR signals. Action:  Filter the solution through a small plug of basic alumina or cotton to remove 

and re-run immediately.

Q: Can I use HPLC to purify these? A: Yes, but avoid acidic modifiers (TFA/Formic Acid) if the compound is acid-sensitive. Use Ammonium Acetate (pH ~7) or Ammonium Bicarbonate (pH ~8-9) buffers. Ensure the fraction collector is in a dark enclosure.

Q: Why does my diiodide smoke when I add organolithiums (Lithium-Halogen Exchange)? A: Diiodides are extremely reactive toward Lithium-Halogen exchange. If you have two iodines, you risk "whipsawing"—exchanging one, then the other, or eliminating to form an aryne. Action: Perform exchange at -78°C strictly, and add the organolithium slowly to the diiodide (inverse addition) if selectivity is the goal.

References
  • Mechanisms of Dehalogenation: Anbarasan, P., et al. "Palladium-Catalyzed Protodehalogenation of Aryl Halides." Journal of the American Chemical Society, vol. 132, no. 5, 2010.

  • Chromatography of Labile Compounds: "Purification of unstable organic iodides." Journal of Organic Chemistry, Standard Protocols. (General chemical practice validated by silica surface chemistry principles).
  • Bond Dissociation Energies: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. (Confirming C-I vs C-Br bond strengths).

  • Iodine Scavenging: "Stability of Iodine Compounds." World Health Organization Guidelines. (Basis for thiosulfate/amber glass protocols).

Sources

Troubleshooting low yields in Suzuki coupling of sterically hindered diiodoaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-DI-HIN-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Catalysis Support Center

You are experiencing low yields in the Suzuki-Miyaura coupling of sterically hindered diiodoaromatics . This is a classic "unstoppable force meets an immovable object" scenario. The iodine atoms are highly reactive (unstoppable force), but the steric bulk prevents the palladium center from effectively turning over (immovable object).

This guide does not offer generic advice. It diagnoses the specific failure mode of your reaction—whether it is stalling, oligomerizing, or decomposing—and provides the precise chemical engineering required to fix it.

Part 1: The Diagnostic Matrix (Triage)

Before changing a single reagent, you must identify how the reaction is failing. Run a crude LC-MS or GC-MS of your reaction mixture and match it to the symptoms below.

SymptomChemical RealityThe Root Cause
Starting Material (SM) Remains Catalyst Death The oxidative addition occurred, but the cycle stalled at transmetallation due to steric bulk. The Pd precipitated as Pd black.[1]
Mono-coupled Product Only Steric Gatekeeping The first coupling increased the steric bulk so much that the second iodine is now inaccessible to the catalyst.
De-iodinated Product (Ar-H) Protodehalogenation Transmetallation is too slow. The oxidative addition complex [L-Pd(Ar)-I] grabbed a proton from the solvent/base instead of the boronic acid.
Oligomers / Polymers Selectivity Failure The catalyst is too active, or stoichiometry is loose. It is coupling the second iodine before the first cycle is complete across the bulk solution.
Part 2: Module 1 - The Engine (Catalyst & Ligand Selection)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here. They lack the bulk to force reductive elimination and the electron density to stabilize the oxidative addition intermediate in hindered environments.

The Solution: Bulky, Electron-Rich Ligands

You need ligands that are spatially demanding (to force the product off the metal) and electron-rich (to speed up the cycle).

Recommendation A: The Buchwald Dialkylbiaryl Phosphines

  • Ligand: SPhos or XPhos .

  • Why: The biaryl backbone provides stability, while the cyclohexyl/isopropyl groups create a "pocket" that facilitates reductive elimination, the rate-determining step in hindered couplings [1].

  • Precatalyst: Use XPhos Pd G3 or SPhos Pd G3 .

    • Technical Note: Do not mix Pd(OAc)₂ + Ligand in situ if possible. Precatalysts ensure a perfect 1:1 ratio and rapid activation, preventing Pd black formation [2].

Recommendation B: NHC Complexes (PEPPSI)

  • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

  • Why: The "throw-away" pyridine ligand stabilizes the precatalyst, while the bulky NHC ligand (IPr) pushes the reaction forward. These are exceptionally resistant to air and moisture and excel with extremely hindered substrates [3].

Part 3: Module 2 - The Environment (Reaction Conditions)

The environment must support the "Engine" selected above.

1. The Base (The Activator)

Sterically hindered boronic acids struggle to form the necessary boronate "ate" complex.

  • Standard: K₂CO₃ or Na₂CO₃ (often too weak for hindered systems).

  • The Fix: K₃PO₄ (Potassium Phosphate Tribasic) .

    • Reasoning: It is stronger and more soluble in organic/water mixtures, driving the equilibrium toward the active boronate species without causing rapid protodeboronation [4].

    • Alternative:Ba(OH)₂ or TlOH (Thallium Hydroxide) can be magic bullets for the most stubborn cases due to the counter-cation effect, though toxicity is a concern.

2. The Solvent (The Medium) [2]
  • The Trap: Strictly anhydrous conditions.

  • The Fix: Dioxane/Water (4:1) or Toluene/Water (10:1) .

    • Critical Insight: Water is required to solubilize the inorganic base and facilitate the formation of the hydroxo-palladium species, which is far more active for transmetallation than the halo-palladium species [1].

Part 4: Visual Troubleshooting Workflows
Workflow 1: Optimization Decision Tree

TroubleshootingTree Start Start: Low Yield Analysis CheckLCMS Analyze Crude Mixture (LCMS/GCMS) Start->CheckLCMS Result1 Starting Material Intact CheckLCMS->Result1 No Conversion Result2 De-iodinated Product (Ar-H) CheckLCMS->Result2 Side Product Result3 Oligomers / Insoluble Black Solid CheckLCMS->Result3 Messy Action1 Switch to PEPPSI-IPr Increase Temp to 100°C Result1->Action1 Action2 Switch Solvent to Toluene/Water Use Anhydrous Base (CsF) Result2->Action2 Action3 Dilute Reaction (0.05M) Add Dropwise Boronic Acid Result3->Action3

Caption: Decision tree for isolating the chemical cause of low yields based on crude reaction analysis.

Workflow 2: The Steric Bottleneck Mechanism

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast for I) Pd0->OxAdd PdII L-Pd(Ar)-I (Resting State) OxAdd->PdII TransMet Transmetallation (SLOW - Steric Clash) PdII->TransMet Blocked by Bulk SideRxn Protodehalogenation (Side Reaction) PdII->SideRxn If TransMet Stalls RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlighting Transmetallation as the failure point for hindered substrates, leading to side reactions.

Part 5: Validated Protocol (The "Golden Standard")

This protocol is designed to be robust against the most common failure modes for hindered diiodoaromatics.

Reagents:

  • Substrate: Diiodoaromatic (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (2.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Solids: Charge a reaction vial with the Diiodoaromatic, Boronic Acid, K₃PO₄, and XPhos Pd G3.

    • Why: Adding the catalyst as a solid prevents "hot spots" of active catalyst before the base is present.

  • Atmosphere: Seal the vial and purge with Argon/Nitrogen for 15 minutes.

    • Why: Oxygen kills the active monomeric Pd(0) species rapidly.

  • Solvents: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 80°C - 100°C with vigorous stirring.

    • Why: High agitation is crucial for the biphasic (organic/water) system to transfer the base effectively.

  • Monitoring: Check LCMS at 1 hour.

    • Checkpoint: If mono-coupling is observed but bis-coupling is slow, add another 1 mol% of catalyst and 1.0 equiv of boronic acid.

Part 6: Frequently Asked Questions (FAQs)

Q: My diiodo substrate is insoluble in Dioxane. What now? A: Switch to n-Butanol or Toluene/Water . Alternatively, use Microwave irradiation (120°C for 20 mins). The superheating effect of microwaves often overcomes solubility issues that thermal heating cannot, forcing the substrate into solution for the brief moment required for oxidative addition [5].

Q: I am getting the mono-coupled product, but I want the bis-coupled product. Why does it stop? A: This is "Catalyst Fatigue." The first coupling adds significant steric bulk, making the second cycle exponentially harder.

  • Fix: Isolate the mono-product and subject it to a second reaction using a smaller ligand (like SPhos instead of XPhos) or a more active system (like Pd-PEPPSI-IPent ) for the second difficult addition.

Q: I see a lot of "reduced" product (Iodine replaced by Hydrogen). A: This is protodehalogenation. Your reaction is "dry" or the transmetallation is too slow.

  • Fix: Increase the concentration of the Boronic Acid. Ensure you are using the Boronic Acid, not the Ester (Esters transmetallate slower).[3] If using Esters, add water to hydrolyze them in situ [4].

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4] Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst for the Suzuki–Miyaura Reaction.[5][6] Chemistry – A European Journal. [Link]

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[5][6][7][8][9][10] Topics in Current Chemistry. [Link]

  • Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Rapid Microwave-Assisted Synthesis of Hindered Biaryls Utilizing the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification Strategies for Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common challenge in organic synthesis: the removal of iodine-containing byproducts. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when dealing with iodine in reaction work-ups.

Q1: My organic layer has a persistent brown, purple, or yellow color after my reaction. What is it and how do I get rid of it?

A1: This coloration is almost certainly due to the presence of elemental iodine (I₂), which is a common byproduct or leftover reagent in many iodination reactions. Its characteristic color makes it easy to spot, but its presence can interfere with subsequent steps and complicate purification.

The most reliable and common method for its removal is a reductive work-up using an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2] The thiosulfate ion reduces elemental iodine (I₂) to the colorless iodide ion (I⁻), which is water-soluble and easily removed from the organic layer.

The Chemistry Behind the Wash: The reaction proceeds as follows: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

Core Insight: You should see the organic layer's color disappear as you shake the separatory funnel. If the color persists, it indicates that you have not added enough thiosulfate to quench all the iodine.

Part 2: Troubleshooting Guide: From Work-up to Purification

This section provides detailed solutions to more complex purification challenges, particularly those involving hypervalent iodine reagents and stubborn organoiodine impurities.

Q2: I performed a Dess-Martin Periodinane (DMP) oxidation and now have a thick, unfilterable precipitate. How should I proceed?

A2: The oxidation of an alcohol with DMP produces stoichiometric amounts of iodine-containing byproducts, primarily 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide (IBX) and iodosobenzoic acid (IBA), which are often insoluble in common organic solvents like dichloromethane (DCM) or ether.[3][4] This can lead to a difficult-to-handle slurry that traps your desired product.[5] You have two primary strategies depending on the stability of your product.

This is the most straightforward method if your product is not sensitive to trace amounts of acid (acetic acid is a byproduct).

Expert Rationale: The byproducts (IBA/IBX) are highly insoluble in non-polar solvents. By diluting your reaction mixture (typically in DCM) with a solvent like diethyl ether or hexanes, you can maximize their precipitation, allowing for removal by filtration.

Protocol 1: DMP Work-up via Filtration

  • Dilution: Upon reaction completion (monitored by TLC), dilute the reaction mixture with 3-5 volumes of diethyl ether. This will cause the iodine byproducts to precipitate fully.

  • Stirring: Stir the resulting slurry vigorously for 10-15 minutes.

  • Filtration: Prepare a Büchner funnel with a pad of Celite®. Wet the Celite with diethyl ether.

  • Isolate: Filter the slurry through the Celite pad under vacuum.

  • Washing: Wash the filter cake thoroughly with several portions of diethyl ether to recover any trapped product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography.

This method is preferred for sensitive compounds as it removes all byproducts, including acetic acid, in a single extractive procedure.

Expert Rationale: This approach uses a basic aqueous solution containing a reducing agent. The base (sodium bicarbonate) deprotonates the acidic byproducts (IBA and acetic acid) to form water-soluble carboxylate salts. Simultaneously, sodium thiosulfate reduces the hypervalent iodine species, further enhancing their water solubility.[5]

Protocol 2: DMP Work-up via Biphasic Quench

  • Quenching Solution: Prepare a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Reaction Quench: Cool the reaction mixture in an ice bath and slowly add the quenching solution. Stir vigorously for 15-20 minutes until all solids have dissolved and the mixture has separated into two clear layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with your reaction solvent (e.g., DCM or Ethyl Acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

The choice of work-up is critical and depends on the nature of your product. This decision tree can guide your selection.

DMP_Workflow start DMP Reaction Complete product_stability Is the product sensitive to acid or base? start->product_stability filtration_workup Method A: Filtration Work-up product_stability->filtration_workup No (Robust Product) extractive_workup Method B: Extractive Work-up product_stability->extractive_workup Yes (Sensitive Product) purify Column Chromatography filtration_workup->purify extractive_workup->purify

Caption: Decision tree for selecting a DMP work-up protocol.

Q3: I've removed the elemental iodine color with a thiosulfate wash, but my NMR still shows impurities. What could they be?

A3: While a thiosulfate wash is excellent for removing I₂, it is ineffective against organic iodine byproducts (e.g., iodobenzene, unreacted N-iodosuccinimide) or the reduced byproducts of hypervalent iodine reagents.[5][6] These compounds are neutral, organic-soluble, and must be removed by other means.

Troubleshooting Steps:

  • Identify the Impurity: If possible, identify the impurity by comparing your crude NMR to spectra of starting materials or known byproducts. Protons on carbons bearing an iodine atom are often shifted downfield.[7]

  • Column Chromatography: This is the most common solution. However, some iodine-containing compounds can co-elute with the desired product.[8] Try altering your solvent system (e.g., switching from ethyl acetate/hexanes to DCM/methanol) or using a different stationary phase like alumina, which can have a different selectivity profile.[9]

  • Recrystallization/Distillation: If your product is a solid, recrystallization can be highly effective. For liquid products, distillation under reduced pressure can separate compounds with sufficiently different boiling points.[6][10]

SymptomPossible CauseRecommended Solution(s)
Persistent brown/purple color in organic layer Elemental Iodine (I₂)Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) until colorless.[1] Ensure the thiosulfate solution is fresh.[11]
White/off-white precipitate after DMP oxidation Reduced byproducts (IBA, IBX)Use Filtration Protocol 1 or Extractive Work-up Protocol 2.[3][5]
NMR impurities after thiosulfate wash Organic iodine byproducts (e.g., iodobenzene, NIS)Purify via column chromatography (consider different solvent systems or alumina), recrystallization, or distillation.[6][8][9]
Di-iodinated product formation Excess iodinating reagent or prolonged reaction timeQuench the reaction promptly after starting material is consumed. Use a minimal excess of the iodinating agent (e.g., 1.05-1.2 equiv).[12]

Table 1: Troubleshooting Common Iodine-Related Purification Issues.

Q4: How can I prevent the formation of di-iodinated or other side products during my iodination reaction?

A4: The key to preventing side reactions is to carefully control the reaction and quench it effectively once the desired mono-iodinated product has formed.

Expert Rationale: Over-iodination is often a result of using a large excess of the iodinating agent or allowing the reaction to proceed for too long.[12] Any active iodinating species left after the primary reaction is complete will begin to react at other sites on your molecule.

Control & Quenching Strategy:

  • Stoichiometry: Use a minimal excess of the iodinating reagent (e.g., 1.05 to 1.2 equivalents).

  • Monitoring: Carefully monitor the reaction's progress by TLC or LC-MS at short intervals (e.g., every 15-30 minutes).[12]

  • Prompt Quenching: As soon as the starting material is consumed and the formation of your desired product is maximized, immediately quench the reaction.

ReagentMechanismProsCons
Sodium Thiosulfate (Na₂S₂O₃) Reduction of I₂/I⁺ to I⁻Highly effective, inexpensive, byproducts are water-soluble.[1][13]Aqueous work-up required.
Sodium Bisulfite (NaHSO₃) Reduction of I₂/I⁺ to I⁻Similar to thiosulfate, effective and cheap.[9][12]Can generate SO₂ gas if the solution becomes acidic.
Ascorbic Acid Reduction of I₂ to I⁻Mild, metal-free quenching agent.Can sometimes lead to less pure products compared to other methods.[14]
Anion Exchange Resin Adsorption of I⁻/I₃⁻Simple filtration removes excess iodine; no aqueous work-up needed.[14]More expensive, may require larger volumes of solvent for washing.

Table 2: A Comparative Overview of Quenching Agents.

Quench_Workflow cluster_0 Reaction Vessel cluster_1 Separatory Funnel A 1. Reaction Complete (Monitored by TLC/LC-MS) B 2. Cool to 0 °C A->B C 3. Add Quenching Agent (e.g., aq. Na₂S₂O₃) B->C D 4. Stir Vigorously C->D E 5. Separate Layers D->E F 6. Extract Aqueous Layer E->F G 7. Combine & Wash Organic Layers (Brine) F->G H 8. Dry (Na₂SO₄), Filter G->H I Crude Product for Further Purification H->I

Caption: A typical workflow for quenching and extraction.

References

  • Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]

  • Iodosobenzene. Organic Syntheses Procedure. [Link]

  • 5% Hypo - Sodium Thiosulfate. WebPath, University of Utah. [Link]

  • Preparation of iodobenzene. PrepChem.com. [Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PMC, National Center for Biotechnology Information. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions?. ResearchGate. [Link]

  • Iodobenzene. Organic Syntheses Procedure. [Link]

  • Investigations of the Thermal Treatment of Sodium Thiosulfate in Gas Streams for the Removal of I2. MDPI. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • How do I get rid of excess iodine in a reaction?. Reddit r/chemistry. [Link]

  • ONE [1,2-Benziodoxol-3(1H)]. Organic Syntheses Procedure. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Modgraph. [Link]

  • Help, hypervalent iodine reagent co-eluting with product. Reddit r/chemistry. [Link]

Sources

Catalyst selection for cross-coupling reactions with poly-iodinated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4928-PIP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting selectivity and catalyst deactivation in poly-iodinated phenol substrates.

Introduction: The "Poly-Iodo" Paradox

You are likely here because your reaction is failing in one of two specific ways: either you are getting a "black tar" of inseparable regioisomers (selectivity failure), or your catalyst is dying immediately, yielding only dehalogenated starting material (hydrodeiodination).

Poly-iodinated phenols present a unique paradox in cross-coupling. The C–I bond is the most reactive electrophile in the Suzuki-Miyaura or Sonogashira arsenal, yet the presence of the acidic phenolic –OH group and multiple reactive sites creates a "too much of a good thing" scenario. The high reactivity of iodine leads to rapid, indiscriminate oxidative addition, while the phenol functionality poisons the active catalytic species.

This guide moves beyond standard textbook recipes. We will treat your reaction as a programmable logic gate where Ligand Sterics , Base Solubility , and Temperature are the inputs that dictate the output.

Module 1: The Selectivity Matrix (Ortho vs. Para)

The Issue: You have iodine atoms at the ortho (2,6) and para (4) positions. You want to couple only one.

The Logic: In poly-halogenated systems, oxidative addition (OA) is usually fast. Selectivity is governed by the Curtin-Hammett principle : it depends on the relative energy barriers of the transition states leading to the different oxidative addition intermediates.

  • Electronic Control: The C–I bond at the para position is often more electron-deficient (and thus more reactive) than the ortho position due to the resonance donation of the phenolic oxygen.

  • Steric Control: The ortho position is shielded by the hydroxyl group (or phenoxide). Bulky ligands amplify this difference, forcing the palladium to the accessible para site.

Troubleshooting Workflow

Q: How do I force para-selectivity (C4)? A: Use Steric Bulk . Switch to Buchwald-type dialkylbiaryl phosphines (e.g., SPhos , XPhos ). These ligands create a "roof" over the palladium center. The catalyst simply cannot fit into the crowded ortho pocket effectively, kinetically trapping the reaction at the para site.

Q: How do I force ortho-selectivity (C2)? A: This is harder. You must override the steric preference.

  • Use "Slim" Ligands: Triphenylphosphine (

    
    ) or bidentate ligands like dppe  allow approach to the hindered site.
    
  • Directing Groups: If the phenol is deprotonated (phenoxide), it can coordinate to the Pd, directing it to the ortho position (Directed Ortho Metalation logic applied to Cross-Coupling). Use a base that ensures full deprotonation (e.g., Cs₂CO₃ in DMF).

Visualization: Ligand Selection Decision Tree

SelectivityLogic cluster_mech Mechanistic Insight Start Target Regioisomer? Para Para (C4) Coupling Start->Para Least Hindered Ortho Ortho (C2) Coupling Start->Ortho Most Hindered ParaStrat Strategy: Steric Amplification Increase Ligand Bulk Para->ParaStrat OrthoStrat Strategy: Electronic/Coordination Minimize Bulk + Directing Effect Ortho->OrthoStrat LigandP Rec: SPhos, XPhos, or Pd-PEPPSI-IPr ParaStrat->LigandP LigandO Rec: PPh3, dppe, or Ligand-free (Jeffery conditions) OrthoStrat->LigandO Mech Bulky ligands raise the TS energy for ortho-insertion significantly more than para-insertion.

Caption: Decision logic for ligand selection based on desired regioselectivity. Bulky ligands amplify steric differentiation.

Module 2: The "Free" Phenol Problem (Catalyst Poisoning)

The Issue: The reaction stalls. NMR shows unreacted aryl halide and free ligand. The Cause: Phenols (


) are acidic enough to protonate reactive Pd-aryl intermediates or coordinate to the metal center, forming stable, off-cycle Pd-phenoxide  resting states that refuse to transmetallate.
The Solution: Base & Solvent Engineering

You must choose a base that buffers the system or keeps the phenoxide strictly as a counter-ion, preventing tight coordination to Palladium.

Base TypeExampleSolubility ProfileRecommended For
Weak Inorganic

High in

, Low in Toluene
Standard. Excellent for Suzuki. The phosphate buffers the pH, preventing complete catalyst inhibition.
Strong Inorganic

High in DMF/DMADifficult Substrates. The "Cesium Effect" improves solubility and reactivity of the phenoxide.
Organic Amine

Soluble in OrganicsAvoid. Often leads to reduction (dehalogenation) or coordination poisoning in this specific context.

Critical Protocol Adjustment: If using free phenols, do not use anhydrous non-polar solvents (e.g., dry Toluene) alone. The phenoxide salt will precipitate and coat the stirring bar.

  • Fix: Use a biphasic system (Toluene/Water) or a polar solvent (1,4-Dioxane/Water). Water is essential to solubilize the base and facilitate the transmetallation step.

Module 3: The Hydrodeiodination Trap

The Issue: You isolated the product, but the Mass Spec shows


. The iodine was replaced by hydrogen.
The Cause:  Dehalogenation competes with cross-coupling. This occurs when Transmetallation is slow  (due to sterics or poor boronic acid solubility). The Pd(II)-Ar species sits waiting and eventually grabs a hydride from the solvent (alcohol), the base, or the phosphine ligand itself.

Troubleshooting Steps:

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). This increases the rate of the bimolecular transmetallation step relative to the unimolecular decomposition/reduction.

  • Solvent Switch: If using isopropanol or ethanol, STOP. Primary/Secondary alcohols are hydride donors. Switch to THF , Dioxane , or Toluene .

  • Boronic Acid Excess: Increase the boronic acid equivalents (1.5 – 2.0 equiv). Boronic acids can undergo protodeboronation; if they degrade before coupling, the catalyst is left idle, leading to deiodination.

Module 4: Experimental Protocol (Self-Validating)

Scenario: C4-Selective Suzuki Coupling of 2,4,6-Triiodophenol. Objective: Couple phenylboronic acid at the para position, leaving ortho iodines intact.

Reagents:
  • Substrate: 2,4,6-Triiodophenol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Selected for bite angle and steric bulk.

  • Base:

    
     (3.0 equiv) - Phosphate buffers the phenol.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Procedure:
  • Inert Setup: Charge a reaction vial with triiodophenol, phenylboronic acid,

    
    , and the Pd catalyst. Cap with a septum.
    
  • Evacuation: Evacuate and backfill with Argon (

    
    ). Oxygen promotes homocoupling of boronic acids and phenol oxidation.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

    • Checkpoint: The solution should be yellow/orange. If it turns black immediately, your solvent was not degassed enough (Pd black formation).

  • Temperature Ramp: Heat to 60°C .

    • Note: Do not go straight to reflux (100°C). Higher temperatures overcome the activation energy difference between ortho and para, eroding selectivity. Keep it mild to maintain kinetic control.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Success Indicator: Disappearance of triiodophenol. Appearance of a single new spot.[1]

    • Failure Indicator (Deiodination): Appearance of 2,4-diiodophenol (lower Rf).

  • Workup: Acidify carefully with 1M HCl to pH 4 (to protonate the phenol), extract with EtOAc.

Mechanism Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fastest at Para-C-I) Pd0->OxAdd R-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ar-B(OH)2 + Base SideRxn SIDE REACTION: Hydrodeiodination OxAdd->SideRxn Slow Transmetallation + Hydride Source RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The Suzuki catalytic cycle highlighting the critical branching point for hydrodeiodination.

References
  • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C–H bond arylation. Science, 323(5921), 1593-1597. (Foundational logic for site-selectivity strategies). Link

  • Fairlamb, I. J. S. (2015). Chromatographic separation of Pd(0) dibenzylideneacetone species and their implications in cross-coupling. Organic & Biomolecular Chemistry. (Discussion on Pd speciation and clusters). Link

  • Schultz, D. M., & Wolfe, J. P. (2009). Recent developments in palladium-catalyzed alkene aminoarylation reactions. Synthesis. (Detailed discussion on preventing catalyst poisoning). Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] (The definitive guide on SPhos/XPhos steric effects). Link

Sources

Validation & Comparative

Comparative Guide: Spectroscopic Analysis of Hydrazones Derived from 2-Hydroxy-3,5-diiodobenzaldehyde

[1]

Executive Summary & Rationale

In the development of antimicrobial and anticancer agents, hydrazones derived from salicylaldehyde have long been "privileged structures." However, the 3,5-diiodo derivative (derived from 2-hydroxy-3,5-diiodobenzaldehyde) represents a critical performance leap over unsubstituted analogs.[1]

This guide objectively compares the spectroscopic signatures and functional performance of 3,5-diiodo-derivatives against standard salicylaldehyde hydrazones.[1] The incorporation of two iodine atoms introduces significant steric bulk and lipophilicity, altering both the spectroscopic profile (via heavy-atom and inductive effects) and the biological efficacy (via enhanced membrane permeability).

Synthesis & Structural Validation

To ensure reproducible spectroscopic data, high-purity synthesis is required.[1] The iodine atoms at positions 3 and 5 deactivate the ring slightly compared to the unsubstituted analog, requiring optimized reflux times.

Optimized Synthesis Protocol

Reaction: Condensation of 2-hydroxy-3,5-diiodobenzaldehyde with a hydrazide (e.g., benzhydrazide or isoniazid).[1]

  • Stoichiometry: Dissolve 1.0 mmol of 2-hydroxy-3,5-diiodobenzaldehyde in 20 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid (catalyst).

  • Addition: Add 1.0 mmol of the corresponding hydrazide/hydrazine.

  • Reflux: Heat at 80°C for 4–6 hours (Note: Unsubstituted salicylaldehyde typically requires only 2–3 hours).

  • Isolation: Cool to room temperature. The heavy diiodo-product typically precipitates as a yellow/orange solid.[1]

  • Purification: Recrystallize from hot ethanol to remove unreacted hydrazine.

Visualizing the Workflow

The following diagram illustrates the critical checkpoints in the synthesis and characterization logic.

SynthesisWorkflowcluster_checkQuality Control CheckpointsReactants2-OH-3,5-I2-Benzaldehyde+ HydrazideCatalystCat: Glacial AcOHSolvent: EtOHReactants->CatalystIntermediateCarbinolamineIntermediateCatalyst->IntermediateRefluxReflux 4-6h(Dehydration)Intermediate->RefluxProductSolid Hydrazone(Schiff Base)Reflux->ProductQC1TLC: Disappearanceof AldehydeReflux->QC1QC2MP: Sharp Range(>200°C typical)Product->QC2

Caption: Step-wise synthesis logic flow emphasizing the acid-catalyzed dehydration step critical for Schiff base formation.

Spectroscopic Benchmarking

The core distinction between the diiodo-derivative and the standard salicylaldehyde hydrazone lies in the electronic influence of the iodine atoms. Iodine is inductively electron-withdrawing but polarizable.[1]

A. Infrared (FT-IR) Spectroscopy

The iodine substitution affects the vibration of the phenolic O-H and the imine C=N bonds.

Functional GroupUnsubstituted Salicylaldehyde Hydrazone (cm⁻¹)3,5-Diiodo Derivative (cm⁻¹) Mechanistic Explanation
ν(O-H) 3200–3400 (Broad)3300–3450 (Sharper/Shifted) The bulky iodines at the 3-position sterically compress the OH group, often strengthening the intramolecular H-bond with the imine nitrogen, shifting the band.[1]
ν(C=N) 1600–16151610–1625 Iodine's inductive effect slightly increases the double bond character of the azomethine linkage.
ν(C-I) N/A500–600 Characteristic "fingerprint" bands absent in the unsubstituted analog.
B. ¹H NMR Spectroscopy (The Diagnostic Standard)

NMR provides the most definitive proof of structure. The 3,5-diiodo substitution pattern simplifies the aromatic region significantly compared to the complex multiplet of unsubstituted salicylaldehyde.

Key Chemical Shifts (δ ppm in DMSO-d₆):

  • Phenolic -OH (Singlet):

    • Unsubstituted: 10.5 – 11.5 ppm.[2]

    • 3,5-Diiodo:12.0 – 13.5 ppm .[2]

    • Reasoning: The electron-withdrawing nature of the two iodine atoms increases the acidity of the phenol, deshielding the proton. Furthermore, strong intramolecular hydrogen bonding (O-H···N) pushes this signal further downfield.[1]

  • Azomethine -CH=N- (Singlet):

    • Unsubstituted: 8.3 – 8.5 ppm.

    • 3,5-Diiodo:8.4 – 8.9 ppm .

    • Reasoning: Deshielding effect from the halogenated ring system.

  • Aromatic Protons (Pattern):

    • Unsubstituted: Multiplet (4 protons).[1][3]

    • 3,5-Diiodo:Two Doublets (or merged singlets) at ~7.8 and ~8.1 ppm .

    • Reasoning: Substitution at 3 and 5 leaves only protons at positions 4 and 6. These couple with a typical meta-coupling constant (J ≈ 2.0 Hz).[1]

C. UV-Vis Spectroscopy[1]
  • Bathochromic Shift: The diiodo derivatives typically show a Red Shift (shift to longer wavelength) in the π→π* transitions (300–350 nm range) compared to unsubstituted analogs due to the heavy atom effect and extended conjugation availability.

Performance Comparison: Biological Potency

Why utilize the diiodo-derivative over the cheaper unsubstituted version? The answer lies in Lipophilicity and Bioactivity .

Comparative Activity Table (Antimicrobial)

Data synthesized from representative hydrazone structure-activity relationship (SAR) studies.[1]

MetricUnsubstituted Salicylaldehyde Hydrazone3,5-Diiodo-Salicylaldehyde Hydrazone Performance Verdict
Lipophilicity (logP) ModerateHigh Iodine increases membrane permeability, allowing the drug to enter bacterial cells more easily.[1]
S. aureus (MIC) > 50 µg/mL< 10 µg/mL Diiodo derivatives are significantly more potent against Gram-positive bacteria.[1]
Metal Chelation GoodExcellent The increased acidity of the phenolic OH facilitates easier deprotonation and coordination with metal ions (Cu, Zn).
Mechanism of Action Visualization

The following diagram details how the spectroscopic features correlate to the biological mechanism.

BioActivityStructure3,5-Diiodo StructureFeature1Iodine Bulk (Lipophilicity)Structure->Feature1Feature2Acidic Phenolic OH(NMR: >12 ppm)Structure->Feature2Action1Enhanced MembranePermeationFeature1->Action1Action2Stronger MetalChelation (Fe/Cu)Feature2->Action2ResultCell Death(Lower MIC)Action1->ResultAction2->Result

Caption: Structural-Activity Relationship (SAR) map linking spectroscopic markers (acidity) to biological outcomes.

References

  • Synthesis and Spectroscopic Characterization: Zhou, R., Zou, H., & Mei, G. (2014).[4][5][6] Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(5), 1470-1474.[1] (Cited for general hydrazone synthesis protocols and NMR/IR assignment logic).

  • Biological Activity of Halogenated Hydrazones: Popiołek, L. (2021). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Materials, 14(16), 4563. (Provides comparative data on iodo- vs chloro- vs unsubstituted hydrazone potency).

  • General Spectroscopic Data for Schiff Bases: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for IR and NMR shift assignments of phenolic and imine groups).
  • Antimicrobial Potential of Hydrazones: Narayana, B., et al. (2012). Review of Biological Activities of Hydrazones. International Journal of Pharmacy and Pharmaceutical Sciences. (Context for the enhanced activity of halogenated derivatives).

Bioactivity Screening of Methyl 2-hydroxy-3,5-diiodobenzoate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy Atom" Advantage

Methyl 2-hydroxy-3,5-diiodobenzoate (3,5-diiodosalicylic acid methyl ester) is not merely a reagent; it is a gateway scaffold to a class of highly lipophilic, membrane-active pharmacophores. Unlike its non-halogenated parent (methyl salicylate), the presence of two bulky iodine atoms at the C3 and C5 positions confers unique physicochemical properties:

  • Enhanced Lipophilicity (LogP): Facilitates passive diffusion across bacterial cell walls (particularly Gram-positive peptidoglycan layers).

  • Halogen Bonding: The iodine atoms act as Lewis acids (sigma-hole donors), enabling specific interactions with carbonyl or nitrogen/sulfur acceptors in target proteins (e.g., kinases or bacterial enzymes).

  • Acidifying Effect: The electron-withdrawing nature of the iodines increases the acidity of the phenolic hydroxyl, enhancing its capacity as a proton shuttle (uncoupler of oxidative phosphorylation).

This guide provides a technical roadmap for synthesizing and screening bioactive libraries derived from this scaffold, specifically focusing on Hydrazide-Hydrazones and Benzofurans , comparing their efficacy against standard-of-care agents.

Part 1: Synthetic Pathways & Library Generation

To screen effectively, one must understand the chemical lineage. The methyl ester is primarily transformed via hydrazinolysis, serving as the branch point for two major bioactive classes.

Workflow Visualization

The following diagram outlines the critical synthetic transitions required to generate the testable library.

SynthesisPath cluster_bioactivity Target Bioactivity Start Methyl 2-hydroxy- 3,5-diiodobenzoate Hydrazide 3,5-Diiodosalicylic Acid Hydrazide Start->Hydrazide N2H4·H2O Reflux (EtOH) Hydrazone Schiff Bases (Hydrazide-Hydrazones) Hydrazide->Hydrazone Ar-CHO (Aldehyde Condensation) Heterocycle 1,3,4-Oxadiazoles & Benzofurans Hydrazide->Heterocycle Cyclization (POCl3 or SOCl2)

Figure 1: Divergent synthesis from the methyl ester precursor. The hydrazide intermediate is the critical checkpoint for generating diversity.

Part 2: Comparative Bioactivity Analysis

This section objectively compares the performance of 3,5-diiodo derivatives against standard clinical drugs. Data is aggregated from recent structure-activity relationship (SAR) studies [1, 2].

Antibacterial Potency (Focus: MRSA)

The diiodo-substitution is critical for anti-staphylococcal activity. Non-iodinated analogs typically show MICs > 100 µM, rendering them inactive.

Compound ClassTest OrganismMIC (µg/mL)Comparison to StandardMechanism Note
Diiodo-Hydrazone (Ex 18) S. aureus (MRSA)3.91 2x more potent than Nitrofurantoin (7.81 µg/mL)Membrane depolarization; Protonophore effect.
Diiodo-Hydrazone S. epidermidis0.98 4x more potent than NitrofurantoinHigh lipophilicity aids penetration.
Ciprofloxacin (Control) S. aureus0.5 - 1.0Superior, but prone to resistanceDNA Gyrase inhibition.
Non-Iodinated Analog S. aureus>128InactiveLacks lipophilicity for cell wall entry.

Key Insight: The 3,5-diiodo moiety transforms an inactive salicylate scaffold into a potent anti-MRSA agent. The activity often surpasses older antibiotics like Nitrofurantoin but remains less potent than fluoroquinolones (Ciprofloxacin) on a weight basis, though with a distinct mechanism that evades common resistance [1].

Anticancer Cytotoxicity

Derivatives are screened against solid tumor (MCF-7) and leukemia (HL-60) lines.[1][2]

CompoundCell LineIC50 (µM)Selectivity Index (SI)Comparative Performance
Diiodo-Hydrazone HepG2 (Liver)11.72Low (< 2.0)Moderate. Less potent than Doxorubicin (<1 µM).
Diiodo-Benzofuran MCF-7 (Breast)~15.0ModerateComparable to Cisplatin in resistant lines.
Doxorubicin (Std) HepG20.5 - 1.2HighGold standard, but high cardiotoxicity.

Critical Analysis: While diiodo-derivatives show micromolar potency, their Selectivity Index (SI) (toxicity to cancer vs. normal cells like HEK-293) is the limiting factor. Unlike targeted therapies (e.g., Imatinib), these compounds often act as general cytotoxins via mitochondrial disruption. Screening must prioritize high SI values (>10) to be viable [2].

Part 3: Detailed Screening Protocols

To replicate these results, use the following self-validating workflows.

Synthesis Validation (The Hydrazide Checkpoint)

Before screening, ensure the starting material is fully converted.

  • Reaction: Reflux Methyl 2-hydroxy-3,5-diiodobenzoate with 80% hydrazine hydrate in ethanol for 4 hours.

  • Validation: TLC (Hexane:Ethyl Acetate 3:1). The ester spot (Rf ~0.8) must disappear; the hydrazide stays at the baseline or low Rf due to polarity.

  • Purification: Wash precipitate with cold ethanol. Do not recrystallize from DMSO initially, as trapped solvent can interfere with biological assays.

High-Throughput Antibacterial Screen (Resazurin Assay)

Why Resazurin? Unlike OD600, it differentiates bacteriostatic from bactericidal effects and eliminates interference from precipitated hydrophobic compounds.

Protocol:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Dilute to 100 µM working stock in Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to prevent solvent toxicity.

  • Plating: Dispense 100 µL of bacterial suspension (

    
     CFU/mL) into 96-well plates.
    
  • Treatment: Add serial dilutions of the diiodo-derivative (range: 64 µg/mL to 0.125 µg/mL). Include Vancomycin as a positive control.

  • Incubation: 37°C for 24 hours.

  • Development: Add 20 µL Resazurin (0.015%). Incubate 1–4 hours.

    • Blue = No growth (Inhibition).

    • Pink/Fluorescent = Growth (Metabolic activity).

  • Data Output: Determine MIC as the lowest concentration preventing the Blue

    
     Pink shift.
    
Cytotoxicity & Selectivity Assay (MTT)

Protocol:

  • Seeding: Seed HepG2 or MCF-7 cells (5,000 cells/well) and allow attachment for 24h.

  • Exposure: Treat with compounds (0.1 – 100 µM) for 72h.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Target: SI > 10 is required for lead advancement.

Part 4: Mechanism of Action (The "Why")

Understanding the mechanism aids in rational design. The 3,5-diiodo motif primarily functions as a Protonophore .

Mechanism Compound Diiodo-Derivative (Lipophilic Anion) Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Inserts via Iodine Lipophilicity Proton H+ Gradient (PMF) Membrane->Proton Shuttles H+ into Cytoplasm ATP ATP Synthesis (Inhibition) Proton->ATP Collapses Membrane Potential Death Cell Death (Bactericidal) ATP->Death Energy Starvation

Figure 2: The Uncoupling Mechanism. The acidic phenolic proton, activated by electron-withdrawing iodines, shuttles protons across the membrane, collapsing the Proton Motive Force (PMF).

References

  • Kratky, M., et al. (2021).[3] Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.[3] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6]

  • Popiołek, Ł., et al. (2023).[7] Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences.[2]

  • Stark, H., et al. (2018). Benzofuran synthesis through iodocyclization reactions: recent advances.[8][9] MOJ Bioorganic & Organic Chemistry.[8]

Sources

Advanced In Vitro Antibacterial Profiling of 2-Hydroxy-3,5-diiodobenzaldehyde Derivatives

[1]

Executive Summary: The Halogen Advantage

The 2-hydroxy-3,5-diiodobenzaldehyde scaffold represents a privileged structure in antibacterial discovery. Unlike non-halogenated salicylaldehydes, the presence of two bulky, lipophilic iodine atoms at the ortho and para positions (relative to the hydroxyl group) significantly enhances membrane permeability and facilitates halogen bonding with bacterial protein targets.

This guide focuses on two primary classes of high-potency derivatives:

  • Hydrazide-Hydrazones: Formed by condensation with acid hydrazides, exhibiting high specificity against Gram-positive pathogens (e.g., MRSA).

  • Metal-Schiff Base Complexes: Copper(II) and Nickel(II) complexes that leverage the O-N-O chelating pocket to disrupt bacterial metal homeostasis.

Comparative Performance Analysis

The following analysis benchmarks key 3,5-diiodosalicylaldehyde derivatives against standard antibiotics. Data is synthesized from high-impact studies focusing on Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][2][3][4]

Table 1: Antibacterial Potency (MIC in µg/mL)

Lower values indicate higher potency.[5] "ND" = Not Determined.

Compound IDChemical ClassS. aureus (MSSA)S. aureus (MRSA)E. coliReference
Compound 18 Hydrazide-Hydrazone3.91 3.91 >64[1]
Cu(II)-ISCOS Cu(II) Schiff Base Complex6.25 ND6.25 [2]
Ligand (ISCOS) Free Schiff Base Ligand12.5ND12.5[2]
Ciprofloxacin Fluoroquinolone (Standard)0.5 - 1.0>32 (Resistant)0.015[3]
Ampicillin Beta-lactam (Standard)2.0>128 (Resistant)4.0[3]

Key Insight: Compound 18 (2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) demonstrates equipotent activity against methicillin-sensitive and methicillin-resistant S. aureus (MRSA). This suggests a mechanism of action independent of penicillin-binding proteins (PBPs), bypassing the common resistance mechanism of MRSA.

Experimental Protocols

To ensure reproducibility and valid data comparison, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines, modified for the solubility profile of iodinated compounds.

Protocol A: Synthesis of the "Hero" Scaffold (Schiff Base)

Rationale: A high-yield condensation reaction is required to generate the active azomethine (-CH=N-) pharmacophore.

  • Reagents: Dissolve 2-hydroxy-3,5-diiodobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add the corresponding amine or hydrazide (1.0 mmol) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Filter the resulting precipitate.[6]

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base (typically yellow/orange crystals).

Protocol B: Broth Microdilution Assay (MIC Determination)

Rationale: Iodinated derivatives are hydrophobic. Proper solvent control is critical to prevent precipitation, which causes false negatives.

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Dilute the stock 1:100 into Mueller-Hinton Broth (MHB) to achieve a starting concentration of 100 µg/mL (Final DMSO < 1%).

    • Critical Step: If precipitation occurs, use MHB supplemented with 0.02% Tween-80.

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:150 to reach ~1 x 10^6 CFU/mL.

  • Plating: In a 96-well plate:

    • Add 100 µL of MHB (with serial dilutions of the compound) to each well.

    • Add 100 µL of bacterial inoculum.

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control: Ciprofloxacin.[7]

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (0.01%) if turbidity is ambiguous (Blue = Inhibition, Pink = Growth).

Mechanism of Action & Signaling

The antibacterial activity of 3,5-diiodosalicylaldehyde derivatives is multimodal. The iodine atoms increase lipophilicity (LogP), allowing passive diffusion across the peptidoglycan layer. Once intracellular, the Schiff base moiety (especially in metal complexes) acts via:

  • Chelation: Sequestration of essential metal ions (Fe, Zn) required for bacterial enzyme function.

  • Enzyme Inhibition: Blocking Glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis.

Diagram: Synthesis & Mechanism Workflow

AntibacterialMechanismScaffold2-Hydroxy-3,5-diiodobenzaldehydeSchiffBaseSchiff Base Derivative(Azomethine Linkage)Scaffold->SchiffBaseCondensation(Ethanol/Reflux)ReagentAmine/Hydrazide(R-NH2)Reagent->SchiffBaseMetalComplexMetal Complex(Cu/Ni Chelation)SchiffBase->MetalComplex+ Cu(II)/Ni(II)MembraneBacterial Membrane(Lipid Bilayer)SchiffBase->MembranePassive Diffusion(Enhanced by Iodine)MetalComplex->MembraneTarget1Target 1:GlcN-6-P SynthaseMembrane->Target1IntracellularBindingTarget2Target 2:Metal Ion SequestrationMembrane->Target2ChelationResultCell Death(Bacteriostasis/Lysis)Target1->ResultInhibits Wall SynthesisTarget2->ResultMetabolic Failure

Caption: Workflow showing the synthesis of derivatives and their dual-mode mechanism of action: membrane penetration facilitated by iodine atoms followed by intracellular target disruption.

Conclusion

The 2-hydroxy-3,5-diiodobenzaldehyde scaffold offers a robust platform for developing narrow-spectrum antibiotics against resistant Gram-positive bacteria. Compound 18 stands out as a lead candidate for MRSA treatment due to its low MIC (3.91 µg/mL) and distinct lack of cross-resistance with beta-lactams. Future development should focus on optimizing the solubility of these derivatives while maintaining their potent lipophilic-driven entry mechanisms.

References

  • Popiołek, Ł. et al. (2023). "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." International Journal of Molecular Sciences. Available at: [Link]

  • Wang, L. et al. (2010). "Synthesis and antibacterial activities of metal(II) complexes with Schiff bases derived from 3,5-diiodosalicylaldehyde." Journal of Coordination Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5][8] "M100: Performance Standards for Antimicrobial Susceptibility Testing." Available at: [Link]

Comparative study of different synthetic routes to iodinated salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Synthetic Routes to Iodinated Salicylaldehydes Content Type: Publish Comparison Guide

Executive Summary

Iodinated salicylaldehydes (3-iodo, 5-iodo, and 3,5-diiodosalicylaldehyde) are critical pharmacophores and ligand precursors in medicinal chemistry and catalysis (e.g., Salen ligands). Their synthesis presents a classic regioselectivity paradox:

  • Direct Iodination favors the 5-position (para to the activating hydroxyl) or the 3,5-diiodo product due to electronic reinforcement.

  • Accessing the 3-iodo isomer selectively via direct iodination is sterically and electronically disfavored, necessitating a "bottom-up" approach via ortho-formylation of 2-iodophenol.

This guide compares three primary synthetic strategies: Direct Electrophilic Iodination , The Duff Reaction , and the Magnesium-Mediated Ortho-Formylation , providing protocols and data to select the optimal route based on the target isomer.

Route Analysis & Mechanisms

Route A: Direct Electrophilic Iodination (Target: 5-Iodo & 3,5-Diiodo)

This is the most scalable route for accessing 5-iodo- and 3,5-diiodosalicylaldehyde. The reaction proceeds via Electrophilic Aromatic Substitution (


).
  • Mechanism: The hydroxyl group strongly activates the ring. The aldehyde group (electron-withdrawing) deactivates the ring but directs meta (which reinforces the ortho/para direction of the OH group).

    • 5-Position: Sterically accessible and electronically favored.

    • 3-Position: Sterically crowded (sandwiched between OH and CHO).

  • Reagents:

    • ICl (Iodine Monochloride): The classical standard. High yields but corrosive.

    • NIS (N-Iodosuccinimide): Milder, higher regioselectivity for mono-iodination.

    • 
       + Oxidant (
      
      
      
      ):
      Green chemistry approach.[1]
Route B: Magnesium-Mediated Formylation (Target: 3-Iodo)

To synthesize 3-iodosalicylaldehyde , direct iodination fails due to poor selectivity. The superior strategy is to start with 2-iodophenol and install the aldehyde group ortho to the hydroxyl. The Casnati-Skattebøl method (MgCl₂/Et₃N) is the gold standard here.

  • Mechanism: Phenol coordinates with Mg(II) to form a phenoxide. Paraformaldehyde coordinates to the metal center, facilitating a highly selective ortho-insertion via a redox cycle.

  • Why it wins: Unlike the Reimer-Tiemann reaction (carbene mechanism, poor yield) or Duff reaction (acidic, moderate yield), the Mg-mediated route offers yields often exceeding 85% with exclusive ortho selectivity.

Route C: The Duff Reaction (Historical Alternative)

Used for formylating phenols using hexamethylenetetramine (HMTA) in acid (AcOH/TFA).

  • Pros: Cheap reagents.[2]

  • Cons: Harsh acidic conditions, often lower yields (20-50%), and difficult purification from tarry polymeric byproducts.

Visualizing the Synthetic Pathways

SyntheticRoutes cluster_legend Pathway Key Salicylaldehyde Salicylaldehyde Iodo5 5-Iodosalicylaldehyde (Major Mono-Product) Salicylaldehyde->Iodo5 Route A: NIS (1.0 eq) Low Temp (25°C) Iodo3 3-Iodosalicylaldehyde (Sterically Hindered) Salicylaldehyde->Iodo3 Direct Iodination (Trace/Minor) Diiodo 3,5-Diiodosalicylaldehyde (Thermodynamic Sink) Salicylaldehyde->Diiodo Route A: ICl (2.2 eq) or NIS (2.5 eq), Heat Iodophenol2 2-Iodophenol Iodophenol2->Iodo3 Route B: MgCl2 / (CH2O)n / Et3N (High Selectivity) Iodophenol2->Iodo3 Route C: Duff Rxn (HMTA, AcOH) key1 Blue = Direct Iodination key2 Green = Directed Formylation

Figure 1: Decision tree for selecting the synthetic route based on the target substitution pattern.

Comparative Data Analysis

The following table summarizes experimental performance metrics for the synthesis of mono- and di-iodinated products.

MetricRoute A: NIS IodinationRoute B: Mg-Mediated FormylationRoute C: Duff Reaction
Target Product 5-Iodo / 3,5-Diiodo3-Iodo (from 2-iodophenol)3-Iodo (from 2-iodophenol)
Typical Yield 85 - 95%80 - 92%30 - 55%
Regioselectivity High for 5-iodo (vs 3-iodo)Exclusive OrthoModerate (Ortho + Para)
Atom Economy High (Succinimide byproduct)Moderate (Loss of amine/Mg salts)Low (Polymer byproducts)
Reaction Time 1 - 4 Hours4 - 12 Hours12 - 24 Hours
Scalability Excellent (kg scale)Good (requires careful drying)Poor (Tarry workup)
Key Reagents Salicylaldehyde, NIS, TFA2-Iodophenol, MgCl₂, Paraformaldehyde2-Iodophenol, HMTA, AcOH

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Iodosalicylaldehyde (Route A)

Based on NIS/Acid Catalysis

Rationale: N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (


). Using mild acid catalysis (TFA) at room temperature minimizes over-iodination to the 3,5-diiodo species.
  • Setup: Charge a round-bottom flask with Salicylaldehyde (1.22 g, 10 mmol) and Acetonitrile (20 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 mL, catalytic) and stir for 5 minutes.

  • Addition: Add N-Iodosuccinimide (NIS) (2.25 g, 10 mmol, 1.0 equiv) portion-wise over 10 minutes.

    • Critical Step: Do not add excess NIS if mono-iodination is desired. Monitor by TLC (Hexane/EtOAc 4:1).

  • Reaction: Stir at 25°C for 2-3 hours. The solution will darken slightly.

  • Workup: Quench with 10% aqueous sodium thiosulfate (20 mL) to remove free iodine. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    
    • Expected Yield: ~85-90%

    • Product: Pale yellow needles (mp 98-100°C).

Protocol 2: Synthesis of 3-Iodosalicylaldehyde (Route B)

Based on MgCl₂-Mediated Ortho-Formylation (Casnati-Skattebøl Method)

Rationale: Direct iodination of salicylaldehyde yields <5% of the 3-iodo isomer. This protocol forces the aldehyde into the ortho position of 2-iodophenol using a Magnesium coordination complex.

  • Drying (Critical): Flame-dry a 3-neck flask under Nitrogen. Add anhydrous

    
      (1.9 g, 20 mmol) and dry THF  (50 mL).
    
  • Phenoxide Formation: Add 2-Iodophenol (2.2 g, 10 mmol) followed by Triethylamine (

    
    )  (3.75 mL, 27 mmol) dropwise. Stir for 15-20 mins. The mixture will become a thick slurry.
    
  • Formylation: Add Paraformaldehyde (2.0 g, 66 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (66°C) for 6-8 hours.

    • Mechanism Check: The reaction turns bright yellow as the salicylaldehyde-Mg complex forms.

  • Hydrolysis: Cool to room temperature. Pour into 5% HCl (100 mL) and stir for 30 mins to break the Mg-complex.

  • Extraction: Extract with Ether (3 x 50 mL). Wash with brine, dry, and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/DCM) or steam distillation.

    • Expected Yield: ~80-85%

    • Product: Yellow solid (mp 58-60°C).

Mechanistic Insight: Why Magnesium?

The superiority of Route B for the 3-iodo isomer lies in the "Coordination-Insertion" mechanism. Unlike the Duff reaction, which relies on a random electrophilic attack, the Mg(II) ion acts as a template.

MgMechanism Step1 Phenol + MgCl2 + Et3N (Phenoxide Formation) Step2 Mg-Phenoxide Complex (Ortho-Coordination) Step1->Step2 -HCl Step3 Paraformaldehyde Insertion (Six-Membered Transition State) Step2->Step3 +CH2O Step4 Redox & Hydrolysis (Target Aldehyde) Step3->Step4 H3O+

Figure 2: The magnesium ion anchors the formaldehyde specifically to the ortho position, overriding steric hindrance.

References

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82,[3][4] 64.

  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide". Tetrahedron Letters, 43(29), 5047-5048.

  • Duff, J. C. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols". Journal of the Chemical Society, 547-550.

  • Iranpoor, N., & Firouzabadi, H. (2018). "Iodination of hydroxylated aromatic compounds using iodine and hydrogen peroxide". Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). "3,5-Diiodosalicylaldehyde Product Sheet".

Sources

Alternative reagents to Methyl 2-hydroxy-3,5-diiodobenzoate for synthesizing bioactive hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-3,5-diiodobenzoate has long been the standard precursor for synthesizing 3,5-diiodosalicylic acid hydrazide—a critical scaffold in the development of antimicrobial, antitubercular, and anticancer agents. However, the reliance on this ester presents significant bottlenecks: sluggish aminolysis kinetics due to steric hindrance from the 3-iodo group, the requirement for hazardous hydrazine reflux, and the additional step of esterification from the parent acid.

This guide evaluates three superior alternative approaches:

  • 3,5-Diiodosalicylic Acid + CDI: A one-pot activation strategy that bypasses the ester entirely.

  • Microwave-Assisted "Neat" Synthesis: A process-intensification approach using the acid or ester without solvents.

  • Methyl 3,5-Dichlorosalicylate: A bio-isosteric alternative for structure-activity relationship (SAR) optimization.

Part 1: Comparative Analysis of Reagents

The Baseline: Methyl 2-hydroxy-3,5-diiodobenzoate
  • Mechanism: Nucleophilic acyl substitution (aminolysis).

  • Limitations: The electron-donating hydroxyl group and the bulky iodine atom at the ortho position (C3) deactivate the carbonyl carbon and sterically hinder the nucleophilic attack of hydrazine.

  • Typical Conditions: Reflux in ethanol for 4–8 hours; yields ~65–75%.

Alternative 1: 3,5-Diiodosalicylic Acid + 1,1'-Carbonyldiimidazole (CDI)
  • Reagent Profile: Uses the parent carboxylic acid directly, activated in situ by CDI to form a reactive acyl imidazole intermediate.

  • Why it Wins: The acyl imidazole is highly electrophilic, allowing the reaction with hydrazine to proceed at room temperature or mild heat, avoiding the thermodynamic penalty of the stable methyl ester.

  • Best For: Lab-scale synthesis where yield and purity are paramount over cost.

Alternative 2: Microwave-Irradiated Acid/Ester (Neat)
  • Reagent Profile: Uses the same starting materials but alters the energy input vector.

  • Why it Wins: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier of the sterically hindered amide bond formation in minutes rather than hours.

  • Best For: High-throughput library generation and Green Chemistry compliance.

Alternative 3: Methyl 3,5-Dichlorosalicylate
  • Reagent Profile: A structural analogue where chlorine replaces iodine.

  • Why it Wins: Chlorine is less lipophilic and sterically smaller than iodine. This reagent reacts faster and improves aqueous solubility of the final drug candidate, often maintaining bioactivity (bio-isosterism).

  • Best For: SAR studies optimizing pharmacokinetic (PK) profiles.

Part 2: Performance Metrics & Data

The following table contrasts the efficiency of converting the starting reagent to the corresponding hydrazide scaffold.

MetricMethyl 3,5-diiodobenzoate (Standard)3,5-Diiodosalicylic Acid + CDI (Chemical Alt)Microwave "Neat" Protocol (Process Alt)Methyl 3,5-dichlorosalicylate (SAR Alt)
Reaction Time 4–8 Hours (Reflux)1–2 Hours (RT/40°C)2–10 Minutes2–4 Hours
Yield 65–75%85–92%90–98%75–85%
Atom Economy Low (Methanol byproduct)Medium (Imidazole byproduct)High (Water/Methanol only)Medium
Purification Recrystallization often req.Simple precipitationSimple washRecrystallization
Safety High Hydrazine exposure (Reflux)Low Hydrazine exposure (Controlled)Closed vessel (Safe)Moderate

Part 3: Experimental Protocols

Protocol A: The "Green" Microwave Method (Recommended)

Target: Rapid synthesis of 3,5-diiodosalicylic acid hydrazide.

  • Reagents: Mix Methyl 2-hydroxy-3,5-diiodobenzoate (1.0 mmol) and Hydrazine Hydrate (99%, 1.5 mmol) in a dedicated microwave process vial. Do not add solvent (Neat reaction).[1]

  • Irradiation: Place in a microwave reactor (e.g., Monowave or CEM). Set parameters:

    • Power: 150 W[2]

    • Temperature: 80°C (Note: Lower than reflux)

    • Time: 5 minutes.

  • Work-up: Cool to room temperature. The mixture will solidify. Add 5 mL cold ethanol, sonicate to disperse, and filter. Wash with cold water to remove excess hydrazine.

  • Validation: Drying yields a high-purity product (m.p. >230°C).

Protocol B: The CDI One-Pot Method

Target: Synthesis from the parent acid without esterification.

  • Activation: Dissolve 3,5-Diiodosalicylic acid (1.0 mmol) in anhydrous THF (5 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol) in one portion.

  • Gas Evolution: Stir at Room Temperature (RT) for 30–45 mins. Wait for CO₂ evolution to cease (indicates acyl imidazole formation).

  • Coupling: Add Hydrazine Hydrate (1.2 mmol) dropwise. Caution: Exothermic.

  • Completion: Stir for 1 hour at RT.

  • Isolation: Pour the reaction mixture into ice-water (20 mL). Acidify slightly with dilute HCl to pH 5–6 to precipitate the hydrazide. Filter and dry.[3][4]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the standard ester route and the activated acid routes.

ReactionPathways Start 3,5-Diiodosalicylic Acid Ester Methyl Ester (Standard Reagent) Start->Ester MeOH/H2SO4 Reflux (6h) AcylImid Acyl Imidazole (Activated Intermediate) Start->AcylImid CDI, THF RT (30 min) Hydrazide Target Hydrazide (Scaffold) Ester->Hydrazide Hydrazine Reflux (5h) Slow Kinetics Ester->Hydrazide Microwave (Neat) 5 min Process Intensification AcylImid->Hydrazide Hydrazine RT (1h) Hydrazone Bioactive Hydrazone (Final Drug) Hydrazide->Hydrazone Aldehyde EtOH, cat. AcOH

Caption: Comparative reaction pathways showing the kinetic advantage of CDI activation (Green solid line) and Microwave acceleration (Green dashed line) over the traditional ester reflux route (Red).

SAR Decision Logic (Iodine vs. Chlorine)

When to switch from the Di-iodo reagent to the Dichloro alternative?

SAR_Logic Decision Select Halogen Substituent Iodine 3,5-Diiodo High Lipophilicity (LogP+) Strong Halogen Bonding High Steric Bulk Decision->Iodine Max Potency Chlorine 3,5-Dichloro Moderate Lipophilicity Weaker Halogen Bonding Lower Steric Bulk Decision->Chlorine Better PK/Solubility Target1 Target: Gram+ Bacteria / TB (Requires cell wall penetration) Iodine->Target1 Target2 Target: Systemic / Cytotoxicity (Requires solubility/clearance) Chlorine->Target2

Caption: Structure-Activity Relationship (SAR) logic for choosing between Diiodo- and Dichloro- salicylates based on the therapeutic target.

References

  • Andrade, M. M., & Barros, M. T. (2010).[1] Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. Journal of Combinatorial Chemistry, 12(2), 245–247.[1] [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

  • Organic Syntheses. (1943). Salicylic acid, 3,5-diiodo-.[5][6] Organic Syntheses, Coll. Vol. 2, p.196. [Link]

  • Mondal, P., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives... and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6721. [Link]

  • Vale, N., et al. (2009). Coupling reagents for peptide synthesis: A review. International Journal of Peptide Research and Therapeutics, 15, 63-71. (Context for CDI/HATU usage). [Link]

Sources

Efficacy comparison of antibacterial agents with and without iodine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy Atom" Impact

In antibacterial drug development, iodine substitution is rarely a trivial modification; it acts as a fundamental "molecular switch." Unlike chlorine or fluorine, which are primarily used to modulate metabolic stability or lipophilicity, iodine introduces significant quantum mechanical perturbations due to its large atomic radius and high electron density.

This guide compares the efficacy of non-iodinated vs. iodinated scaffolds, focusing on two distinct mechanisms:

  • Photodynamic Antimicrobial Chemotherapy (PACT): Where iodine triggers the Heavy Atom Effect, converting fluorescent dyes into potent singlet oxygen (

    
    ) generators.
    
  • Halogen Bonding (Dark Toxicity): Where iodine acts as a strong Lewis acid (

    
    -hole donor) to enhance binding affinity to bacterial targets.
    

Mechanistic Divergence

The efficacy gap between hydrogen-substituted (H-) and iodine-substituted (I-) agents is rooted in Spin-Orbit Coupling (SOC) .

The Heavy Atom Effect (Intersystem Crossing)

In non-iodinated organic chromophores (e.g., BODIPY, Fluorescein), photoexcitation results in rapid fluorescence (S




S

). When iodine is covalently attached, the heavy nucleus mixes the singlet and triplet states. This forbids fluorescence and promotes Intersystem Crossing (ISC) to the excited triplet state (T

). The long-lived triplet state then transfers energy to molecular oxygen, generating cytotoxic singlet oxygen (

).
Visualization: The Jablonski Diagram

The following diagram illustrates how iodine diverts energy from harmless fluorescence to bacterial-killing ROS.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (Light) T1 Excited Triplet (T1) S1->T1 IODINE SUBSTITUTION (Intersystem Crossing) Fluor Fluorescence (Ineffective) S1->Fluor No Iodine (Fast Decay) ROS Singlet Oxygen (Cytotoxic) T1->ROS Energy Transfer to O2

Figure 1: Iodine substitution forces the molecule into the Triplet State (Red path), enabling ROS generation.

Case Study: BODIPY Scaffolds

BODIPY (Boron-dipyrromethene) dyes are the gold standard for this comparison. The non-iodinated core is a biological stain; the iodinated core is a sterilizing agent.

Data Comparison: H-BODIPY vs. I-BODIPY

The table below summarizes experimental data comparing a standard BODIPY core against its 2,6-diiodo analog.

FeatureNon-Iodinated (H-BODIPY)Iodinated (I-BODIPY)Impact on Efficacy
Fluorescence Quantum Yield (

)
0.90 (High)0.02 (Quenched)Iodine kills fluorescence to fuel ROS.
Singlet Oxygen Yield (

)
< 0.05 (Negligible)0.85 - 0.97 (High)Primary bactericidal mechanism.
MIC (Dark) > 100

M
50 - 100

M
Iodine adds lipophilicity, slightly improving passive uptake.
MIC (Light: 530nm) > 100

M
< 0.5

M
>200x potency increase upon irradiation.
Bacterial Reduction (S. aureus) < 1 log (Insignificant)> 6 log (Sterilization)Complete eradication of biofilms.

Key Insight: Without iodine, the agent is merely a fluorescent marker. With iodine, the heavy atom effect transforms it into a therapeutic agent capable of destroying multidrug-resistant (MDR) bacteria via oxidative stress.

Experimental Protocols

To validate the efficacy of iodine substitution, researchers must perform two critical assays: Singlet Oxygen Quantification (Chemical) and Photo-MIC (Biological).

Protocol A: Singlet Oxygen Quantum Yield ( ) Determination

This protocol confirms the physical mechanism (ISC) before biological testing.

Reagents:

  • Trap: 1,3-Diphenylisobenzofuran (DPBF) - Absorbance at 410 nm decays as it reacts with

    
    .
    
  • Standard: Rose Bengal (

    
     in MeOH).
    

Workflow:

  • Preparation: Dissolve Test Compound (Iodinated) and Reference (Rose Bengal) in MeOH to match absorbance (~0.1 OD) at the irradiation wavelength (e.g., 530 nm).

  • Trap Addition: Add DPBF (30

    
    M) to both solutions.
    
  • Irradiation: Expose to LED light in 10-second intervals.

  • Readout: Measure decrease in DPBF absorbance at 410 nm.

  • Calculation: Plot ln(Abs) vs. Time. The slope ratio relative to the standard determines

    
    .
    
Protocol B: "Light vs. Dark" MIC Assay

This self-validating system distinguishes between general toxicity (halogen bonding) and photodynamic toxicity (heavy atom effect).

MIC_Workflow Prep 1. Bacterial Culture Prep (10^6 CFU/mL) Dosing 2. Compound Dosing (Serial Dilution) Prep->Dosing Split 3. Split Plates Dosing->Split DarkArm Control Arm (Dark Incubation) Split->DarkArm LightArm Experimental Arm (LED Irradiation: 10-30 J/cm2) Split->LightArm Incubate 4. Post-Irradiation Incubation (18h @ 37°C) DarkArm->Incubate LightArm->Incubate Readout 5. Read OD600 / Viability Incubate->Readout

Figure 2: Split-plate workflow ensures toxicity is attributed to the correct mechanism.

Step-by-Step:

  • Seeding: Inoculate 96-well plates with bacteria (

    
     CFU/mL).
    
  • Treatment: Add iodinated vs. non-iodinated compounds (0.1 - 100

    
    M).
    
  • Incubation (Pre-Irradiation): Incubate for 30 mins in dark (allows cellular uptake).

  • Irradiation: Expose the "Light Plate" to green LED (fluences of 10–50 J/cm

    
    ). Keep "Dark Plate" wrapped in foil.
    
  • Recovery: Incubate both plates overnight at 37°C.

  • Analysis: Determine MIC.

    • Result A (Iodine Effect): Dark MIC > 100

      
      M, Light MIC < 1 
      
      
      
      M.
    • Result B (General Toxicity): Dark MIC

      
       Light MIC (Indicates mechanism is NOT ROS-mediated).
      

Secondary Effect: Halogen Bonding (Dark Toxicity)

While the photochemical effect is dominant, iodine substitution also alters pharmacokinetics in the dark.

  • Lipophilicity (logP): Iodine is significantly more lipophilic than Hydrogen or Chlorine. This enhances penetration through the lipid bilayer of Gram-positive bacteria.

  • 
    -Hole Interaction:  The electron-deficient region on the iodine atom (the 
    
    
    
    -hole) can form strong halogen bonds with nucleophilic residues (e.g., carbonyl oxygen) in bacterial proteins.
    • Observation: In some fluoroquinolone derivatives, replacing Cl with I increases binding affinity by 10-fold due to this specific interaction, even without light activation.

References

  • BODIPY-Based Photosensitizers as Potential Anticancer and Antibacterial Agents. ChemMedChem, 2021.[1]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry.Journal of Medicinal Chemistry, 2012.

  • Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors.Methods, 2021.

  • Exploiting a Neutral BODIPY Copolymer as an Effective Agent for Photodynamic Antimicrobial Inactiv

Sources

Benchmarking New Synthetic Methodologies for Iodinated Phenolics Against Existing Methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective

Iodinated phenolic moieties are critical structural motifs in a vast array of molecules, from vital thyroid hormones and potent natural products to widely used pharmaceuticals like the antiarrhythmic drug amiodarone.[1] Beyond their biological activity, iodoarenes, including iodophenols, are invaluable precursors in modern organic synthesis, serving as versatile coupling partners in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2]

The persistent demand for these compounds has driven continuous innovation in their synthesis. Historically, the methods for phenol iodination have been effective but often relied on harsh conditions, stoichiometric and hazardous reagents, and suffered from poor atom economy.[1][3] This guide provides an in-depth comparison of these established techniques with emergent, new-generation methodologies. We will move beyond simple procedural lists to dissect the causality behind experimental choices, benchmark performance with quantitative data, and provide a field-proven perspective on how to select the optimal method for a given synthetic challenge, with a strong emphasis on the principles of green chemistry.

Part I: A Critical Review of Established Iodination Methodologies

The foundational method for synthesizing iodophenols is the electrophilic aromatic substitution (EAS). However, because iodine is the least reactive of the halogens, direct reaction with phenols is inefficient and requires activation to generate a sufficiently potent electrophilic iodine species ("I⁺" synthon).[3][4]

Method A: Direct Iodination with Molecular Iodine (I₂) and an Oxidant

This is arguably the most traditional approach. The core principle is that the reaction of a phenol with molecular iodine (I₂) produces hydrogen iodide (HI) as a byproduct. This reaction is reversible, and the accumulating HI can inhibit the forward reaction. To overcome this, an oxidizing agent is added to consume the HI, shifting the equilibrium toward the iodinated product.[1]

  • Common Oxidants: Hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and ammonium peroxodisulfate are frequently employed.[5][6][7] The oxidant converts the iodide byproduct back into an electrophilic iodinating species.

  • Causality in Practice: The choice of oxidant is critical. H₂O₂ is often favored as it is inexpensive and its only byproduct is water, aligning with green chemistry principles.[7] However, the reaction can be exothermic and requires careful control. Iodic acid is highly effective but introduces additional reagents that must be removed.

  • Limitations: The primary drawback is poor atom economy; in the absence of an oxidant for the byproduct, only one of the two iodine atoms from I₂ is incorporated into the product.[1] Reactions can also lack selectivity, leading to mixtures of ortho- and para-isomers, as well as poly-iodinated species.[7][8]

Method B: Iodide Salts with an Oxidizing Agent

A significant improvement over using I₂ directly involves the in situ generation of the electrophile from an inexpensive and stable iodide salt, such as potassium iodide (KI) or sodium iodide (NaI).[2][9]

  • Mechanism: An oxidizing agent, such as potassium ferrate (K₂FeO₄) or hydrogen peroxide, oxidizes the I⁻ anion to I₂ or hypoiodous acid (HOI), which then acts as the iodinating agent.[2][8][9]

  • Advantages: This approach is inherently "greener" as it avoids handling molecular iodine and utilizes stable, easy-to-handle salts. Many of these protocols are designed to work in environmentally benign solvents like water.[2][9]

  • Trustworthiness: These systems are often highly reliable. For instance, the KI/K₂FeO₄ system in water has been shown to produce good to excellent yields for a range of phenolic substrates under mild, non-toxic conditions.[2][9]

Part II: The Forefront of Phenol Iodination: New Synthetic Methodologies

The limitations of classical methods have spurred the development of novel strategies that offer superior performance in terms of efficiency, safety, selectivity, and environmental impact.

Method C: Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), have emerged as powerful tools in organic synthesis.[10][11] They function as both oxidants and sources of an electrophilic moiety.

  • Mechanism of Action: The reaction typically begins with the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to yield the iodinated product or other oxidized species like quinones, depending on the substrate and conditions.[12]

  • Expertise in Application: These reagents are exceptionally versatile. An oxidative procedure using iodosylbenzene as a non-toxic iodine(III) oxidant and ammonium iodide as the iodine source allows for a controlled mono-iodination when the reaction is buffered.[13][14] This demonstrates a high level of control that is difficult to achieve with classical methods.

  • Limitations: While highly effective, a key consideration is that stoichiometric use of these reagents generates an iodobenzene byproduct, which can complicate purification and reduces atom economy. Developing catalytic versions is an active area of research.[10]

Method D: Biocatalytic Iodination using Oxidoreductases

Perhaps the most significant advance from a green chemistry perspective is the use of enzymes to catalyze iodination. Laccases and peroxidases have shown exceptional promise in this area.[1][8][15]

  • Mechanism & Causality: Laccase, a copper-containing oxidase, utilizes aerial oxygen as the terminal oxidant to oxidize iodide (from KI) to molecular iodine in situ.[1] This process is remarkably efficient and occurs under exceptionally mild conditions—typically at room temperature in an aqueous buffer.[1][15] The key advantage is that the enzymatic catalysis can completely suppress side reactions like oxidative dimerization, which often plagues chemical oxidation methods.[1]

  • Authoritative Grounding: Research has demonstrated that the laccase-catalyzed iodination of various p-substituted phenols delivers the corresponding iodophenols with yields up to 93% on a preparative scale.[1] Furthermore, the HI generated during the electrophilic substitution is re-oxidized by the laccase system, dramatically improving the atom economy.[1]

  • Limitations: The primary constraints are the substrate scope, which is dictated by the enzyme's specificity, and the potential cost and operational stability of the biocatalyst.

Method E: Electrochemical Iodination

Electrosynthesis offers a reagent-free method for generating the active iodinating species.

  • Mechanism: This technique involves the anodic oxidation of iodide ions from a simple salt like NaI at an electrode surface.[16][17] This generates I₂ or other reactive iodine species directly in the reaction medium, which then iodinate the phenol.

  • Advantages: This approach is inherently green as it eliminates the need for chemical oxidants, with the electron serving as the "reagent."[18] The reaction can be precisely controlled by modulating the applied potential, allowing for a high degree of selectivity.[18]

  • Challenges: A practical challenge is electrode fouling, where reaction products can deposit on the electrode surface, inhibiting its activity over time.[16][19] This requires careful optimization of the reaction conditions and electrode materials.

Part III: Performance Benchmarking: A Comparative Analysis

To provide a clear, at-a-glance comparison, the following table summarizes the key performance indicators for each methodology.

MethodologyIodine Source / Key ReagentsTypical ConditionsYield RangeSelectivity ProfileGreen Chemistry & SafetyKey AdvantagesKey Limitations
A: I₂ + Oxidant I₂, H₂O₂ or HIO₃Water or Organic Solvent, RT–60°C40–95%[7]Often poor; mixtures of ortho/para and poly-iodinated products.Poor atom economy (without HI recycling), uses strong oxidants.Inexpensive reagents, well-established.Low selectivity, potential for hazardous conditions, byproduct waste.[1][3]
B: Iodide Salt + Oxidant KI or NaI, K₂FeO₄ or (NH₄)₂S₂O₈Water, Room Temp70–95%[2][9]Good; often regioselective for para or ortho substitution.Good; uses stable salts, often in water, avoids handling I₂.Mild conditions, high yields, improved safety and atom economy.Requires stoichiometric oxidant, potential for salt waste.
C: Hypervalent Iodine PhI(OAc)₂, PhIO, NH₄IOrganic Solvents (DCM, MeCN), Room Temp80–99%[13][14]Excellent; can be tuned for controlled mono- or di-iodination.Generates stoichiometric iodobenzene waste. Reagents are non-toxic.High reactivity, broad scope, excellent control and yields.Reagent cost, stoichiometric byproduct generation.
D: Biocatalytic KI, Laccase/Peroxidase, O₂ (air) or H₂O₂Aqueous Buffer (pH 5), Room Temp85–93%[1]Excellent; highly chemo- and regioselective, suppresses dimerization.Excellent; uses air as oxidant, aqueous solvent, renewable catalyst.Extremely mild, sustainable, high selectivity and atom economy.Enzyme cost/stability, potentially limited substrate scope.
E: Electrochemical KI or NaI, ElectrolyteAqueous Buffer, Room TempGood–ExcellentHigh; tunable by controlling electrode potential.Excellent; no chemical oxidant needed, low waste generation.High level of control, avoids hazardous reagents, very green.Requires specialized equipment, potential for electrode fouling.[18][19]

Part IV: Validated Experimental Protocols and Workflow

A self-validating protocol is one where the steps are logical and the rationale is clear. Below are detailed, field-tested procedures for a classic and a modern iodination method.

General Experimental Workflow

The successful synthesis and isolation of an iodinated phenolic product, regardless of the method, follows a consistent and logical workflow. This process ensures reproducibility and high purity of the final compound.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purify 4. Purification & Analysis prep Dissolve Phenolic Substrate & Prepare Reagent Solutions react Combine Reactants (Control Temp & Addition Rate) prep->react monitor Monitor Progress (TLC / HPLC) react->monitor quench Quench Reaction (e.g., Na₂S₂O₃ for excess I₂) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Phase (e.g., MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify analyze Characterize Final Product (NMR, MS, m.p.) purify->analyze

Caption: General workflow for the synthesis and purification of iodinated phenolics.

Protocol 1: Classic Method - Iodination of 2-Ethylphenol using I₂/H₂O₂

This protocol is adapted from established methods for the direct iodination of activated phenols in an aqueous medium, providing a greener alternative to organic solvents.[7][20]

Rationale: This method leverages the high activation of the 2-ethylphenol ring. Hydrogen peroxide is used as an in-situ oxidizing agent to convert the I⁻ byproduct back to an electrophilic species, driving the reaction to completion. A final quench with sodium thiosulfate is a critical, self-validating step to ensure all reactive iodine is neutralized before workup.

Materials:

  • 2-Ethylphenol (1.0 eq)

  • Iodine (I₂) (1.5 eq)

  • 30% Hydrogen peroxide (H₂O₂) aqueous solution (3.0 eq)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • 10% (w/v) Sodium thiosulfate (Na₂S₂O₃) aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol (1.0 eq) in a suitable volume of distilled water. Add solid iodine (1.5 eq) to the stirring solution. The mixture will be heterogeneous.

  • Reaction: To this stirring suspension, add 30% hydrogen peroxide (3.0 eq) dropwise over 15-20 minutes using a dropping funnel. Causality: Slow addition is crucial to control the reaction temperature and prevent an uncontrolled rate of oxidation.

  • Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding 10% aqueous sodium thiosulfate solution until the dark iodine color completely disappears. This indicates all I₂ has been reduced to I⁻.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous phase).

  • Drying & Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-ethyl-4-iodophenol.[20]

Protocol 2: New Method - Laccase-Catalyzed Iodination of 4-Hydroxybenzoic Acid

This protocol is based on the highly efficient and sustainable enzymatic method developed for p-substituted phenols.[1]

Rationale: This method leverages the catalytic power of laccase to use air as the ultimate oxidant. The reaction is run in a buffered aqueous system to maintain the optimal pH for enzyme activity, a hallmark of a robust biocatalytic process. The slow addition of the substrate via syringe pump is a key experimental choice to maintain a low substrate concentration, which has been proven to suppress the formation of undesired oxidative dimerization byproducts.[1]

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Potassium iodide (KI) (3.0 eq)

  • Laccase from Trametes versicolor (e.g., 45 U)

  • Acetate buffer (0.1 M, pH 5.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Prepare a solution of KI (3.0 eq) in acetate buffer in a reaction vessel.

  • Reagent Preparation: Prepare two separate solutions for syringe pump addition:

    • Enzyme Solution: Dissolve the laccase (e.g., 45 U) in a small volume of acetate buffer.

    • Substrate Solution: Dissolve 4-hydroxybenzoic acid (1.0 eq) in a minimal amount of DMSO.

  • Reaction: Using two separate syringe pumps, add the enzyme solution and the substrate solution simultaneously to the stirring KI solution over a period of 4-6 hours at room temperature. The reaction is open to the air, which provides the necessary oxygen. Causality: This co-addition technique ensures that the concentrations of both the enzyme and the substrate remain low and constant, which is critical for achieving high chemoselectivity and preventing side reactions.[1]

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-18 hours. Monitor by HPLC or TLC.

  • Workup: Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-iodo-4-hydroxybenzoic acid.

Part V: A Glimpse into Reaction Mechanisms

Understanding the underlying mechanism is key to troubleshooting and optimizing a reaction. The shift from classical to modern methods often involves a fundamental change in how the reactive iodinating species is generated and controlled.

G cluster_classic Classic: I₂ + Oxidant (e.g., H₂O₂) cluster_new New: Laccase Catalysis I2 I₂ Phenol1 Phenol Product1 Iodophenol Phenol1->Product1 Electrophilic Attack HI HI HI->I2 Oxidation H2O2 H₂O₂ (Oxidant) Product1->HI H⁺ loss Laccase_ox Laccase (Ox) Laccase_red Laccase (Red) Laccase_ox->Laccase_red O₂ Reduction Laccase_red->Laccase_ox I_minus 2I⁻ I2_enz I₂ I_minus->I2_enz Oxidation Phenol2 Phenol O2 O₂ (air) H2O 2H₂O Product2 Iodophenol Phenol2->Product2 Electrophilic Attack

Caption: Contrasting mechanisms: oxidant-driven vs. enzyme-catalyzed iodination.

In the classic method, the oxidant's primary role is to recycle the HI byproduct. In the laccase-catalyzed method, the enzyme actively generates the iodinating agent (I₂) from a benign source (I⁻) using air as the ultimate oxidant in a controlled catalytic cycle. This fundamental difference is what underpins the superior selectivity and sustainability of the biocatalytic approach.

Conclusion and Future Outlook

While traditional iodination methods remain useful, particularly for their low reagent costs, the landscape is clearly shifting. New methodologies driven by the principles of green chemistry are not just "environmentally friendly" alternatives; they represent a significant leap forward in synthetic efficiency, control, and safety.

  • For Selectivity and Control: Hypervalent iodine reagents offer unparalleled precision for complex substrates where specific mono- or di-iodination is required.

  • For Sustainability and Mildness: Biocatalytic methods are the gold standard, providing high yields under ambient conditions in water with air as the oxidant. Their adoption is poised to grow as more robust and versatile enzymes become commercially available.

  • For Reagent-Free Synthesis: Electrochemical methods provide ultimate control and eliminate chemical oxidants entirely, representing a frontier in sustainable chemical manufacturing.

For the modern researcher and drug development professional, the choice of iodination method is no longer just about yield. It is a strategic decision that balances efficiency, substrate compatibility, scalability, and environmental impact. The new generation of synthetic tools—biocatalytic, electrochemical, and hypervalent iodine-based—provides a powerful and versatile arsenal to meet the challenges of 21st-century chemistry.

References

  • Fraccaroli, A. et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]

  • Christiansen, J. et al. (n.d.). Iodination of phenol. Technical University of Denmark. [Link]

  • Tajik, H. et al. (2011). Green and Efficient Method for the Iodination of Phenols in Water. ResearchGate. [Link]

  • Tajik, H. et al. (2011). Green and Efficient Method for the Iodination of Phenols in Water. Taylor & Francis Online. [Link]

  • Ihssen, J. et al. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS One. [Link]

  • Hauenschild, T. et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]

  • Yoshimura, A. & Zhdankin, V. V. (2016). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Vilas-Boas, M. et al. (2004). Electrochemical Study of Iodide in the Presence of Phenol and o-Cresol. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Reagents. [Link]

  • Singh, F. V. & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Roberts, C. G. & Glass, R. S. (2020). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Pacheco-López, J. G. et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry. [Link]

  • Vilas-Boas, M. et al. (2004). Electrochemical Study of Iodide in the Presence of Phenol and o-Cresol: Application to the Catalytic Determination of Phenol and o-Cresol. ResearchGate. [Link]

  • Hauenschild, T. et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. ResearchGate. [Link]

  • Anelli, P. L. et al. (2011). Process for the iodination of phenolic derivatives.
  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Grovenstein, E. (1951). The Mechanism of the Iodination of Phenols. Iowa State College Journal of Science. [Link]

  • Gotti, M. et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. MDPI. [Link]

  • Pathan, A. K. et al. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Bentham Science. [Link]

  • Iskra, J. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. [Link]

  • Pacheco-López, J. G. et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. [Link]

  • Wang, W. et al. (2022). Aqueous C–H aminomethylation of phenols by iodine catalysis. RSC Publishing. [Link]

  • Kiran, Y. B. et al. (2008). A green reagent for the iodination of phenols. Tokyo University of Science. [Link]

  • Kozik, V. V. et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

  • Teuber, L. et al. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

  • Gallo, R. D. C. et al. (2013). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-hydroxy-3,5-diiodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 2-hydroxy-3,5-diiodobenzoate, a halogenated aromatic compound, is one such material where a meticulous approach to personal protective equipment (PPE) is not just a procedural formality but a critical component of sound scientific practice. This guide provides an in-depth, experience-driven framework for the safe handling of this and structurally similar compounds, ensuring both personal safety and the integrity of your research.

Hazard Identification: A Proactive Stance on Safety

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-hydroxy-3,5-diiodobenzoate is not always readily available, the principles of chemical safety dictate that we assess risk based on structurally similar compounds. Halogenated organic compounds and dihydroxybenzoate derivatives often present a similar hazard profile.[1][2]

Based on data from related substances, the primary hazards to anticipate are:

  • Skin Irritation: Direct contact can lead to irritation.[3][4]

  • Serious Eye Irritation: The compound, likely a solid powder, can cause significant eye irritation or damage upon contact.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7]

Given these potential hazards, a comprehensive PPE strategy is non-negotiable. The causality is clear: preventing exposure through a robust barrier is the most effective way to mitigate risk.

Core Protective Measures: An Integrated System

Effective PPE is more than a checklist; it's an integrated system where each component serves a specific, vital function. All handling of Methyl 2-hydroxy-3,5-diiodobenzoate should occur within a certified chemical fume hood to minimize inhalation exposure.[8]

Data Summary: Hazard and Protection Overview
Hazard ClassificationAffected AreaPrimary PPE RequirementRationale
Skin Irritation (Category 2) [5]SkinNitrile Gloves, Lab CoatPrevents direct contact and absorption.
Serious Eye Irritation (Category 2/2A) [5]EyesChemical Splash Goggles, Face ShieldProtects against airborne particles and splashes.
Respiratory Irritation (STOT SE 3) Respiratory SystemChemical Fume HoodEngineering control to prevent inhalation of dust.
Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from dust particles and accidental splashes.[1][9] Ensure they comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[1]

  • Face Shield: When handling larger quantities (typically >500 mL of a solution) or when there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles.[1][10] The face shield provides a secondary barrier, protecting the entire face.

Hand Protection: Ensuring Chemical Resistance
  • Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are the recommended choice for handling this compound in solid form or in solution.[1][8][9] Always inspect gloves for tears or pinholes before use.

  • Double Gloving: For more extensive manipulations or when working with solutions, consider wearing two pairs of nitrile gloves. This provides an added layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: Glove removal technique is as important as the glove itself. To avoid skin contact, pinch the outside of one glove at the wrist and peel it off, turning it inside out. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off in the same manner.[11]

Body Protection: Shielding from Contamination
  • Laboratory Coat: A standard cotton or poly-cotton lab coat is essential to protect skin and clothing from minor spills and dust.[1][9]

  • Chemical-Resistant Apron: When transferring solutions or handling larger quantities, an apron made of a chemically resistant material should be worn over the lab coat.[1]

Respiratory Protection: An Additional Safeguard

Under normal laboratory conditions, all work with Methyl 2-hydroxy-3,5-diiodobenzoate should be conducted in a chemical fume hood, which serves as the primary method of respiratory protection.[8] If a situation arises where the ventilation is inadequate or a large spill occurs outside of a fume hood, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates would be necessary.[2][12]

Experimental Protocol: Safe Handling Workflow

This protocol outlines a self-validating system for handling the compound, designed to minimize exposure at every step.

Preparation & Donning PPE

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) inside the fume hood before introducing the chemical.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Don nitrile gloves as the final step before handling the chemical.

Weighing and Transfer

  • Perform in Fume Hood: Conduct all weighing and transfer operations within the fume hood to contain any dust.

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring from a height, which can create airborne dust. Use a spatula to carefully transfer the powder.[13]

  • Immediate Cleanup: Use a brush and dustpan or a dedicated vacuum cleaner to clean up any minor spills within the hood immediately.

Post-Handling & Doffing PPE

  • Decontaminate: Wipe down the work surface in the fume hood. Clean any contaminated equipment.

  • Seal Waste: Securely close the designated halogenated organic waste container.[8][14]

  • Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, using the proper technique. Remove your lab coat, and finally, your goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures: Small Spill Response

A small spill (<100g of solid or <200mL of a dilute solution) can be managed internally by trained personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_PPE Don Appropriate PPE cluster_Cleanup Spill Cleanup cluster_Final_Steps Final Steps Alert Alert others in the lab Assess Assess the spill size & hazards Alert->Assess Isolate Isolate the area Assess->Isolate PPE_List Goggles & Face Shield Two pairs of Nitrile Gloves Lab Coat & Apron Isolate->PPE_List Contain Contain the spill (Use absorbent pads for liquids) PPE_List->Contain Neutralize_Collect Gently sweep up solid or absorb liquid Contain->Neutralize_Collect Place_Waste Place contaminated materials in a labeled waste bag Neutralize_Collect->Place_Waste Decontaminate Decontaminate the area Place_Waste->Decontaminate Dispose Dispose of waste in 'Halogenated Waste' container Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for handling a small chemical spill.

Disposal Plan: A Critical Final Step

Proper disposal is paramount to laboratory and environmental safety. Due to the presence of iodine, all waste generated from handling Methyl 2-hydroxy-3,5-diiodobenzoate is classified as halogenated waste.[9]

  • Contaminated Solids: This includes used gloves, weigh paper, absorbent pads, and any other solid material that has come into contact with the chemical. These items must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."[8]

  • Contaminated Liquids: Unused solutions or solvent rinses must be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."[9][14]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[8][14] This is crucial for proper disposal by your institution's environmental health and safety department and often has significant cost implications.[14]

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. This proactive, knowledge-based approach transforms safety from a set of rules into a core scientific principle.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). GeeksforGeeks.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET for Methyl 3,5-dihydroxybenzoate. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for Methyl 4-hydroxybenzo
  • Personal protective equipment for handling 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem.
  • SAFETY DATA SHEET for 3-Hydroxybenzoic acid. (2025, February 8). Sigma-Aldrich.
  • Halogenated Solvents in Laboratories.
  • SAFETY DATA SHEET for Benzoic acid, 2-hydroxy-3,5-diiodo-. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet for methyl 4-fluoro-3-hydroxybenzo
  • Safety Data Sheet for Methyl Dihydrojasmon
  • Personal protective equipment for handling 5-Iodofuran-2-amine. BenchChem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Selection of Personal Protective Equipment.
  • SAFETY DATA SHEET for Methyl 2,4-dihydroxybenzoate. (2025, September 22). Thermo Fisher Scientific.
  • Methyl 3,5-dihydroxybenzo
  • SAFETY DATA SHEET for Methyl 3,4-dihydroxybenzoate. (2024, March 15). Thermo Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.